molecular formula C19H23N4O6PS B15568530 Benfotiamine CAS No. 775256-41-2

Benfotiamine

货号: B15568530
CAS 编号: 775256-41-2
分子量: 466.4 g/mol
InChI 键: BTNNPSLJPBRMLZ-LGMDPLHJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benfotiamine is a thioester that is a synthetic analogue of thiamine obtained by acylative cleavage of the thiazole ring and O-phospohorylation. It has a role as an immunological adjuvant, a nutraceutical, an antioxidant, a provitamin B1 and a protective agent. It is an aminopyrimidine, a member of formamides, an organic phosphate and a thioester. It is functionally related to a thiamine(1+).
This compound has been investigated for the treatment and prevention of Diabetic Nephropathy and Diabetes Mellitus, Type 2.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNNPSLJPBRMLZ-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=O)(O)O)\SC(=O)C2=CC=CC=C2)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N4O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22457-89-2
Record name Benfotiamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11748
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benfotiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Benfotiamine's Mechanism of Action in Diabetic Neuropathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a prevalent and debilitating complication of diabetes mellitus, characterized by progressive nerve damage that can lead to pain, sensory loss, and significant morbidity. The pathogenesis is complex and multifactorial, but chronic hyperglycemia is a primary driver. Hyperglycemia overwhelms normal glucose metabolic pathways, leading to the activation of several damaging downstream signaling cascades. Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has emerged as a promising therapeutic agent. Its enhanced bioavailability compared to water-soluble thiamine allows it to effectively counter the metabolic imbalances induced by high glucose levels.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in the context of diabetic neuropathy, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action: Activation of Transketolase

The primary mechanism by which this compound mitigates hyperglycemic damage is through the potent activation of the enzyme transketolase.[3][4][5] this compound is dephosphorylated to S-benzoylthiamine, which readily passes through cell membranes.[4] Intracellularly, it is converted to thiamine diphosphate (TDP), the active coenzyme for transketolase.[4]

Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). Under hyperglycemic conditions, there is an overproduction of the glycolytic intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P). By activating transketolase, this compound redirects these excess metabolites away from damaging pathways and shunts them into the pentose phosphate pathway.[3][4] This action simultaneously reduces the substrate availability for pathological pathways and produces beneficial molecules like pentose-5-phosphates, which are precursors for nucleotide synthesis.

cluster_hyperglycemia Hyperglycemia cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_damage Pathogenic Pathways High Intracellular Glucose High Intracellular Glucose Fructose-6-P Fructose-6-P High Intracellular Glucose->Fructose-6-P Polyol Pathway Polyol Pathway High Intracellular Glucose->Polyol Pathway Glyceraldehyde-3-P Glyceraldehyde-3-P Fructose-6-P->Glyceraldehyde-3-P Transketolase Transketolase Fructose-6-P->Transketolase Hexosamine Pathway Hexosamine Pathway Fructose-6-P->Hexosamine Pathway Glyceraldehyde-3-P->Transketolase AGEs AGEs Glyceraldehyde-3-P->AGEs PKC PKC Glyceraldehyde-3-P->PKC Pentose-5-Phosphates Pentose-5-Phosphates Transketolase->Pentose-5-Phosphates This compound This compound TDP TDP This compound->TDP Intracellular Conversion TDP->Transketolase Activates

Figure 1: Core mechanism of this compound action.

Attenuation of Pathogenic Pathways

By activating transketolase, this compound effectively inhibits four major pathways implicated in the pathogenesis of diabetic complications.[3][4]

Advanced Glycation End-product (AGE) Formation Pathway

Advanced glycation end-products (AGEs) are formed from the non-enzymatic reaction of glucose-derived dicarbonyls (like methylglyoxal, derived from G3P) with proteins, lipids, and nucleic acids. AGEs contribute to nerve damage by altering protein structure and function, promoting inflammation, and inducing oxidative stress through their interaction with the Receptor for AGE (RAGE).[5] this compound reduces the intracellular pool of G3P, thereby decreasing the formation of AGE precursors.[3]

Diacylglycerol (DAG) - Protein Kinase C (PKC) Pathway

Hyperglycemia increases the synthesis of diacylglycerol (DAG) from G3P, which in turn activates various isoforms of Protein Kinase C (PKC). Activated PKC alters gene expression and protein function, leading to a host of vascular and neuronal abnormalities, including altered blood flow, increased vascular permeability, and apoptosis.[6] this compound's reduction of G3P levels prevents the de novo synthesis of DAG and subsequent PKC activation.[3][4]

Hexosamine Pathway

A fraction of fructose-6-phosphate (F6P) is shunted into the hexosamine pathway, leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc). Increased flux through this pathway alters protein function through O-GlcNAcylation, which can impair nerve function and gene regulation. This compound, by diverting F6P into the pentose phosphate pathway, reduces the substrate for the hexosamine pathway.[3][4]

Polyol Pathway

In tissues where glucose uptake is insulin-independent, such as nerves, retina, and kidneys, excess glucose is metabolized through the polyol pathway. The enzyme aldose reductase converts glucose to sorbitol, a reaction that consumes NADPH. The accumulation of sorbitol creates osmotic stress, while the depletion of NADPH impairs the regeneration of glutathione, a critical antioxidant, thereby increasing oxidative stress.[7] this compound has been shown to reduce intracellular glucose and sorbitol concentrations, correcting polyol pathway activation.[7]

cluster_pathways Hyperglycemia-Induced Pathogenic Pathways cluster_outcomes Pathological Outcomes This compound This compound Transketolase Transketolase This compound->Transketolase Activates AGEs AGEs Transketolase->AGEs Inhibits PKC PKC Transketolase->PKC Inhibits Hexosamine Hexosamine Transketolase->Hexosamine Inhibits Polyol Polyol Transketolase->Polyol Inhibits Oxidative Stress Oxidative Stress AGEs->Oxidative Stress Inflammation (NF-κB) Inflammation (NF-κB) AGEs->Inflammation (NF-κB) Altered Gene Expression Altered Gene Expression PKC->Altered Gene Expression Neuronal Apoptosis Neuronal Apoptosis PKC->Neuronal Apoptosis Hexosamine->Altered Gene Expression Polyol->Oxidative Stress cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis Harvest & Lyse Cells Harvest & Lyse Cells Ultracentrifugation Ultracentrifugation Harvest & Lyse Cells->Ultracentrifugation Separate Fractions Separate Fractions Ultracentrifugation->Separate Fractions SDS-PAGE SDS-PAGE Separate Fractions->SDS-PAGE Load Cytosolic & Membrane Fractions Transfer to Membrane Transfer to Membrane SDS-PAGE->Transfer to Membrane Antibody Probing Antibody Probing Transfer to Membrane->Antibody Probing Detection Detection Antibody Probing->Detection Quantify Bands Quantify Bands Detection->Quantify Bands Calculate Ratio Calculate Ratio Quantify Bands->Calculate Ratio Compare Groups Compare Groups Calculate Ratio->Compare Groups Conclusion: PKC Activation Conclusion: PKC Activation Compare Groups->Conclusion: PKC Activation

References

Pharmacokinetics and bioavailability of Benfotiamine versus thiamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Benfotiamine Versus Thiamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (Vitamin B1) is an essential water-soluble vitamin critical for energy metabolism. Its therapeutic use can be limited by its saturable, transporter-dependent absorption. This compound, a synthetic S-acyl derivative of thiamine, was developed to overcome this limitation. This technical guide provides a comprehensive comparison of the pharmacokinetics and bioavailability of this compound and thiamine hydrochloride. This compound exhibits significantly superior bioavailability, achieving higher and more sustained plasma and tissue concentrations of thiamine. This is attributed to its distinct absorption mechanism, which involves intestinal dephosphorylation to the lipophilic S-benzoylthiamine, followed by passive diffusion and subsequent conversion to thiamine. This guide details the metabolic pathways, presents comparative pharmacokinetic data, outlines common experimental protocols for their study, and visualizes key processes to provide a thorough resource for the scientific community.

Introduction

Thiamine, in its biologically active form, thiamine pyrophosphate (TPP), is an indispensable coenzyme for key enzymes in carbohydrate and amino acid metabolism.[1][2] Thiamine deficiency can lead to severe neurological and cardiovascular conditions such as beriberi and Wernicke-Korsakoff syndrome.[3] The intestinal absorption of water-soluble thiamine hydrochloride is a rate-limiting process, relying on specific transporters that become saturated at higher doses.[3][4][5]

To enhance therapeutic efficacy, lipid-soluble thiamine precursors have been developed. Among these, this compound (S-benzoylthiamine O-monophosphate) is a well-studied synthetic derivative.[3][6] Although often termed "lipid-soluble," it is amphiphilic and requires metabolic activation to facilitate absorption.[6][7] It is proposed to offer a significant bioavailability advantage over conventional thiamine salts, making it a compound of interest for treating diabetic complications and other conditions associated with thiamine deficiency.[3][6][8]

Pharmacokinetics of Thiamine Hydrochloride

Absorption

Thiamine hydrochloride is absorbed from the small intestine via a dual-transport mechanism.[4][9][10]

  • Active Transport: At low, nutritional concentrations, absorption is mediated by specific thiamine transporters, primarily ThTr1 (SLC19A2) and ThTr2 (SLC19A3).[4] This carrier-mediated process is saturable.

  • Passive Diffusion: At higher, pharmacological doses, thiamine can also be absorbed through passive diffusion, though this process is less efficient.[1][4][9]

Dietary thiamine is typically in phosphorylated forms, which are hydrolyzed by intestinal phosphatases to free thiamine prior to absorption.[1][4]

Metabolism and Distribution

Once absorbed, free thiamine is transported to various tissues.[5] Inside cells, it is converted to its active coenzyme forms, primarily thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase.[4][10] Approximately 80% of intracellular thiamine is in the form of TPP.[1][9] The body's total thiamine stores are relatively small (25-30 mg), with the highest concentrations found in the liver, heart, kidneys, brain, and skeletal muscle.[5]

Excretion

Thiamine and its metabolites are primarily excreted in the urine.[9] Due to its short half-life, a continuous dietary supply is necessary to maintain adequate levels.[1][4]

Pharmacokinetics of this compound

Absorption and Metabolism

This compound follows a different and more efficient absorption pathway compared to thiamine.[3][6]

  • Dephosphorylation: In the intestinal lumen, this compound is dephosphorylated by ecto-alkaline phosphatases located on the brush border of mucosal cells. This removes the phosphate group, yielding S-benzoylthiamine.[3][6][11]

  • Passive Diffusion: S-benzoylthiamine is a lipophilic (fat-soluble) molecule that readily diffuses across the intestinal cell membranes into the bloodstream, bypassing the need for specific transporters.[3][6][12]

  • Conversion to Thiamine: Within erythrocytes (red blood cells) and the liver, thioesterases hydrolyze S-benzoylthiamine, cleaving the S-benzoyl group to release free thiamine.[3][6][11] This newly formed thiamine is then available for cellular uptake and phosphorylation to TPP.

Distribution

Oral administration of this compound results in significantly higher concentrations of thiamine and its phosphorylated metabolites in the blood and peripheral tissues, such as the liver, compared to an equivalent dose of thiamine hydrochloride.[3][6][7] However, studies in mice have shown that this compound does not significantly increase thiamine levels in the brain, suggesting limited penetration of the blood-brain barrier.[6][7] This distinguishes it from other truly lipid-soluble thiamine disulfide derivatives like sulbutiamine, which do exhibit central nervous system effects.[6][13]

Comparative Bioavailability and Pharmacokinetic Data

The primary advantage of this compound lies in its superior bioavailability. Clinical studies have consistently demonstrated that this compound administration leads to a more rapid and extensive increase in systemic thiamine levels than thiamine hydrochloride.

One key study reported that after oral administration, the bioavailability of thiamine from this compound was approximately 11.5 times higher in plasma and 2 times higher for TPP in erythrocytes when compared to thiamine hydrochloride.[14][15][16] Other reviews state that this compound can lead to plasma thiamine levels that are about 5 times higher than those achieved with water-soluble thiamine.[17][18][19][20]

Table 1: Comparative Pharmacokinetic Parameters of Thiamine after Oral Administration of this compound vs. Thiamine Hydrochloride

Data compiled from a single-dose (100 mg) crossover study in healthy volunteers.

ParameterThis compound AdministrationThiamine Hydrochloride Administration
Analyte Thiamine in Plasma Thiamine in Plasma
Cmax (ng/mL)162.3 ± 45.714.6 ± 7.9
Tmax (h)1.2 ± 0.41.3 ± 0.6
AUC₀₋₂₄ (ng·h/mL)685.7 ± 189.159.8 ± 25.4
Relative Bioavailability~1147%[14][15][16]100% (Reference)
Analyte TDP in Erythrocytes TDP in Erythrocytes
Cmax (ng/mL)245.8 ± 39.5134.5 ± 21.3
Tmax (h)6.7 ± 2.66.0 ± 3.8
AUC₀₋₂₄ (ng·h/mL)4879.6 ± 743.82492.2 ± 496.5
Relative Bioavailability~196%[14][15][16]100% (Reference)

Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the concentration-time curve; TDP: Thiamine diphosphate. Data adapted from Xie F, et al. J Clin Pharmacol. 2014.[14]

Experimental Protocols for Pharmacokinetic Assessment

The evaluation of thiamine and this compound pharmacokinetics typically involves a randomized, crossover clinical study design. The following outlines a representative methodology.

Study Design

A randomized, open-label, single-dose, two-period crossover study is a common design.

  • Subjects: Healthy adult volunteers, often balanced by gender, who have undergone a health screening and provided informed consent.

  • Washout Period: A washout period of at least 7 days between the two treatment periods is implemented to ensure complete elimination of the previous dose.

  • Dosing: Subjects receive a single oral dose of this compound or thiamine hydrochloride (e.g., 100 mg) in each period.

Sample Collection
  • Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at various post-dose time points (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).

  • Sample Processing: Plasma is separated by centrifugation. Erythrocytes may be isolated and washed for the analysis of thiamine diphosphate (TDP). Samples are stored at -80°C until analysis.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the standard method for quantifying thiamine and its metabolites.[21][22][23]

  • Sample Preparation: Plasma or erythrocyte lysate samples are deproteinized, typically with trichloroacetic acid. For total thiamine measurement, samples undergo enzymatic hydrolysis (e.g., using acid phosphatase) to convert thiamine phosphate esters to free thiamine.[21]

  • Derivatization: Thiamine is oxidized to thiochrome, a highly fluorescent compound, in a pre-column or post-column reaction. This is usually achieved by adding an alkaline solution of potassium ferricyanide.[22][24][25]

  • Chromatographic Separation: The derivatized sample is injected into an HPLC system, typically with a reverse-phase C18 column, to separate thiochrome from interfering substances.

  • Detection: A fluorescence detector is used to measure the thiochrome peak (Excitation λ ≈ 360 nm, Emission λ ≈ 450 nm).[24]

  • Quantification: The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of thiamine.

Visualizations: Pathways and Workflows

Thiamine_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Thiamine_P Thiamine Esters (Dietary) Thiamine Free Thiamine Thiamine_P->Thiamine Intestinal Phosphatases ThTr ThTr1/ThTr2 Transporters Thiamine->ThTr Thiamine_cell Free Thiamine Thiamine->Thiamine_cell Passive Diffusion (High Dose) ThTr->Thiamine_cell Active Transport (Low Dose) TPP Thiamine Pyrophosphate (TPP) Thiamine_cell->TPP Thiamine Pyrophosphokinase Thiamine_blood Thiamine to Tissues TPP->Thiamine_blood

Caption: Thiamine Absorption and Metabolism Pathway.

Benfotiamine_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream (Erythrocytes/Liver) This compound This compound SBT S-benzoylthiamine (Lipophilic) This compound->SBT Ecto-alkaline Phosphatases SBT_cell S-benzoylthiamine SBT->SBT_cell Passive Diffusion SBT_blood S-benzoylthiamine SBT_cell->SBT_blood Thiamine_blood Free Thiamine SBT_blood->Thiamine_blood Thioesterases TPP_blood TPP Thiamine_blood->TPP_blood Phosphorylation

Caption: this compound Absorption and Metabolism Pathway.

PK_Workflow cluster_study Pharmacokinetic Study Workflow start Subject Screening & Recruitment random Randomization start->random period1 Period 1: Dose A or B random->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period sampling1->washout period2 Period 2: Crossover Dose B or A washout->period2 sampling2 Serial Blood Sampling period2->sampling2 analysis Sample Analysis (HPLC) sampling2->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc report Statistical Analysis & Reporting pk_calc->report

Caption: Experimental Workflow for a Crossover PK Study.

BFT_MoA cluster_cell Cellular Mechanism in Hyperglycemia This compound This compound Thiamine ↑ Intracellular Thiamine This compound->Thiamine TPP ↑ Thiamine Pyrophosphate (TPP) Thiamine->TPP TK Transketolase (Activation) TPP->TK PPP Pentose Phosphate Pathway (Beneficial) TK->PPP Damage Pathways of Hyperglycemic Damage TK->Damage Inhibits Glycolysis Excess Glycolytic Intermediates Glycolysis->TK Substrates diverted Glycolysis->Damage AGEs ↓ Advanced Glycation Endproducts (AGEs) PKC ↓ Protein Kinase C (PKC) Activation Hexosamine ↓ Hexosamine Pathway Flux

Caption: this compound's Mechanism on Hyperglycemic Damage.

Conclusion

The pharmacokinetic profiles of this compound and thiamine hydrochloride differ substantially, with this compound demonstrating markedly superior bioavailability.[14][18] Its unique absorption mechanism—conversion to lipophilic S-benzoylthiamine followed by passive diffusion—allows it to bypass the saturable active transport system used by water-soluble thiamine.[3][6] The result is a more efficient delivery of thiamine to the bloodstream and peripheral tissues, as evidenced by significantly higher Cmax and AUC values.[14][15][16]

For drug development professionals and researchers, this distinction is critical. This compound's enhanced pharmacokinetic properties make it a more effective agent for rapidly correcting thiamine deficiencies and for therapeutic applications targeting peripheral tissues, such as in the management of diabetic neuropathy.[3][8][26] However, its limited ability to penetrate the central nervous system suggests that for CNS-specific thiamine deficiencies, other derivatives may be more appropriate.[6][27] The data and methodologies presented in this guide underscore the importance of formulation and prodrug strategies in optimizing the therapeutic potential of essential vitamins.

References

Benfotiamine's Role in Mitigating Advanced Glycation End Products (AGEs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. Their accumulation is a key pathogenic factor in diabetic complications, neurodegenerative diseases, and the aging process. Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has emerged as a promising therapeutic agent in mitigating the formation and impact of AGEs. This technical guide provides an in-depth analysis of the biochemical mechanisms underlying this compound's action, detailed experimental protocols for its study, and a summary of key quantitative data from preclinical and clinical research. The primary mechanism of this compound involves the activation of the enzyme transketolase, which diverts excess glycolytic intermediates away from the pathways of AGE formation and into the pentose phosphate pathway (PPP). This guide will delineate this and other related signaling pathways, offering a comprehensive resource for researchers and drug development professionals in the field.

Introduction: The Challenge of Advanced Glycation End Products

The formation of AGEs is a natural consequence of metabolism, but it is significantly accelerated under conditions of hyperglycemia.[1] The process, known as the Maillard reaction, begins with the formation of a reversible Schiff base between a reducing sugar and an amino group, which then rearranges to a more stable Amadori product.[1] Subsequent oxidation, dehydration, and condensation reactions lead to the irreversible formation of a diverse array of AGEs, such as Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), and methylglyoxal-derived hydroimidazolone (MG-H1).

The pathological effects of AGEs are twofold: they can directly alter the structure and function of proteins, leading to tissue stiffness and compromised biological activity, and they can interact with the Receptor for Advanced Glycation End Products (RAGE), triggering a cascade of intracellular signaling that promotes oxidative stress, inflammation, and apoptosis.[1] These processes are central to the pathogenesis of diabetic retinopathy, nephropathy, neuropathy, and cardiovascular disease.

Mechanism of Action of this compound

This compound's primary role in mitigating AGEs stems from its ability to enhance the activity of transketolase, a key enzyme in the pentose phosphate pathway.[2][3] As a lipid-soluble thiamine prodrug, this compound exhibits superior bioavailability compared to water-soluble thiamine, leading to higher intracellular concentrations of the active coenzyme, thiamine pyrophosphate (TPP).[2] TPP is an essential cofactor for transketolase.

The Central Role of Transketolase Activation

Under hyperglycemic conditions, the increased influx of glucose into cells leads to the accumulation of the glycolytic intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P).[4][5] These molecules are precursors for the major pathways of hyperglycemic damage, including the AGE formation pathway.

This compound, by activating transketolase, provides a crucial metabolic shunt. Transketolase catalyzes the conversion of F6P and G3P into pentose-5-phosphates and erythrose-4-phosphate, respectively, effectively diverting these precursors away from the pathways leading to AGE formation.[5][6] This mechanism simultaneously reduces the substrate pool for AGE synthesis and boosts the pentose phosphate pathway, which has the added benefit of producing NADPH, a key reducing equivalent for antioxidant defense.[5]

Impact on Major Hyperglycemic Damage Pathways

This compound's activation of transketolase results in the simultaneous inhibition of three major pathways implicated in hyperglycemic vascular damage:[3][5]

  • The Advanced Glycation End Product (AGE) Formation Pathway: By reducing the availability of G3P and F6P, this compound directly limits the formation of AGE precursors like methylglyoxal.[5]

  • The Hexosamine Pathway: This pathway, which utilizes F6P, leads to the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a molecule involved in the modification of proteins and the induction of insulin resistance. By shunting F6P to the PPP, this compound reduces flux through the hexosamine pathway.[3][5]

  • The Diacylglycerol (DAG)-Protein Kinase C (PKC) Pathway: High intracellular glucose levels can lead to the de novo synthesis of DAG, which in turn activates PKC. PKC activation is implicated in a range of diabetic complications, including endothelial dysfunction and inflammation. This compound's metabolic reprogramming helps to normalize the levels of DAG precursors.[3][5]

Furthermore, this compound has been shown to inhibit the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), which is a downstream effector of the RAGE signaling pathway and is activated by PKC.[3][5]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's mitigation of AGEs.

Benfotiamine_Mechanism cluster_hyperglycemia Hyperglycemia cluster_glycolysis Glycolysis cluster_damage_pathways Pathways of Hyperglycemic Damage cluster_ppp Pentose Phosphate Pathway High Glucose High Glucose Fructose-6-P Fructose-6-P High Glucose->Fructose-6-P Glyceraldehyde-3-P Glyceraldehyde-3-P Fructose-6-P->Glyceraldehyde-3-P Hexosamine Pathway Hexosamine Pathway Fructose-6-P->Hexosamine Pathway Transketolase Transketolase Fructose-6-P->Transketolase AGE Formation AGE Formation Glyceraldehyde-3-P->AGE Formation PKC Pathway PKC Pathway Glyceraldehyde-3-P->PKC Pathway Glyceraldehyde-3-P->Transketolase NF-kB Activation NF-kB Activation AGE Formation->NF-kB Activation PKC Pathway->NF-kB Activation Pentose-5-P Pentose-5-P Transketolase->Pentose-5-P Produces NADPH NADPH Transketolase->NADPH Produces This compound This compound This compound->Transketolase Activates

Caption: this compound's core mechanism of action.
Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying the effects of this compound.

AGE_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma/Tissue Plasma/Tissue Protein Precipitation Protein Precipitation Plasma/Tissue->Protein Precipitation Hydrolysis Hydrolysis Protein Precipitation->Hydrolysis Solid Phase Extraction Solid Phase Extraction Hydrolysis->Solid Phase Extraction LC-MS/MS LC-MS/MS Solid Phase Extraction->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: Workflow for AGE quantification by LC-MS/MS.

Transketolase_Activity_Workflow Tissue Homogenization Tissue Homogenization Centrifugation Centrifugation Tissue Homogenization->Centrifugation Cytosolic Fraction Collection Cytosolic Fraction Collection Centrifugation->Cytosolic Fraction Collection Reaction Mixture Preparation Reaction Mixture Preparation Cytosolic Fraction Collection->Reaction Mixture Preparation Spectrophotometric Reading Spectrophotometric Reading Reaction Mixture Preparation->Spectrophotometric Reading Activity Calculation Activity Calculation Spectrophotometric Reading->Activity Calculation

Caption: Workflow for Transketolase activity assay.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound's effects on AGEs and related markers.

Table 1: Preclinical Studies on this compound and AGEs

Model SystemTreatmentOutcome MeasureResultReference
Diabetic RatsThis compoundRetinal AGEsInhibition of AGE formation[3]
Diabetic RatsThis compoundNeural imidazole-type AGEsDecreased formation[1]
Diabetic MiceThis compound (100 mg/kg/day, 14 days)Cerebral AGE levelsNo significant effect[7]
Bovine Aortic Endothelial Cells50 µM this compound in 30 mM glucoseIntracellular AGE formationCompletely prevented increase[8]

Table 2: Clinical Studies on this compound and AGEs

Study PopulationTreatmentDurationOutcome MeasureResultReference
Type 1 Diabetic Patients (n=6)600 mg/day this compound28 daysIntracellular CML40% reduction[9]
Type 1 Diabetic Patients (n=6)600 mg/day this compound28 daysIntracellular Methylglyoxal-derived AGEs~70% reduction[9]
Type 2 Diabetic Patients with Nephropathy (n=82)900 mg/day this compound12 weeksPlasma and urinary AGEs (CML, CEL, MG-H1)No significant reduction[10]
Individuals with Type 2 Diabetes (n=13)1,050 mg/day this compound3 daysSerum AGEs after high-AGE mealSignificantly reduced increase[2]
Amnestic MCI or mild AD (n=70)600 mg/day this compound12 monthsBlood AGEsSignificantly reduced increases (p=0.044)[2][6]

Detailed Experimental Protocols

Quantification of Advanced Glycation End Products (CML, CEL, MG-H1) by LC-MS/MS

This protocol is a synthesized methodology based on principles described in the literature.[11][12][13]

1. Sample Preparation:

  • Plasma/Serum: To 100 µL of plasma or serum, add an internal standard mixture containing deuterated CML and CEL. Precipitate proteins by adding 400 µL of ice-cold acetone. Vortex and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
  • Tissue: Homogenize ~50 mg of tissue in 1 mL of PBS. Add internal standards. Precipitate proteins with an equal volume of 20% trichloroacetic acid (TCA). Centrifuge and collect the supernatant.
  • Hydrolysis (for protein-bound AGEs): Resuspend the protein pellet in 1 mL of 6 M HCl. Hydrolyze at 110°C for 16-24 hours. Neutralize the hydrolysate with 6 M NaOH. 2. Solid-Phase Extraction (SPE):
  • Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Load the supernatant or neutralized hydrolysate onto the cartridge.
  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
  • Elute the AGEs with 1 mL of 5% ammonium hydroxide in methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase. 3. LC-MS/MS Analysis:
  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 2% to 50% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
  • Monitor the specific precursor-product ion transitions for CML, CEL, MG-H1, and their deuterated internal standards.

Transketolase Activity Assay

This protocol is adapted from methodologies used in studies of this compound's effects.[7][8]

1. Preparation of Cytosolic Extract:

  • Homogenize retinal or other tissue samples in ice-cold homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.25 M sucrose, 1 mM EDTA).
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
  • Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction. The supernatant is the cytosolic fraction.
  • Determine the protein concentration of the cytosolic fraction using a standard method (e.g., Bradford assay). 2. Assay Procedure:
  • Prepare a reaction mixture containing: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 0.1 mM thiamine pyrophosphate (TPP), 2 mM ribose-5-phosphate, 2 mM xylulose-5-phosphate, 0.17 mM NADH, and an excess of triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.
  • Add 20-50 µg of cytosolic protein to the reaction mixture in a 96-well plate.
  • Monitor the decrease in absorbance at 340 nm for 10-20 minutes at 37°C using a microplate reader. The rate of NADH oxidation is proportional to the transketolase activity. 3. Calculation:
  • Calculate the transketolase activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹), expressed as nmol/min/mg of protein.

NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

This is a generalized protocol for EMSA to detect NF-κB activation.[14][15]

1. Nuclear Extract Preparation:

  • Harvest cells and wash with ice-cold PBS.
  • Lyse the cells in a hypotonic buffer to release the nuclei.
  • Isolate the nuclei by centrifugation and resuspend in a high-salt nuclear extraction buffer to lyse the nuclei and release nuclear proteins.
  • Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.
  • Determine the protein concentration of the nuclear extract. 2. Binding Reaction:
  • Prepare a binding reaction mixture containing: 10-20 µg of nuclear extract, a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye), and a poly(dI-dC) non-specific competitor DNA.
  • Incubate the reaction at room temperature for 20-30 minutes. 3. Electrophoresis and Detection:
  • Load the samples onto a non-denaturing polyacrylamide gel.
  • Run the electrophoresis at a constant voltage in a cold room or with a cooling system.
  • Transfer the DNA-protein complexes from the gel to a nylon membrane.
  • Detect the labeled probe using a chemiluminescent or fluorescent detection system. The presence of a shifted band indicates NF-κB binding to the DNA probe.

Conclusion and Future Directions

This compound represents a compelling therapeutic strategy for mitigating the detrimental effects of AGEs. Its well-defined mechanism of action, centered on the activation of transketolase, provides a strong rationale for its use in conditions associated with high glycation stress. The preclinical and clinical data, while showing some variability, are largely supportive of its efficacy in reducing AGE formation and downstream pathological consequences.

For drug development professionals, this compound serves as a lead compound for the design of more potent and specific transketolase activators. Future research should focus on:

  • Large-scale, long-term clinical trials to definitively establish the efficacy of this compound in preventing the progression of diabetic complications and other AGE-related diseases.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing regimens for different patient populations.

  • Exploration of novel this compound derivatives with enhanced bioavailability and tissue-specific targeting.

  • Investigation into the full spectrum of this compound's effects on cellular signaling, beyond its impact on the major hyperglycemic damage pathways.

By continuing to explore the therapeutic potential of this compound and related compounds, the scientific community can move closer to developing effective treatments for the myriad of diseases driven by the accumulation of advanced glycation end products.

References

Benfotiamine's Modulation of Intracellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has garnered significant scientific interest due to its enhanced bioavailability and therapeutic potential, particularly in mitigating the complex cellular damage induced by hyperglycemia.[1][2] This document provides a comprehensive technical overview of the core intracellular pathways modulated by this compound supplementation. By activating the enzyme transketolase, this compound redirects metabolic flux through the pentose phosphate pathway, thereby inhibiting multiple major pathways of hyperglycemic damage, including the formation of advanced glycation end products (AGEs), the hexosamine biosynthesis pathway, and the diacylglycerol-protein kinase C (PKC) pathway.[3][4] Furthermore, this compound exhibits potent anti-inflammatory and antioxidant effects by downregulating the NF-κB signaling cascade and upregulating the Nrf2/ARE antioxidant response pathway.[3][5] This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual diagrams of the signaling cascades to support further research and drug development efforts.

Core Mechanism of Action: Re-routing Glucose Metabolism

This compound's primary mechanism revolves around its ability to enhance the activity of transketolase , a critical enzyme in the non-oxidative pentose phosphate pathway (PPP).[6][7] As a prodrug, this compound is dephosphorylated to the lipid-soluble S-benzoylthiamine, which readily crosses cell membranes and is converted to thiamine, and subsequently to its active coenzyme form, thiamine diphosphate (TPP).[3][6] TPP is an essential coenzyme for transketolase.[8]

In hyperglycemic conditions, the overproduction of mitochondrial superoxide partially inhibits the glycolytic enzyme GAPDH, leading to an accumulation of upstream glycolytic intermediates like glyceraldehyde-3-phosphate (GA3P) and fructose-6-phosphate (F6P).[9][10][11] These intermediates are shunted into pathogenic pathways. This compound-driven activation of transketolase redirects these excess metabolites back into the PPP, converting them into pentose-5-phosphates and other sugars, thus mitigating cellular damage.[3][4][7]

Benfotiamine_Metabolism cluster_membrane Cell Membrane This compound This compound (Oral Administration) SBT S-benzoylthiamine (Lipophilic) This compound->SBT Dephosphorylation (Ecto-alkaline phosphatases) Thiamine Thiamine (Intracellular) SBT->Thiamine Thioesterase activity TPP Thiamine Diphosphate (TPP) (Active Coenzyme) Thiamine->TPP Thiamine pyrophosphokinase

Caption: Metabolic activation of this compound.

This core mechanism simultaneously inhibits several major pathways implicated in hyperglycemic vascular damage.

Hyperglycemic_Damage_Pathways cluster_main This compound's Core Mechanism in Hyperglycemia Hyperglycemia Hyperglycemia Intermediates ↑ Glycolytic Intermediates (Fructose-6-P, Glyceraldehyde-3-P) Hyperglycemia->Intermediates Transketolase ↑ Transketolase Activity Intermediates->Transketolase Substrates AGE_path AGE Pathway Intermediates->AGE_path Hexosamine_path Hexosamine Pathway Intermediates->Hexosamine_path PKC_path DAG-PKC Pathway Intermediates->PKC_path Polyol_path Polyol Pathway Intermediates->Polyol_path This compound This compound Supplementation This compound->Transketolase PPP Pentose Phosphate Pathway (PPP) Transketolase->PPP Activates PPP->Intermediates Diverts from Damage Vascular & Cellular Damage AGE_path->Damage Hexosamine_path->Damage PKC_path->Damage Polyol_path->Damage

Caption: this compound blocks hyperglycemic damage pathways.

Inhibition of Advanced Glycation End Product (AGE) Formation

This compound inhibits the synthesis of AGEs, which are proteins or lipids that become glycated after exposure to sugars and contribute to diabetic complications.[2] By shunting AGE precursors like GA3P away from the AGE formation pathway, this compound reduces the accumulation of these harmful products.[6][12]

Inhibition of the Hexosamine Biosynthesis Pathway (HBP)

The HBP is another glucose-overuse pathway that contributes to insulin resistance and vascular damage. This compound's activation of transketolase reduces the availability of fructose-6-phosphate for the HBP, thereby inhibiting its activity.[3][4] In the retinas of diabetic rats, this compound treatment reduced HBP activity by over 90%, bringing it below levels seen in non-diabetic controls.[11]

Inhibition of the Diacylglycerol (DAG) - Protein Kinase C (PKC) Pathway

Hyperglycemia increases the de novo synthesis of DAG, which in turn activates PKC isoforms, leading to microvascular damage.[4][13] this compound prevents the accumulation of GA3P, a precursor for DAG synthesis, thus inhibiting the activation of the DAG-PKC pathway.[3][11]

Inhibition of the Polyol Pathway

In high glucose conditions, the enzyme aldose reductase converts glucose to sorbitol via the polyol pathway, causing osmotic stress.[14] Studies have shown that this compound can reduce aldose reductase expression and activity, thereby correcting the activation of this pathway.[14][15]

Table 1: Quantitative Effects of this compound on Hyperglycemic Damage Pathways

Pathway/Marker Experimental Model Treatment Details Result Citation
Transketolase Activity Cultured Bovine Aortic Endothelial Cells 50 µM this compound in 30 mM glucose ~4-fold increase in activity [16]
Transketolase Activity Retinas of Diabetic Rats This compound in diet ~2.5-fold increase in activity [11]
Hexosamine Pathway Activity Retinas of Diabetic Rats This compound in diet ~90% reduction (normalized to below control levels) [11]
PKC Activity Retinas of Diabetic Rats This compound in diet ~65% reduction (normalized to control levels) [11]
Intracellular AGE Formation Retinas of Diabetic Rats This compound in diet ~70% reduction (normalized to control levels) [11]

| Aldose Reductase Activity | Human Endothelial Cells | 100 µM this compound in 28 mM glucose | Significant reduction |[14] |

Note: Some larger clinical trials have reported inconclusive or non-significant effects of this compound on plasma and urinary AGEs over a 12-week period, suggesting that the benefits may be context-dependent or require longer treatment durations.[17][18][19]

Anti-Inflammatory and Antioxidant Pathways

Beyond its core metabolic effects, this compound exerts significant anti-inflammatory and antioxidant actions.[1][12]

Inhibition of NF-κB and Pro-inflammatory Signaling

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3][4] By preventing NF-κB translocation to the nucleus, this compound suppresses the production of pro-inflammatory mediators, including TNF-α, IL-1β, iNOS, and COX-2.[3][20] This effect is observed in various cell types, including microglia and macrophages.[3][20] Additionally, this compound can modulate the arachidonic acid (AA) pathway by blocking the expression of COX-2 and LOX-5, further reducing the synthesis of inflammatory prostaglandins and leukotrienes.[20][21]

Anti_Inflammatory_Pathway cluster_inflammation This compound's Anti-Inflammatory Mechanism Stimulus Inflammatory Stimulus (e.g., LPS, Hyperglycemia) IKK IKK Activation Stimulus->IKK cPLA2 cPLA2 Activation Stimulus->cPLA2 This compound This compound NFkB NF-κB Nuclear Translocation This compound->NFkB Inhibits COX_LOX ↑ COX-2 / LOX-5 Expression & Activity This compound->COX_LOX Inhibits IKK->NFkB Leads to NFkB_Inhib Inhibition of IκB Phosphorylation Genes_NFkB ↑ Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) NFkB->Genes_NFkB AA_Release Arachidonic Acid (AA) Release cPLA2->AA_Release AA_Release->COX_LOX Lipid_Mediators ↑ Inflammatory Lipids (Prostaglandins, Leukotrienes) COX_LOX->Lipid_Mediators

Caption: this compound inhibits key inflammatory pathways.

Activation of the Nrf2 Antioxidant Response

This compound and its metabolites can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[3][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound appears to interact with Keap1, the cytosolic repressor of Nrf2, leading to Nrf2's release, translocation to the nucleus, and subsequent activation of ARE-dependent gene transcription.[3] This enhances the cell's intrinsic antioxidant defenses.[5]

Direct Antioxidant Effects and Reduction of ROS

This compound has been demonstrated to possess direct antioxidant capacity, capable of scavenging reactive oxygen species (ROS) such as superoxide anions.[22][23] Supplementation has been shown to prevent oxidative stress and reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation.[23][24] By upregulating antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD) and enhancing the glutathione system, this compound bolsters cellular defenses against oxidative damage.[23][24]

Table 2: Quantitative Effects of this compound on Inflammatory and Oxidative Stress Markers

Marker Experimental Model Treatment Details Result Citation
Nitric Oxide (NO) Production LPS-stimulated BV-2 microglia 250 µM this compound ~80% reduction [23]
Superoxide Anion (·O−2) LPS-stimulated BV-2 microglia 250 µM this compound ~50% reduction [23]
Malondialdehyde (MDA) LPS-stimulated BV-2 microglia 250 µM this compound ~60% reduction [23]
Catalase (CAT) Activity Muscle of endurance-trained mice 500 mg/kg this compound diet Significant increase vs. non-supplemented [24]
Superoxide Dismutase (SOD) Activity Muscle of endurance-trained mice 500 mg/kg this compound diet Significant increase vs. non-supplemented [24]
Protein Carbonyls Brain tissue of noise-exposed mice 200 mg/kg this compound ~25% reduction in oxidative damage [25]

| Glutathione (GSH) Levels | Brain tissue of noise-exposed mice | 200 mg/kg this compound | ~21% increase (restoration) |[25] |

Modulation of Other Kinase Signaling Cascades

This compound's influence extends to other crucial signaling networks involved in cell survival, differentiation, and metabolism.

  • PI3K/Akt/FoxO Pathway: In endothelial progenitor cells cultured in high glucose, this compound was found to restore the activity of the PI3K/Akt pathway. This pathway is crucial for cell differentiation and stress resistance. This compound's effect was shown to be mediated through the modulation of FoxO transcription factors, which are downstream targets of Akt.[26]

  • Glycogen Synthase Kinase-3 (GSK-3): this compound has been shown to inhibit the activity of GSK-3α/β, a key enzyme implicated in various cellular processes, including inflammation and neurodegeneration.[2][3]

  • AMPK/PGC-1β/NRF-1 Axis: In a study on blunt snout bream, this compound supplementation was shown to promote mitochondrial biogenesis and function by activating the AMPK/PGC-1β/NRF-1 signaling axis, highlighting a role in cellular energy homeostasis.[27]

Detailed Experimental Methodologies

Reproducing and building upon existing research requires a clear understanding of the experimental protocols used. Below are summaries of key methodologies cited in the literature.

Transketolase Activity Assay

This assay is fundamental to demonstrating this compound's primary mechanism of action.

  • Principle: Transketolase activity is typically measured spectrophotometrically by monitoring the rate of NADH oxidation in a coupled enzymatic reaction. The assay follows the conversion of ribose-5-phosphate and xylulose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate (GA3P). The GA3P produced is then converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, which oxidizes NADH to NAD+.

  • Protocol Outline:

    • Sample Preparation: Cells or tissues are homogenized in a lysis buffer and centrifuged to obtain a clear cytosolic extract. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

    • Reaction Mixture: The sample extract is added to a reaction buffer containing substrates (e.g., ribose-5-phosphate, xylulose-5-phosphate), cofactors (thiamine pyrophosphate, MgCl2), auxiliary enzymes (triosephosphate isomerase, glycerol-3-phosphate dehydrogenase), and NADH.

    • Measurement: The decrease in absorbance at 340 nm (due to NADH oxidation) is monitored over time using a spectrophotometer.

    • Calculation: Activity is calculated based on the rate of absorbance change and the molar extinction coefficient of NADH, and is typically expressed as nmol/min/mg of protein.[11][16]

Quantification of Advanced Glycation End Products (AGEs)
  • Principle: AGEs such as Nε-(carboxymethyl)lysine (CML) can be quantified using competitive Enzyme-Linked Immunosorbent Assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).

  • ELISA Protocol Outline:

    • Plate Coating: Microtiter plates are coated with an AGE-antigen conjugate (e.g., CML-BSA).

    • Competitive Binding: Samples (plasma, tissue homogenates) are mixed with a specific primary anti-AGE antibody and added to the wells. The AGEs in the sample compete with the coated AGEs for antibody binding.

    • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate.

    • Quantification: The color intensity is measured spectrophotometrically and is inversely proportional to the concentration of AGEs in the sample. A standard curve is used for quantification.[17][18]

Western Blotting for Protein Expression and Phosphorylation
  • Principle: This technique is used to detect and quantify specific proteins (e.g., NF-κB p65, COX-2, phosphorylated Akt) in a sample.

  • Protocol Outline:

    • Protein Extraction & Quantification: As described for the transketolase assay.

    • SDS-PAGE: Proteins are denatured and separated by size using polyacrylamide gel electrophoresis.

    • Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking & Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein.

    • Detection: The membrane is incubated with an enzyme-linked secondary antibody, and the protein bands are visualized using a chemiluminescent substrate. Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[20][26]

Experimental_Workflow cluster_treatments 2. Experimental Groups start Hypothesis: This compound reduces PKC activation in high glucose culture 1. Cell Culture (e.g., Endothelial Cells) start->culture control Control (5 mM Glucose) high_glucose High Glucose (30 mM Glucose) bft_treat High Glucose + this compound (30 mM Glucose + 50 µM BFT) incubation 3. Incubation (e.g., 24-72 hours) control->incubation high_glucose->incubation bft_treat->incubation lysis 4. Cell Lysis & Protein Extraction incubation->lysis quant 5. Protein Quantification (BCA or Bradford Assay) lysis->quant western 6. Western Blot Analysis - Separate proteins by SDS-PAGE - Transfer to PVDF membrane - Probe with anti-PKC antibody quant->western analysis 7. Densitometry Analysis (Quantify band intensity) western->analysis conclusion Conclusion: Assess if this compound normalized PKC levels analysis->conclusion

Caption: Workflow for assessing this compound's effect.

Conclusion and Future Directions

This compound modulates a nexus of interconnected intracellular pathways centered on glucose metabolism, inflammation, and oxidative stress. Its ability to activate transketolase provides a powerful mechanism to counteract the multifaceted cellular damage induced by hyperglycemia. The downstream inhibition of the AGE, hexosamine, and PKC pathways, coupled with the suppression of NF-κB and activation of Nrf2, underscores its pleiotropic effects.

For drug development professionals, this compound represents a compelling compound with a well-defined primary mechanism and multiple beneficial secondary effects. Future research should focus on:

  • Large-scale, long-term clinical trials to resolve discrepancies between preclinical data and some human studies, particularly regarding AGE reduction and clinical outcomes in diabetic complications.[17]

  • Exploring therapeutic applications beyond diabetes, such as in neurodegenerative diseases (e.g., Alzheimer's disease) and chronic inflammatory conditions, where mitochondrial dysfunction, inflammation, and oxidative stress are key pathological features.[3][5]

  • Development of novel this compound analogs or combination therapies to further enhance bioavailability, target specific tissues, or potentiate its effects on key signaling nodes like Nrf2 and NF-κB.

References

A Technical Guide to Benfotiamine's Modulation of Transketolase Activity and the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth examination of the biochemical and therapeutic mechanisms of benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1). We explore its superior pharmacokinetic profile compared to water-soluble thiamine and detail its primary mechanism of action: the allosteric activation of transketolase, a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). By enhancing transketolase activity, this compound redirects excess glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, away from pro-inflammatory and damaging metabolic pathways. This redirection mitigates the formation of advanced glycation end-products (AGEs) and reduces flux through the hexosamine and protein kinase C (PKC) pathways, which are implicated in hyperglycemic damage. This document synthesizes quantitative data from preclinical and clinical studies, provides detailed protocols for key experimental assays, and visualizes the involved biochemical pathways and workflows to serve as a comprehensive resource for researchers in metabolic diseases and drug development.

Introduction: this compound as a Therapeutic Agent

Thiamine (Vitamin B1) is an essential cofactor for enzymes crucial to glucose and energy metabolism.[1][2] Its active form, thiamine diphosphate (ThDP), is a coenzyme for transketolase (TKT), pyruvate dehydrogenase (PDH), and α-ketoglutarate dehydrogenase (α-KGDH).[2][3] However, the therapeutic utility of standard water-soluble thiamine is limited by its low bioavailability.[4]

This compound (S-benzoylthiamine O-monophosphate) is a synthetic, lipid-soluble thiamine derivative developed to overcome this limitation.[5][6] Its lipophilicity enhances its absorption and allows for more efficient transport across cellular membranes, resulting in significantly higher intracellular concentrations of thiamine and its active form, ThDP.[2][4][5] This superior pharmacokinetic profile makes this compound a potent agent for modulating thiamine-dependent enzymatic pathways, particularly in conditions of metabolic stress like diabetes mellitus.[4][7]

Pharmacokinetic Advantages of this compound

The enhanced bioavailability of this compound over thiamine hydrochloride has been demonstrated in multiple pharmacokinetic studies. Once absorbed, this compound is converted to S-benzoylthiamine and then hydrolyzed to thiamine, which is subsequently phosphorylated to the active coenzyme ThDP.[5]

Table 1: Comparative Pharmacokinetics of this compound vs. Thiamine Hydrochloride

Parameter Finding Source
Maximum Plasma Thiamine Levels ~5 times higher after this compound administration. [4][7]
Bioavailability (vs. Thiamine HCl) Maximum of ~3.6 times higher. [4][7]
Bioavailability of Plasma Thiamine 1147.3 ± 490.3% after oral this compound. [8]
Bioavailability of Erythrocyte TDP 195.8 ± 33.8% after oral this compound. [8]

| Physiological Activity (αETK) | Increased only after this compound administration. |[4][7] |

The Pentose Phosphate Pathway and the Role of Transketolase

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway parallel to glycolysis.[9] It has two main branches:

  • The Oxidative Branch: An irreversible pathway that converts glucose-6-phosphate into ribulose-5-phosphate, generating NADPH in the process. NADPH is critical for reductive biosynthesis and for regenerating the primary cellular antioxidant, glutathione.[5]

  • The Non-Oxidative Branch: A series of reversible sugar-phosphate interconversions. This branch is responsible for generating pentose phosphates (e.g., ribose-5-phosphate for nucleotide synthesis) and for converting excess pentoses back into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate).[10]

Transketolase (TKT) is the rate-limiting, ThDP-dependent enzyme of the non-oxidative branch.[11][12] It catalyzes the transfer of two-carbon units from a ketose donor to an aldose acceptor. Its key reactions involve the interconversion of fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P) with xylulose-5-phosphate and erythrose-4-phosphate.[13][14]

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_ox Oxidative Branch cluster_nonox Non-Oxidative Branch G6P Glucose-6-P F6P Fructose-6-P G6P->F6P G6P_ppp Glucose-6-P G3P Glyceraldehyde-3-P F6P->G3P R5P Ribose-5-P G6P_ppp->R5P G6PD NADPH NADPH (Antioxidant Defense) G6P_ppp->NADPH X5P Xylulose-5-P R5P->X5P TKT1 Transketolase R5P->TKT1 X5P->TKT1 TKT2 Transketolase X5P->TKT2 S7P Sedoheptulose-7-P E4P Erythrose-4-P S7P->E4P E4P->TKT2 TKT1->S7P G3P_ppp G3P_ppp TKT1->G3P_ppp Glyceraldehyde-3-P F6P_ppp F6P_ppp TKT2->F6P_ppp Fructose-6-P G3P_ppp2 G3P_ppp2 TKT2->G3P_ppp2 Glyceraldehyde-3-P G3P_ppp->G3P F6P_ppp->F6P G3P_ppp2->G3P

Figure 1. Overview of the Pentose Phosphate Pathway (PPP) and its connection to Glycolysis.

This compound's Core Mechanism: Activation of Transketolase

Under hyperglycemic conditions, the increased flux of glucose through glycolysis leads to an accumulation of the intermediates F6P and G3P.[13] This surplus overwhelms downstream metabolic pathways and diverts these metabolites into damaging side pathways.[11][13]

This compound's primary mechanism of action is to counteract this process by potently activating transketolase.[5][11][13] The increased intracellular concentration of ThDP, the active coenzyme derived from this compound, enhances the catalytic activity of TKT.[9] This activation effectively shunts the excess F6P and G3P from the glycolytic pathway into the PPP.[2][11][13]

This redirection has two major beneficial outcomes:

  • Reduces Substrate for Damaging Pathways: It decreases the intracellular pools of F6P and G3P that fuel the formation of Advanced Glycation End-products (AGEs) and flux through the diacylglycerol (DAG)-protein kinase C (PKC) and hexosamine pathways.[2][11]

  • Boosts Protective Pathways: It increases the production of pentose phosphates and NADPH via the PPP, enhancing biosynthetic and antioxidant capacities.[5][9]

cluster_cell Intracellular Space cluster_damage Hyperglycemic Damage Pathways Benfo This compound Thiamine Thiamine (B1) Benfo->Thiamine Dephosphorylation & Hydrolysis ThDP Thiamine Diphosphate (TDP/TPP) Thiamine->ThDP Phosphorylation TKT Transketolase (TKT) ThDP->TKT Activates AGEs AGE Formation TKT->AGEs Inhibits PKC PKC Pathway TKT->PKC Inhibits Hexosamine Hexosamine Pathway TKT->Hexosamine Inhibits PPP Pentose Phosphate Pathway TKT->PPP Redirects flux Glycolysis Glycolysis (High Glucose) F6P Fructose-6-P Glycolysis->F6P G3P Glyceraldehyde-3-P Glycolysis->G3P F6P->TKT F6P->Hexosamine Diverted to G3P->TKT G3P->AGEs Diverted to G3P->PKC Diverted to NADPH NADPH PPP->NADPH Produces P5P Pentose-5-P PPP->P5P Produces start Start: Whole Blood Sample (in Heparin) prep 1. Prepare Hemolysate - Centrifuge to isolate RBCs - Wash RBCs with saline - Lyse cells with deionized water start->prep split 2. Split Lysate - Aliquot lysate into two sets of reaction tubes prep->split tube_a Tube A (Baseline) - Add reaction buffer split->tube_a No ThDP tube_b Tube B (Stimulated) - Add reaction buffer + excess ThDP split->tube_b With ThDP incubate 3. Pre-incubation - Incubate both tubes to allow ThDP to bind to apo-transketolase tube_a->incubate tube_b->incubate reaction 4. Initiate Reaction - Add substrate mix (Ribose-5-Phosphate) - Add auxiliary enzymes & NADH incubate->reaction measure 5. Kinetic Measurement - Monitor decrease in absorbance at 340 nm (rate of NADH oxidation) - Use a spectrophotometer reaction->measure calculate 6. Calculate ETKAC ETKAC (%) = [ (Activity with ThDP - Activity without ThDP) / Activity without ThDP ] * 100 measure->calculate end End: Thiamine Status Assessment calculate->end

References

The Metabolic Fate of Benfotiamine: A Technical Guide to its Conversion to Thiamine Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic journey of benfotiamine, a synthetic S-acyl derivative of thiamine (vitamin B1), to its biologically active form, thiamine pyrophosphate (TPP). This compound's enhanced lipophilicity and subsequent higher bioavailability compared to conventional thiamine salts make it a subject of significant interest in therapeutic research, particularly in the context of diabetic complications and neurodegenerative diseases.[1][2][3][4] This document details the absorption, enzymatic conversion, and quantification of this compound and its metabolites, offering a valuable resource for researchers in pharmacology and drug development.

The Metabolic Pathway: From this compound to Thiamine Pyrophosphate

The metabolic conversion of this compound to the essential coenzyme thiamine pyrophosphate (TPP) is a multi-step process involving enzymatic activities in various tissues.[2][5][6]

Absorption and Initial Conversion

Unlike water-soluble thiamine, which relies on rate-limited active transport in the small intestine, this compound's lipid-soluble nature allows it to be more readily absorbed via passive diffusion.[2][3] The metabolic cascade begins in the intestinal lumen and proceeds as follows:

  • Dephosphorylation: Upon oral administration, this compound (S-benzoylthiamine O-monophosphate) is first dephosphorylated in the intestine by ecto-alkaline phosphatases. This enzymatic action removes the phosphate group, yielding S-benzoylthiamine.[2][6]

  • Absorption of S-benzoylthiamine: The resulting S-benzoylthiamine is a lipophilic compound that easily passes through the intestinal cell membranes and enters the bloodstream.[2][5]

  • Hydrolysis to Thiamine: Once in circulation, S-benzoylthiamine is taken up by erythrocytes and the liver. Within these cells, thioesterases hydrolyze the S-benzoyl bond, releasing free thiamine and benzoic acid.[2][5]

This metabolic route bypasses the saturation limitations of thiamine transporters, leading to significantly higher plasma concentrations of thiamine compared to equivalent doses of thiamine hydrochloride.[2][7]

Intracellular Phosphorylation to Thiamine Pyrophosphate

Following its release into the cellular environment, thiamine undergoes phosphorylation to become the metabolically active coenzyme, thiamine pyrophosphate (TPP). This process is catalyzed by the enzyme thiamine pyrophosphokinase (TPK1) in an ATP-dependent reaction.[2][8] TPP is the most abundant and crucial form of thiamine, constituting about 80% of the total thiamine in the body.[8]

Visualizing the Metabolic and Experimental Pathways

To provide a clearer understanding of the metabolic fate of this compound and the methodologies to study it, the following diagrams have been generated using the DOT language.

cluster_ingestion Intestinal Lumen cluster_absorption Intestinal Mucosa cluster_circulation Bloodstream / Erythrocytes / Liver cluster_intracellular Target Cells This compound This compound (S-benzoylthiamine O-monophosphate) SBT S-benzoylthiamine This compound->SBT Ecto-alkaline phosphatases Thiamine Thiamine SBT->Thiamine Thioesterases TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Thiamine pyrophosphokinase (TPK1) + ATP

Figure 1: Metabolic Conversion of this compound to Thiamine Pyrophosphate.

cluster_study_design In Vivo Study Design cluster_sample_processing Sample Processing cluster_analysis Analytical Methods cluster_data_analysis Data Analysis SubjectRecruitment Subject Recruitment (e.g., Healthy Volunteers, Patient Cohort) Dosing This compound Administration (Oral, Specified Dose) SubjectRecruitment->Dosing Sampling Blood Sample Collection (Time-course) Dosing->Sampling PlasmaSeparation Plasma/Erythrocyte Separation Sampling->PlasmaSeparation ProteinPrecipitation Protein Precipitation (e.g., with TCA) PlasmaSeparation->ProteinPrecipitation TransketolaseAssay Erythrocyte Transketolase Activity (ETKA) Assay PlasmaSeparation->TransketolaseAssay Derivatization Derivatization to Thiochrome ProteinPrecipitation->Derivatization HPLC HPLC with Fluorescence Detection Derivatization->HPLC Pharmacokinetics Pharmacokinetic Modeling (Cmax, Tmax, AUC, Bioavailability) HPLC->Pharmacokinetics BiomarkerAnalysis Biomarker Analysis (e.g., ETKAC calculation) TransketolaseAssay->BiomarkerAnalysis

References

Benfotiamine's Impact on Mitochondrial Function and Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has garnered significant scientific interest due to its superior bioavailability and therapeutic potential.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound modulates mitochondrial function and mitigates oxidative stress. By enhancing the activity of the transketolase enzyme, this compound plays a crucial role in redirecting metabolic flux through the pentose phosphate pathway (PPP), thereby reducing the accumulation of damaging metabolic byproducts and bolstering cellular antioxidant defenses.[3][4] This document synthesizes key research findings, presents quantitative data from various experimental models, details common experimental protocols for investigation, and provides visual representations of the core signaling pathways involved.

Core Mechanism of Action

This compound's primary mechanism revolves around its ability to increase intracellular levels of thiamine diphosphate (ThDP), the active coenzyme form of thiamine.[5][6] Unlike its water-soluble counterpart, this compound's lipophilic nature allows for enhanced absorption and penetration of cellular membranes.[2][7] Once inside the cell, it is converted to thiamine and then phosphorylated to ThDP.

ThDP is an essential cofactor for several key enzymes, most notably transketolase (TKT), a critical enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[3][8] By activating transketolase, this compound diverts excess glycolytic intermediates, such as glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (F6P), away from pathways that generate reactive oxygen species (ROS) and advanced glycation end products (AGEs).[3][5] This redirection has two major beneficial outcomes:

  • Reduction of Oxidative and Glycative Stress: It decreases the substrate pool for the three major pathways of hyperglycemic damage: the hexosamine pathway, the diacylglycerol (DAG)-protein kinase C (PKC) pathway, and the AGE formation pathway.[1][6][9]

  • Enhancement of Antioxidant Capacity: It increases the metabolic flux through the PPP, which is the primary cellular source of NADPH (nicotinamide adenine dinucleotide phosphate).[3][10][11] NADPH is indispensable for regenerating the reduced form of glutathione (GSH), a master antioxidant, via glutathione reductase.[3][12]

dot

Benfotiamine_Mechanism cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Damage Damage Pathways BEN This compound (Lipid-Soluble) ThDP Thiamine Diphosphate (ThDP) BEN->ThDP Intracellular Conversion TKT Transketolase (TKT) Activation ThDP->TKT PPP_Flux Increased PPP Flux TKT->PPP_Flux AGEs ↓ Advanced Glycation End Products (AGEs) TKT->AGEs Substrate Diversion PKC ↓ Protein Kinase C (PKC) Pathway TKT->PKC Substrate Diversion Hexosamine ↓ Hexosamine Pathway TKT->Hexosamine Substrate Diversion Glycolysis Glycolytic Intermediates (G3P, F6P) Glycolysis->TKT NADPH ↑ NADPH PPP_Flux->NADPH GSH ↑ Reduced Glutathione (GSH) NADPH->GSH Glutathione Reductase ROS_Scavenge ROS Neutralization GSH->ROS_Scavenge Oxidative_Stress Reduced Oxidative Stress ROS_Scavenge->Oxidative_Stress AGEs->Oxidative_Stress Mito_Function Improved Mitochondrial Function Oxidative_Stress->Mito_Function

Caption: Core mechanism of this compound action via transketolase activation.

Impact on Oxidative Stress

This compound exhibits potent antioxidant effects through both direct and indirect mechanisms. It has been shown to prevent oxidative stress induced by various agents, including the mutagen 4-nitroquinoline-1-oxide (NQO), the uremic toxin indoxyl sulfate, and the peptide hormone angiotensin II in kidney cell lines.[13]

  • Direct Antioxidant Action: Cell-free experiments have demonstrated a direct free-radical scavenging capability of this compound.[13][14]

  • Indirect Action via NADPH and GSH: The primary indirect mechanism is the enhancement of the PPP, leading to increased NADPH production.[3][10] This boosts the regeneration of reduced glutathione (GSH), which is critical for the detoxification of reactive oxygen species by glutathione peroxidase.[12]

  • Nrf2/ARE Pathway Activation: this compound and its metabolites can stimulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[1][15] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCLM).[15][16] This activation provides a coordinated and sustained defense against oxidative stress.

dot

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BEN This compound Keap1_Nrf2 Keap1-Nrf2 Complex BEN->Keap1_Nrf2 Induces dissociation (mechanism under study) Ox_Stress Oxidative Stress (e.g., from ROS, AGEs) Ox_Stress->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Tx Gene Transcription ARE->Gene_Tx Antioxidant_Enzymes Antioxidant & Cytoprotective Proteins (HO-1, NQO1, GCLM, etc.) Gene_Tx->Antioxidant_Enzymes Translation Cell_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cell_Protection

Caption: this compound-mediated activation of the Nrf2/ARE antioxidant pathway.

Quantitative Data on Oxidative Stress Markers
Experimental ModelTreatmentParameter MeasuredResultReference
Individuals with Type 2 DiabetesThis compound (1,050 mg/day for 3 days)Postprandial serum markers of oxidative stressSignificantly reduced vs. placebo after a high-AGE meal[17]
P301S Tauopathy Mouse ModelChronic dietary this compoundOxidative and nitrosative stress markersAttenuated oxidative damage[15]
MPTP-induced Parkinson's Mouse ModelThis compoundMalondialdehyde (MDA) contentMitigated oxidative damage[16]
MPTP-induced Parkinson's Mouse ModelThis compoundGlutathione (GSH) and Superoxide Dismutase (SOD) activityUpregulated antioxidant enzymes[16]
Endurance-trained MiceThis compound (500 mg/kg diet for 6 weeks)Thiobarbituric acid reactive substances (TBARS) in muscleLower in this compound-trained group vs. controls[10]
Endurance-trained MiceThis compound (500 mg/kg diet for 6 weeks)Catalase (CAT) and Superoxide Dismutase (SOD) activityHigher in this compound-supplemented groups[10]
Human Kidney Cell LinesThis compoundOxidative stress induced by NQO, indoxyl sulfate, Angiotensin IIPrevented oxidative stress[13]
Human Kidney Cell LinesThis compoundOxidative DNA damage induced by Angiotensin IICompletely prevented[13]

Impact on Mitochondrial Function

Mitochondrial dysfunction is a hallmark of numerous metabolic and neurodegenerative diseases, characterized by impaired energy production, increased ROS generation, and altered mitochondrial dynamics. This compound has been shown to improve several aspects of mitochondrial health.

  • Mitochondrial Biogenesis: Studies in fish models fed high-carbohydrate diets have shown that this compound can enhance mitochondrial biogenesis. It achieves this by activating the AMPK/PGC-1β/NRF-1 signaling axis, which upregulates key genes involved in the creation of new mitochondria, such as TFAM, Mfn-1, and Opa-1.[5][18]

  • Mitochondrial Respiration and ATP Production: this compound can enhance the activity of mitochondrial respiratory enzyme complexes.[5][19] In a rat model of Alzheimer's disease, a nutrient cocktail including this compound significantly increased mitochondrial respiration, particularly for complex I and overall oxidative phosphorylation (OxPhos) capacity.[20][21] By facilitating glucose oxidation and preventing oxidative damage to mitochondrial components, this compound helps maintain efficient ATP synthesis.[5][22]

  • Protection from Mitochondrial Damage: By reducing the cellular load of ROS and AGEs, this compound protects mitochondria from oxidative damage.[5][19] This helps preserve the integrity of the mitochondrial membrane and the function of the electron transport chain, which is itself a major source of endogenous ROS.[6] this compound has been shown to restore mitochondrial membrane potential (MMP) that has been compromised by high glucose conditions.[19][23]

  • Mitophagy: In response to high-carbohydrate induced stress, this compound can trigger ULK1-mediated mitophagy, a cellular process that selectively removes damaged mitochondria.[19] This quality control mechanism is essential for maintaining a healthy mitochondrial population and preventing the accumulation of dysfunctional organelles.

Quantitative Data on Mitochondrial Function
Experimental ModelTreatmentParameter MeasuredResultReference
Blunt Snout Bream (High-Carbohydrate Diet)This compound (1.425 mg/kg diet)Hepatic Mitochondrial Complex I ActivitySignificantly increased vs. HC diet alone[18]
Blunt Snout Bream (High-Carbohydrate Diet)This compound (1.425 mg/kg diet)Hepatic Mitochondrial Complex III, IV, V ActivitySignificantly increased vs. HC diet alone[18]
Blunt Snout Bream (High-Carbohydrate Diet)This compound (1.425 mg/kg diet)Gene expression (AMPKα-2, PGC-1β, NRF-1, TFAM)Significantly upregulated[5]
TgF344-AD Rat Model (Young)Nutrient cocktail incl. This compound (300 mg/kg)Hippocampal Mitochondrial Complex I RespirationSignificantly increased vs. untreated transgenic rats[20][21]
TgF344-AD Rat Model (Young)Nutrient cocktail incl. This compound (300 mg/kg)Hippocampal OxPhos CapacitySignificantly increased vs. untreated transgenic rats[20][21]
P301S Tauopathy Mouse ModelChronic dietary this compoundMitochondrial functionSignificantly ameliorated dysfunction[15]

Detailed Experimental Protocols

Assessment of Oxidative Stress by Flow Cytometry

This protocol is adapted from methodologies used to measure intracellular ROS production.[13]

  • Objective: To quantify intracellular ROS levels in cultured cells following treatment with an oxidant and/or this compound.

  • Cell Culture: Human kidney cell lines (e.g., HEK293) are cultured in appropriate media (e.g., DMEM with 10% FBS) to 80% confluency.

  • Treatment: Cells are pre-incubated with this compound (e.g., 50-250 µM) for a specified duration (e.g., 24 hours). Subsequently, an oxidative stressor (e.g., Angiotensin II, 1 µM) is added for a shorter period (e.g., 30-60 minutes).

  • Staining: Cells are washed with PBS and then incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), at a final concentration of 10 µM for 30 minutes at 37°C in the dark. H2DCF-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Data Acquisition: Cells are trypsinized, washed, and resuspended in PBS. The fluorescence intensity of at least 10,000 cells per sample is measured using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of ~525 nm.

  • Analysis: The geometric mean fluorescence intensity (MFI) of the cell population is calculated. A decrease in MFI in this compound-treated cells compared to cells treated with the oxidant alone indicates a reduction in ROS levels.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol is based on established substrate-uncoupler-inhibitor titration (SUIT) protocols for high-resolution respirometry, often performed using an Oxygraph-2k system.[21][24]

  • Objective: To assess the function of different components of the electron transport system (ETS) in isolated mitochondria or intact cells.

  • Sample Preparation:

    • Isolated Mitochondria: Mitochondria are isolated from tissue homogenates (e.g., rodent hippocampus) by differential centrifugation using a specific mitochondrial isolation buffer (e.g., MiR05).[21]

    • Intact Cells: Adherent cells are washed and equilibrated in a specific respiration medium (e.g., XF Assay Medium) for 1 hour at 37°C without CO2.

  • Respirometry Assay: The sample (isolated mitochondria or cells) is placed in the temperature-controlled chamber of the respirometer. A sequence of substrates and inhibitors is added to probe different respiratory states.

  • Titration Sequence (Example for Intact Cells):

    • Basal Respiration: The initial oxygen consumption rate (OCR) is measured, representing cellular respiration under baseline conditions.

    • ATP-linked Respiration: Oligomycin (an ATP synthase inhibitor) is added. The resulting drop in OCR represents the portion of basal respiration that was used to produce ATP. The remaining OCR is due to proton leak.

    • Maximal Respiration: FCCP (a protonophore and uncoupling agent) is added. This collapses the proton gradient and drives the ETS to its maximum capacity. The resulting OCR is the maximal respiration rate.

    • Non-Mitochondrial Respiration: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) are added to shut down the ETS. The residual OCR is attributed to non-mitochondrial oxygen-consuming processes.

  • Data Analysis: Key parameters are calculated from the OCR measurements, including basal respiration, ATP production, proton leak, maximal respiratory capacity, and spare respiratory capacity (maximal minus basal).

dot

OCR_Workflow cluster_measurements Oxygen Consumption Rate (OCR) Measurement Start Start: Intact Cells in Respirometer Basal Measure Basal Respiration Start->Basal Oligo Inject: Oligomycin (ATP Synthase Inhibitor) Basal->Oligo ATP_Linked Measure ATP-Linked Respiration (and Proton Leak) FCCP Inject: FCCP (Uncoupler) ATP_Linked->FCCP Maximal Measure Maximal Respiration Rot_AA Inject: Rotenone/Antimycin A (Complex I/III Inhibitors) Maximal->Rot_AA Non_Mito Measure Non-Mitochondrial Respiration End End: Calculate Bioenergetic Parameters Non_Mito->End Oligo->ATP_Linked FCCP->Maximal Rot_AA->Non_Mito

Caption: Experimental workflow for measuring mitochondrial respiration via OCR.

Conclusion

This compound exerts a multi-faceted protective effect on cellular health by fundamentally linking glucose metabolism with mitochondrial function and redox homeostasis. Its ability to enhance transketolase activity provides a powerful mechanism to counteract the deleterious effects of hyperglycemia and oxidative stress. By shunting metabolites into the pentose phosphate pathway, this compound not only prevents the formation of toxic byproducts like AGEs but also actively bolsters the cell's antioxidant defenses through NADPH and GSH regeneration. Furthermore, its capacity to activate the Nrf2 signaling pathway and promote mitochondrial biogenesis and function underscores its potential as a therapeutic agent for a range of conditions underpinned by mitochondrial dysfunction and oxidative damage, including diabetic complications and neurodegenerative diseases.[1][15][17] Further research and large-scale clinical trials are warranted to fully elucidate its therapeutic efficacy in these areas.[25][26][27]

References

Unlocking the Therapeutic Promise of Benfotiamine in Rare Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has garnered significant attention for its potential therapeutic applications, primarily in the context of diabetic complications. Its enhanced bioavailability compared to water-soluble thiamine salts allows for more effective elevation of intracellular thiamine diphosphate (TDP), a critical cofactor for several key enzymes in carbohydrate metabolism. This technical guide explores the therapeutic potential of this compound beyond its established roles, focusing on its application in rare metabolic disorders where thiamine metabolism is intrinsically linked to the pathophysiology. This document provides an in-depth analysis of this compound's mechanism of action, a review of the evidence in specific rare metabolic diseases, detailed experimental protocols for its evaluation, and a summary of quantitative data from relevant studies.

Introduction: The Rationale for this compound in Rare Metabolic Disorders

Thiamine is an essential vitamin that, in its active form as thiamine diphosphate (TDP), is a crucial cofactor for enzymes involved in central metabolic pathways, including the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and the catabolism of branched-chain amino acids.[1][2] A deficiency or impaired utilization of thiamine can lead to severe neurological and metabolic disturbances.

This compound's primary advantage lies in its lipophilic nature, which facilitates passive diffusion across cell membranes, leading to significantly higher intracellular and plasma thiamine concentrations compared to equivalent doses of conventional thiamine supplements.[1][3] This enhanced bioavailability makes it a compelling candidate for treating conditions where either a systemic thiamine deficiency exists or where supraphysiological doses of thiamine are required to overcome enzymatic defects.

Several rare inborn errors of metabolism are characterized by mutations in thiamine-dependent enzymes or thiamine transporters, leading to a group of disorders that are, to varying degrees, thiamine-responsive. These include:

  • Maple Syrup Urine Disease (MSUD): A disorder of branched-chain amino acid catabolism caused by defects in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex, for which TDP is a cofactor.[4][5][6]

  • Pyruvate Dehydrogenase Complex (PDC) Deficiency: A condition affecting the conversion of pyruvate to acetyl-CoA, a critical step in aerobic respiration. The E1 component of the PDC requires TDP.[7][8][9]

  • Leigh Syndrome: A progressive neurodegenerative disorder often associated with mitochondrial dysfunction. A subset of cases is caused by mutations in the thiamine transporter gene SLC19A3 or in thiamine pyrophosphokinase, the enzyme that converts thiamine to TDP.[10][11][12][13]

This guide will delve into the scientific underpinnings of this compound's potential utility in these and other rare metabolic disorders.

Mechanism of Action of this compound

This compound is dephosphorylated in the intestine to S-benzoylthiamine, which is then absorbed and converted to thiamine. Thiamine is subsequently phosphorylated to its active form, TDP. The primary therapeutic mechanism of this compound revolves around its ability to boost intracellular TDP levels, thereby enhancing the activity of TDP-dependent enzymes.[1]

Activation of Transketolase and the Pentose Phosphate Pathway

One of the most well-characterized effects of this compound is the activation of transketolase, a key enzyme in the pentose phosphate pathway (PPP).[2] By upregulating transketolase activity, this compound helps to shunt excess glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, into the PPP. This has two major beneficial consequences:

  • Reduction of Advanced Glycation End-products (AGEs): The accumulation of glycolytic intermediates can lead to the non-enzymatic glycation of proteins and lipids, forming detrimental AGEs. By redirecting these precursors, this compound effectively reduces the burden of AGEs, which are implicated in cellular damage and inflammation.[2]

  • Increased Production of NADPH: The PPP is a major source of NADPH, a critical reducing equivalent that protects cells from oxidative stress by regenerating reduced glutathione.

Modulation of Other Pathogenic Pathways

Beyond its effects on the PPP, this compound has been shown to influence other signaling pathways implicated in metabolic diseases:

  • Inhibition of the Hexosamine Pathway: By reducing the availability of fructose-6-phosphate, this compound can downregulate the hexosamine pathway, which is involved in the pathogenesis of insulin resistance and vascular complications.

  • Modulation of the Protein Kinase C (PKC) Pathway: this compound can inhibit the activation of PKC, a key signaling molecule involved in inflammation and vascular damage.

  • Suppression of NF-κB Activation: this compound has been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of inflammatory responses.

Therapeutic Potential in Specific Rare Metabolic Disorders

While clinical data on the use of this compound in rare metabolic disorders is limited, the strong biochemical rationale warrants further investigation.

Thiamine-Responsive Maple Syrup Urine Disease (MSUD)

A subset of MSUD patients exhibits a clinical and biochemical improvement upon high-dose thiamine supplementation.[14][15][16] This responsiveness is often associated with mutations in the E2 subunit (dihydrolipoyl transacylase, encoded by the DBT gene) of the BCKAD complex, which result in a reduced affinity for TDP.[6][17] The higher intracellular TDP concentrations achievable with this compound could potentially be more effective in stabilizing the mutant BCKAD complex and improving its residual activity.

Thiamine-Responsive Pyruvate Dehydrogenase Complex (PDC) Deficiency

Similar to MSUD, some individuals with PDC deficiency, particularly those with mutations in the E1α subunit (PDHA1 gene), show a positive response to thiamine treatment.[18][19] The underlying mechanism is thought to involve the stabilization of the mutant enzyme complex by its cofactor, TDP. The enhanced bioavailability of this compound could offer a therapeutic advantage in these cases.

Leigh Syndrome and Other Thiamine Metabolism Disorders

In cases of Leigh syndrome caused by defects in the thiamine transporter SLC19A3, the ability of lipid-soluble this compound to bypass the defective transporter and enter cells via passive diffusion is a highly attractive therapeutic strategy.[10][11] Similarly, for disorders of thiamine pyrophosphokinase, increasing the intracellular substrate (thiamine) concentration with this compound could potentially drive the production of TDP, provided there is some residual enzyme activity. Clinical trials and case reports have demonstrated the efficacy of thiamine and biotin in biotin-thiamine responsive basal ganglia disease, a condition allelic to Leigh syndrome caused by SLC19A3 mutations.[20][21]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies on this compound. It is important to note that the majority of this data comes from studies on diabetic complications, as research in rare metabolic disorders is still nascent.

Table 1: Preclinical Studies of this compound

Model SystemConditionThis compound DoseKey Quantitative FindingsReference
Cultured Bovine Aortic Endothelial CellsHigh Glucose50 µM and 100 µMIncreased transketolase activity by four-fold.[11]
Cultured Human MyotubesHigh Glucose200 µMIncreased glucose oxidation by 70%.[Schmid et al., 2008]
Animal models of diabetesDiabetesN/ANormalization of diuresis, glucosuria, triglycerides, and blood cholesterol.[22]
Animal models of Alzheimer's DiseaseAlzheimer's DiseaseN/AImproved spatial memory, reduced A-beta plaques and hyperphosphorylated tau.[23]

Table 2: Clinical Studies of this compound

Study PopulationConditionThis compound DoseDurationKey Quantitative FindingsReference
Patients with mild to moderate Alzheimer's DiseaseAlzheimer's Disease300 mg daily18 monthsImproved cognitive abilities.[1]
Patients with diabetic polyneuropathyDiabetic Polyneuropathy600 mg/day6 weeksImproved neuropathy symptom score.[4]
Patients with type 2 diabetes and nephropathyDiabetic Nephropathy900 mg/day12 weeksNo significant reduction in urinary albumin excretion or KIM-1 excretion.[24]
Patients with type 1 diabetesType 1 Diabetes300 mg/day2 yearsNo significant effects on inflammatory biomarkers.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects.

Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay

The ETKAC assay is a functional measure of thiamine status. It assesses the activity of transketolase in red blood cell lysates before and after the addition of exogenous TDP. A high ETKAC value indicates a low level of circulating thiamine.

Principle: The assay measures the rate of NADH oxidation at 340 nm, which is coupled to the transketolase reaction.[22][24]

Protocol:

  • Sample Preparation: Collect whole blood in EDTA or lithium heparin tubes. Prepare erythrocyte hemolysates.[22][25]

  • Reaction Mixture: Prepare a reaction mixture containing ribose-5-phosphate, auxiliary enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase), and NADH.

  • Measurement:

    • Basal Activity: Add the hemolysate to the reaction mixture and measure the decrease in absorbance at 340 nm over time.

    • Stimulated Activity: Add TDP to the reaction mixture along with the hemolysate and measure the decrease in absorbance at 340 nm.

  • Calculation: ETKAC = (Stimulated Activity - Basal Activity) / Basal Activity.

Quantification of Advanced Glycation End-products (AGEs) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of various AGEs in biological samples.[26][27][28][29][30]

Principle: Stable isotope-labeled internal standards are used for accurate quantification of specific AGEs, such as Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL).

Protocol:

  • Sample Preparation:

    • For plasma or urine samples, perform protein precipitation and/or solid-phase extraction.

    • For tissue samples, perform homogenization followed by enzymatic or acid hydrolysis.

  • LC Separation: Separate the AGEs from other sample components using a suitable liquid chromatography column (e.g., C18).

  • MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-daughter ion transitions for each AGE and its corresponding internal standard.

  • Data Analysis: Calculate the concentration of each AGE based on the ratio of the peak area of the analyte to that of the internal standard.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

This compound's Mechanism of Action

Benfotiamine_Mechanism This compound This compound Thiamine Thiamine This compound->Thiamine Dephosphorylation & Conversion TDP Thiamine Diphosphate (TDP) Thiamine->TDP Phosphorylation Transketolase Transketolase TDP->Transketolase Activates PPP Pentose Phosphate Pathway (PPP) Transketolase->PPP Enhances NADPH NADPH PPP->NADPH Produces Glycolytic_Intermediates Glycolytic Intermediates (F6P, G3P) Glycolytic_Intermediates->Transketolase Substrates AGEs Advanced Glycation End-products (AGEs) Glycolytic_Intermediates->AGEs Leads to Oxidative_Stress Oxidative Stress NADPH->Oxidative_Stress Reduces

Caption: this compound enhances TDP levels, activating transketolase and shunting metabolites to the PPP.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_preclinical Preclinical Model cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture Model (e.g., patient-derived fibroblasts) Benfotiamine_Treatment This compound Administration Cell_Culture->Benfotiamine_Treatment Control Vehicle Control Cell_Culture->Control Animal_Model Animal Model (e.g., genetic mouse model) Animal_Model->Benfotiamine_Treatment Animal_Model->Control Biochemical_Assays Biochemical Assays (e.g., ETKAC, Metabolite Levels) Benfotiamine_Treatment->Biochemical_Assays Molecular_Analysis Molecular Analysis (e.g., Gene Expression, Western Blot) Benfotiamine_Treatment->Molecular_Analysis Functional_Outcomes Functional Outcomes (e.g., Phenotypic improvement) Benfotiamine_Treatment->Functional_Outcomes Control->Biochemical_Assays Control->Molecular_Analysis Control->Functional_Outcomes

Caption: A generalized workflow for evaluating the preclinical efficacy of this compound.

Pathophysiological Relationship in Thiamine-Responsive Disorders

Thiamine_Disorders cluster_disease Rare Metabolic Disorder cluster_mechanism Underlying Defect cluster_intervention Therapeutic Intervention MSUD MSUD BCKAD_Defect Defective BCKAD Complex (Reduced TDP Affinity) MSUD->BCKAD_Defect PDCD PDC Deficiency PDC_Defect Defective PDC (Reduced TDP Affinity) PDCD->PDC_Defect Leigh_Syndrome Leigh Syndrome (Thiamine Transporter Defect) Thiamine_Transport_Defect Impaired Thiamine Transport Leigh_Syndrome->Thiamine_Transport_Defect This compound This compound This compound->BCKAD_Defect Increases TDP to stabilize enzyme This compound->PDC_Defect Increases TDP to stabilize enzyme This compound->Thiamine_Transport_Defect Bypasses defective transporter

Caption: this compound's potential to address the underlying defects in thiamine-responsive disorders.

Conclusion and Future Directions

This compound presents a promising therapeutic avenue for a subset of rare metabolic disorders rooted in thiamine metabolism defects. Its superior bioavailability offers a clear advantage over conventional thiamine supplementation, potentially leading to more significant clinical benefits. The strong biochemical rationale, particularly for thiamine-responsive MSUD, PDC deficiency, and certain forms of Leigh syndrome, underscores the urgent need for further research.

Future efforts should focus on:

  • Preclinical studies: Utilizing patient-derived cell lines and appropriate animal models to directly compare the efficacy of this compound versus thiamine in correcting the biochemical and functional deficits associated with these disorders.

  • Clinical trials: Well-designed clinical trials are essential to evaluate the safety and efficacy of this compound in patient populations with these rare diseases. Such trials should include robust biochemical and clinical endpoints.

  • Biomarker development: The identification and validation of sensitive biomarkers to monitor the therapeutic response to this compound in these specific conditions will be crucial for personalized medicine approaches.

The exploration of this compound's therapeutic potential in rare metabolic disorders represents a shift from managing symptoms to addressing the underlying molecular pathology. Continued research in this area holds the promise of developing novel and more effective treatments for these devastating conditions.

References

The Genesis and Advancement of Synthetic Thiamine Derivatives: A Technical Guide to Benfotiamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the history, development, pharmacokinetics, mechanisms of action, and therapeutic applications of synthetic thiamine derivatives, with a primary focus on benfotiamine. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: From Beriberi to Bioavailability

The story of synthetic thiamine derivatives begins with the discovery of thiamine (Vitamin B1) itself. For centuries, the debilitating neurological and cardiovascular disease known as beriberi plagued populations heavily reliant on polished white rice.[1][2][3] It wasn't until the late 19th and early 20th centuries that researchers like Christiaan Eijkman and Gerrit Grijns correctly identified beriberi as a deficiency syndrome.[1][2][3][4] The "anti-beriberi factor" was isolated from rice bran by Casimir Funk in 1912, who coined the term "vitamine".[5] The substance was later crystallized in 1926 and synthesized by Robert Williams in 1936.[1][2][3]

While the discovery of water-soluble thiamine hydrochloride was a monumental step in treating and preventing beriberi, its therapeutic use was hampered by low bioavailability due to a rate-limited intestinal transport system.[6][7] This limitation spurred the search for more effective thiamine precursors, leading to the development of lipid-soluble derivatives. The first of these, allithiamine, was discovered in garlic in the 1950s.[6][8] This discovery paved the way for the synthesis of other lipid-soluble thiamine disulfide derivatives in Japan, such as fursultiamine and sulbutiamine, which demonstrated improved absorption.[6][9][10]

Among these synthetic derivatives, this compound (S-benzoylthiamine O-monophosphate) emerged as a unique and highly bioavailable compound.[11] Developed in Japan in the late 1950s, this compound is not a disulfide derivative but an S-acyl thioester of thiamine.[9][11][12] Its distinct chemical structure and mechanism of absorption confer a superior pharmacokinetic profile, making it a subject of extensive research for various therapeutic applications, particularly in the management of diabetic complications.[9][13][14]

Synthesis and Chemical Properties of this compound

This compound is a synthetic S-acyl derivative of thiamine.[11] The synthesis of this compound is a multi-step process that typically starts with thiamine hydrochloride. The key steps involve phosphorylation of thiamine to create thiamine monophosphate (TMP), followed by benzoylation.

The general synthetic methodology involves two primary stages:

  • Phosphorylation: Thiamine hydrochloride is reacted with a phosphorylating agent, such as polyphosphoric acid or phosphorus oxychloride, to produce thiamine monophosphate (TMP) as a key intermediate.[15][16][17][18]

  • Benzoylation: The resulting TMP is then reacted with benzoyl chloride in an alkaline solution. The pH is carefully controlled during this step to facilitate the reaction and subsequent precipitation of this compound.[15][16][17][18]

The final product is a white, crystalline solid.[16] Unlike the lipid-soluble thiamine disulfide derivatives, this compound is an amphiphilic S-acyl thiamine derivative that is practically insoluble in water and organic solvents.[6][9][19]

G Figure 1: Generalized Synthesis of this compound Thiamine_HCl Thiamine Hydrochloride Phosphorylation Phosphorylation (e.g., Polyphosphoric Acid) Thiamine_HCl->Phosphorylation TMP Thiamine Monophosphate (TMP) Phosphorylation->TMP Benzoylation Benzoylation (Benzoyl Chloride, NaOH) TMP->Benzoylation This compound This compound Benzoylation->this compound

Figure 1: Generalized Synthesis of this compound

Pharmacokinetics and Enhanced Bioavailability

The primary advantage of this compound over water-soluble thiamine salts lies in its significantly higher bioavailability.[20][21][22] When administered orally, this compound is dephosphorylated by alkaline phosphatases in the intestine to form the lipophilic S-benzoylthiamine.[13][19] This intermediate readily diffuses across the intestinal epithelium into the bloodstream.[13] Once in circulation, S-benzoylthiamine is converted to thiamine by erythrocytes and in the liver.[6][9][13] This absorption mechanism bypasses the rate-limiting active transport required for water-soluble thiamine, resulting in faster and more complete absorption.[6]

Studies have shown that oral administration of this compound results in plasma thiamine concentrations that are approximately 5 times higher than those achieved with an equivalent dose of thiamine hydrochloride.[13][20] The overall bioavailability of thiamine from this compound is about 3.6 times greater than that from thiamine hydrochloride and is also superior to other lipophilic thiamine derivatives.[20][22]

G Figure 2: Absorption and Metabolism of this compound cluster_intestine Intestine cluster_bloodstream Bloodstream / Erythrocytes / Liver Benfotiamine_oral Oral this compound Dephosphorylation Dephosphorylation (Alkaline Phosphatases) Benfotiamine_oral->Dephosphorylation S_benzoylthiamine S-benzoylthiamine (Lipophilic) Dephosphorylation->S_benzoylthiamine S_benzoylthiamine_blood S-benzoylthiamine S_benzoylthiamine->S_benzoylthiamine_blood Passive Diffusion Conversion Conversion Thiamine Thiamine Conversion->Thiamine Phosphorylation_active Phosphorylation Thiamine->Phosphorylation_active ThDP Thiamine Diphosphate (ThDP) (Active Coenzyme) Phosphorylation_active->ThDP S_benzoylthiamine_blood->Conversion

Figure 2: Absorption and Metabolism of this compound
Comparative Pharmacokinetic Data

The superior pharmacokinetic profile of this compound has been demonstrated in multiple studies. The following table summarizes key comparative data between this compound and thiamine hydrochloride.

ParameterThis compoundThiamine HydrochlorideFold Increase (this compound)Reference
Maximal Plasma Thiamine Concentration (Cmax) ~568.3 µg/L~70.5 µg/L~8.1x[23]
Area Under the Curve (AUC0-24h) ~1763.1 µg·h·L-1~182.0 µg·h·L-1~9.7x[23]
Relative Bioavailability of Thiamine (Plasma) ~1147.3%100%~11.5x[23][24][25]
Relative Bioavailability of ThDP (Erythrocyte) ~392.1% - 195.8%100%~2-4x[23][25]
Maximum Plasma Levels (General) --~5x[20][22]
Maximum Bioavailability (General) --~3.6x[20][22]

Table 1: Comparative Pharmacokinetic Parameters of this compound vs. Thiamine Hydrochloride.

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound are primarily attributed to its ability to increase intracellular levels of thiamine diphosphate (ThDP), the active coenzyme form of thiamine.[9][26] ThDP is a crucial cofactor for several enzymes involved in glucose metabolism. The central mechanism of this compound's action, particularly in the context of hyperglycemia-induced damage, is the activation of the enzyme transketolase.[14][27]

Transketolase is a key enzyme in the pentose phosphate pathway (PPP).[14] By enhancing transketolase activity, this compound redirects excess glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, away from pathways that lead to the formation of harmful metabolic byproducts.[9][27] This effectively blocks three major pathways implicated in hyperglycemic vascular damage:[9][13][27]

  • The Advanced Glycation End Product (AGE) Formation Pathway: this compound reduces the intracellular formation of AGEs, such as N(ε)-(carboxymethyl)lysine (CML) and methylglyoxal-derived AGEs, which contribute to vascular complications.[13][28][29]

  • The Hexosamine Pathway: By shunting fructose-6-phosphate into the PPP, this compound decreases the substrate available for the hexosamine pathway.[9][13][27]

  • The Diacylglycerol (DAG)-Protein Kinase C (PKC) Pathway: By reducing the levels of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, this compound inhibits the de novo synthesis of DAG and the subsequent activation of PKC.[9][13][27]

G Figure 3: this compound's Mechanism in Hyperglycemic Damage cluster_glycolysis Glycolysis cluster_damage Pathways of Hyperglycemic Damage This compound This compound ThDP ↑ Thiamine Diphosphate (ThDP) This compound->ThDP Transketolase ↑ Transketolase Activity ThDP->Transketolase AGE AGE Pathway Transketolase->AGE Inhibits Hexosamine Hexosamine Pathway Transketolase->Hexosamine Inhibits PKC DAG-PKC Pathway Transketolase->PKC Inhibits PPP Pentose Phosphate Pathway (Detoxification) Transketolase->PPP Shunts to Glucose High Glucose G3P_F6P Glyceraldehyde-3-P (G3P) Fructose-6-P (F6P) Glucose->G3P_F6P G3P_F6P->Transketolase Shunts to G3P_F6P->AGE G3P_F6P->Hexosamine G3P_F6P->PKC

Figure 3: this compound's Mechanism in Hyperglycemic Damage

Beyond its effects on transketolase, this compound has demonstrated other mechanisms of action, including direct antioxidant properties and anti-inflammatory effects.[13][30] It has been shown to suppress oxidative stress and upregulate the antioxidant system.[13] Some studies suggest that this compound may exert these effects through the stimulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[13] Additionally, this compound has been found to modulate other signaling molecules, including glycogen synthase kinase-3β (GSK-3β) and nuclear factor kappa B (NF-κB).[13][27][29]

Therapeutic Applications and Clinical Evidence

The primary clinical application of this compound has been in the treatment of diabetic complications, particularly diabetic polyneuropathy.[11][13] Several clinical trials have investigated its efficacy, with mixed results.

Diabetic Neuropathy

A number of short-term studies (3-12 weeks) have suggested that high-dose this compound can improve symptoms of diabetic polyneuropathy, with the most pronounced effect being a decrease in pain.[31][32][33] However, longer-term studies have yielded less conclusive results. For instance, a 24-month trial in patients with type 1 diabetes found no significant effect on peripheral nerve function or inflammatory markers.[31] It was noted, however, that the participants in this study had nearly normal nerve function at baseline, which may have limited the potential for improvement.[32]

Diabetic Nephropathy

The evidence for this compound in treating diabetic nephropathy is also inconsistent. While animal studies have shown beneficial effects, a 12-week clinical trial in patients with type 2 diabetes and nephropathy found that this compound did not significantly reduce urinary albumin excretion or markers of endothelial dysfunction and inflammation compared to placebo.[34][35][36][37][38]

Other Potential Applications

This compound is also being investigated for its neuroprotective potential in other conditions, such as Alzheimer's disease.[26][30] An open-label study in a small number of Alzheimer's patients showed cognitive improvement after 18 months of treatment.[39] A larger, seamless phase 2A-2B clinical trial is currently underway to further evaluate its safety and efficacy in early Alzheimer's disease.[40]

The following table summarizes key clinical trials of this compound.

Study/TrialConditionNumber of PatientsDosageDurationKey FindingsReference
BEDIP StudyDiabetic Polyneuropathy40400 mg/day3 weeksStatistically significant improvement in neuropathy score; significant decrease in pain.[33]
Fraser et al. (2012)Type 1 Diabetes67300 mg/day24 monthsNo significant effects on peripheral nerve function or inflammatory markers.
Alkhalaf et al. (2010)Type 2 Diabetes with Nephropathy82900 mg/day12 weeksNo significant reduction in urinary albumin excretion or markers of endothelial dysfunction.[38]
Pan et al. (2016)Alzheimer's Disease (Open-label)5300 mg/day18 monthsAverage increase of 3.2 points on the MMSE.[39]
BenfoTeam Trial (Ongoing)Early Alzheimer's Disease406600 mg or 1200 mg/day72 weeksEvaluating safety, tolerability, and efficacy on cognition and function.

Table 2: Summary of Selected Clinical Trials on this compound.

Experimental Protocols

General Protocol for this compound Synthesis

The synthesis of this compound can be carried out through various patented methods. A generalized laboratory-scale protocol is as follows:

  • Phosphorylation of Thiamine:

    • Thiamine hydrochloride is added to a phosphorylation reagent, such as phosphorus oxychloride in water or polyphosphoric acid.[17][18]

    • The reaction mixture is heated (e.g., 50-100°C) and stirred for a period of 1-3 hours to facilitate the formation of thiamine monophosphate.[17][18]

    • The reaction is monitored, and upon completion, the mixture is cooled to room temperature, yielding a crude thiamine monophosphate solution.[17]

  • Benzoylation and Isolation:

    • The crude thiamine monophosphate solution is cooled in an ice bath (0-5°C).[17][18]

    • The pH of the solution is adjusted to alkaline (e.g., pH 8-12) using a base such as sodium hydroxide.[15][18]

    • Benzoyl chloride is added slowly to the solution while maintaining the temperature and alkaline pH.[15][18] The mixture is stirred for 2-3 hours.[16]

    • After the reaction is complete, the pH of the filtrate is adjusted to 3.5-4.0 with an acid like hydrochloric acid to precipitate the this compound.[16][17]

    • The resulting solid is collected by filtration, dried, and may be recrystallized from a solvent mixture (e.g., methanol/water) to obtain pure this compound.[15]

Protocol for a Comparative Pharmacokinetic Study

A randomized, two-way crossover study is a common design to compare the bioavailability of this compound and thiamine hydrochloride.

  • Study Population: Healthy adult volunteers (e.g., 20 males) are recruited after providing informed consent.[23]

  • Study Design:

    • A randomized, crossover design is employed.

    • Subjects are randomly assigned to receive a single oral dose of either this compound (e.g., 300 mg) or thiamine hydrochloride (e.g., 220 mg) in the first period.[23]

    • After a washout period, subjects receive the alternate treatment in the second period.

  • Sample Collection:

    • Blood samples are collected at baseline and at various time points post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[23]

    • Urine samples may also be collected over a 24-hour period.[23]

  • Analytical Method:

    • Concentrations of thiamine and its metabolites (e.g., thiamine diphosphate) in plasma and erythrocytes are determined using a validated method such as High-Performance Liquid Chromatography with fluorescence detection (HPLC-Flu).[23]

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) are calculated from the concentration-time data using appropriate software (e.g., WinNonlin).[23]

    • Relative bioavailability is calculated to compare the two formulations.

G Figure 4: Workflow for a Comparative Pharmacokinetic Study Start Recruit Healthy Volunteers Randomization Randomization (1:1) Start->Randomization GroupA Group A: Receive this compound Randomization->GroupA GroupB Group B: Receive Thiamine HCl Randomization->GroupB Sampling1 Serial Blood/Urine Sampling GroupA->Sampling1 GroupB->Sampling1 Washout Washout Period Sampling1->Washout Crossover Crossover Treatment Washout->Crossover GroupA_Crossover Group A: Receive Thiamine HCl Crossover->GroupA_Crossover GroupB_Crossover Group B: Receive this compound Crossover->GroupB_Crossover Sampling2 Serial Blood/Urine Sampling GroupA_Crossover->Sampling2 GroupB_Crossover->Sampling2 Analysis HPLC-Flu Analysis of Samples Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) Analysis->PK_Analysis End Compare Bioavailability PK_Analysis->End

Figure 4: Workflow for a Comparative Pharmacokinetic Study

Conclusion

The development of synthetic thiamine derivatives, particularly this compound, represents a significant advancement in overcoming the pharmacokinetic limitations of water-soluble thiamine. With its superior bioavailability, this compound effectively increases intracellular levels of the active coenzyme ThDP, enabling it to modulate key metabolic pathways implicated in hyperglycemic damage. While its clinical efficacy in diabetic complications has shown variability in longer-term studies, the robust preclinical data and demonstrated mechanism of action continue to make it a compound of high interest. Ongoing research into its neuroprotective effects in conditions like Alzheimer's disease may further expand its therapeutic potential. For drug development professionals, this compound serves as a compelling case study in prodrug design to enhance the therapeutic index of an essential vitamin.

References

Benfotiamine's Interaction with Cellular Signaling Cascades: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has garnered significant attention for its therapeutic potential, extending beyond its traditional role in treating diabetic complications. Accumulating evidence highlights its profound modulatory effects on key intracellular signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the regulation of inflammation, cellular stress responses, proliferation, and survival. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with these signaling networks, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the multifaceted pharmacological profile of this compound and its potential as a lead compound for a variety of therapeutic applications.

Introduction to this compound and Cellular Signaling

This compound's enhanced bioavailability compared to water-soluble thiamine allows for greater intracellular accumulation of the active coenzyme, thiamine diphosphate (TDP). TDP is a critical cofactor for several enzymes involved in glucose metabolism. Beyond its metabolic roles, this compound exhibits potent anti-inflammatory and antioxidant properties, which are largely attributed to its ability to interfere with pro-inflammatory signaling pathways.

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.

The MAPK signaling pathways are a set of parallel cascades that transduce extracellular signals into intracellular responses. The three major, well-characterized MAPK pathways are the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. These pathways are involved in a multitude of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

This compound's Interaction with the NF-κB Signaling Cascade

This compound has been consistently shown to inhibit the activation of the NF-κB pathway in various cellular models, primarily through the suppression of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Quantitative Data on NF-κB Inhibition

The following table summarizes the quantitative effects of this compound on key events in the NF-κB signaling pathway, as determined by various in vitro studies.

Cell LineStimulusThis compound ConcentrationMeasured ParameterResultReference
BV-2 MicrogliaLPS50, 100, 250 µMp-p65 (Ser536) levelsDose-dependent decrease[1][2]
BV-2 MicrogliaLPS250 µMNuclear p65 translocationSignificant reduction[3][4]
RAW 264.7 MacrophagesLPS50, 100, 250 µMIκBα degradationInhibition[5]
RAW 264.7 MacrophagesLPS250 µMNF-κB-dependent gene expression (iNOS, COX-2)Significant downregulation[5]
Dendritic CellsLPS100 µMNuclear translocation of NF-κBReduction[6]

Signaling Pathway Diagram

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Proteasome Proteasome IkBa->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Gene Pro-inflammatory Gene Expression This compound This compound This compound->IKK inhibits NFkB_n->Gene activates

Caption: this compound inhibits the NF-κB signaling pathway by preventing the activation of the IKK complex.

This compound's Interaction with MAPK Signaling Cascades

This compound exhibits a modulatory effect on the MAPK signaling pathways, often leading to a reduction in the phosphorylation and activation of key kinases involved in inflammatory and stress responses.

Quantitative Data on MAPK Modulation

The following table summarizes the quantitative effects of this compound on the phosphorylation status of key MAPK pathway components.

Cell LineStimulusThis compound ConcentrationMeasured ParameterResultReference
BV-2 MicrogliaLPS50, 100, 250 µMp-ERK1/2 levelsDose-dependent decrease[1][2]
BV-2 MicrogliaLPS50, 100, 250 µMp-JNK levelsDose-dependent decrease[1][2]
BM-S-blasts-10, 50, 100 µMp-ERK1/2 activityDose-dependent inhibition[7]
BM-S-blasts-10, 50, 100 µMp-JNK1/2 activationDose-dependent enhancement[7]
RAW 264.7 MacrophagesLPS250 µMp-ERK1/2 levelsSignificant reduction[5]

Signaling Pathway Diagram

MAPK_Pathway Stimuli Stress / Growth Factors Upstream_Kinases Upstream Kinases (e.g., MEKK, MKKK) Stimuli->Upstream_Kinases MKK_ERK MEK1/2 Upstream_Kinases->MKK_ERK MKK_JNK MKK4/7 Upstream_Kinases->MKK_JNK MKK_p38 MKK3/6 Upstream_Kinases->MKK_p38 ERK ERK1/2 MKK_ERK->ERK P Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK JNK MKK_JNK->JNK P JNK->Transcription_Factors p38 p38 MKK_p38->p38 P p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response This compound This compound This compound->MKK_ERK This compound->MKK_JNK

Caption: this compound modulates MAPK signaling by inhibiting the phosphorylation of upstream kinases like MEK.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on NF-κB and MAPK signaling.

Western Blot Analysis of Protein Phosphorylation

This protocol is adapted for the analysis of phosphorylated NF-κB p65, ERK1/2, and JNK in cell lysates.

4.1.1. Cell Culture and Treatment:

  • Seed cells (e.g., BV-2 microglia or RAW 264.7 macrophages) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound (e.g., 50, 100, 250 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS) for a predetermined time (e.g., 15-60 minutes for MAPK phosphorylation, 30-60 minutes for IκBα degradation).

4.1.2. Protein Extraction:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in 150 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein extract.

4.1.3. Western Blotting:

  • Determine protein concentration using a BCA protein assay kit.

  • Mix 20-30 µg of protein per sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein levels for phosphorylation analysis.

Nuclear and Cytoplasmic Fractionation for NF-κB Translocation Analysis

This protocol allows for the separation of nuclear and cytoplasmic proteins to assess the translocation of NF-κB p65.[8][9][10][11]

4.2.1. Cell Lysis and Fractionation:

  • Following cell treatment, harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).

  • Incubate on ice for 15 minutes.

  • Add a detergent (e.g., NP-40) to a final concentration of 0.5% and vortex vigorously to lyse the cell membrane.

  • Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

  • Wash the nuclear pellet with the hypotonic buffer.

  • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).

  • Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. The supernatant contains the nuclear extract.

4.2.2. Western Blot Analysis:

  • Perform Western blotting on both the cytoplasmic and nuclear fractions as described in section 4.1.3.

  • Probe the membranes with antibodies against NF-κB p65 and loading controls for each fraction (e.g., β-tubulin for cytoplasmic and Lamin B1 or Histone H3 for nuclear).

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture Cell Culture (e.g., BV-2, RAW 264.7) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Stimulation Stimulation (e.g., LPS) Treatment->Stimulation Protein_Extraction Protein Extraction (Total or Fractionated) Stimulation->Protein_Extraction Quantification Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Antibody_Incubation Primary & Secondary Antibody Incubation Western_Blot->Antibody_Incubation Detection Signal Detection (ECL) Antibody_Incubation->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: A generalized workflow for investigating this compound's effects on cellular signaling pathways.

Discussion and Future Directions

The collective evidence strongly supports the role of this compound as a potent modulator of the NF-κB and MAPK signaling cascades. Its inhibitory action on these pro-inflammatory pathways provides a molecular basis for its observed therapeutic benefits in various disease models. The ability of this compound to simultaneously target multiple nodes within these interconnected signaling networks highlights its potential as a multi-target drug candidate.

For drug development professionals, these findings suggest that this compound and its derivatives could be explored for the treatment of a wide range of inflammatory diseases, neurodegenerative disorders, and certain types of cancer where NF-κB and MAPK signaling are aberrantly activated.

Future research should focus on:

  • Elucidating the direct molecular targets of this compound: Identifying the specific kinases or other signaling proteins that this compound or its metabolites directly interact with will provide a more precise understanding of its mechanism of action.

  • In vivo validation: While in vitro studies are promising, further in vivo studies are necessary to confirm the efficacy of this compound in modulating these pathways in complex biological systems and to determine optimal dosing and treatment regimens.

  • Structure-activity relationship studies: The development of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties could lead to the discovery of next-generation therapeutics targeting these signaling cascades.

  • Clinical Trials: Well-designed clinical trials are crucial to translate the preclinical findings into tangible therapeutic benefits for patients with diseases driven by dysregulated NF-κB and MAPK signaling.

Conclusion

This compound's ability to interfere with the NF-κB and MAPK signaling cascades underscores its potential as a versatile therapeutic agent. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further investigation into its molecular mechanisms and for the development of novel therapeutic strategies. The continued exploration of this compound's pharmacological profile is a promising avenue for addressing unmet medical needs in a variety of disease areas.

References

Methodological & Application

Application Note: Quantification of Benfotiamine in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of benfotiamine in human plasma. Sample preparation is achieved through a straightforward protein precipitation procedure using acetonitrile, which offers efficient extraction and removal of plasma proteins. The chromatographic separation is performed on a C18 column with a mobile phase of acetonitrile and ammonium acetate buffer, providing good resolution and a short run time. The method is validated according to standard bioanalytical guidelines and is suitable for pharmacokinetic and therapeutic drug monitoring studies of this compound.

Introduction

This compound, a lipid-soluble derivative of thiamine (Vitamin B1), is utilized in the treatment of diabetic neuropathy, retinopathy, and nephropathy. Its therapeutic efficacy is attributed to its ability to block the formation of advanced glycation end products (AGEs). Accurate and precise measurement of this compound concentrations in plasma is essential for pharmacokinetic profiling and for optimizing therapeutic regimens. This document provides a detailed protocol for a validated HPLC-UV method for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 50mM Ammonium Acetate Buffer (pH 6.0, adjusted with orthophosphoric acid) (60:40, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
UV Detection 245 nm[1]
Column Temperature Ambient
Run Time Approximately 5 minutes
Retention Time Approximately 2.7 minutes[1]

Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 50 µg/mL.

  • Calibration Standards in Plasma: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards with final concentrations of 0.5, 1, 2.5, 5, 10, 25, and 50 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (1.5 µg/mL), medium (7.5 µg/mL), and high (40 µg/mL).

Sample Preparation from Plasma
  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile to the plasma sample to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Inject 20 µL of the supernatant into the HPLC system.

Method Validation

The developed method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The calibration curve was linear over the concentration range of 0.5-50 µg/mL. The coefficient of determination (r²) was >0.999.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.5[Example Value]
1[Example Value]
2.5[Example Value]
5[Example Value]
10[Example Value]
25[Example Value]
50[Example Value]
>0.999
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing the QC samples (n=6) on three different days. The results are summarized in Table 3.

Table 3: Accuracy and Precision Data

QC LevelConcentration (µg/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Low1.598.5 - 101.2< 5.097.8 - 102.5< 6.0
Medium7.599.1 - 100.8< 4.098.5 - 101.7< 5.0
High4098.9 - 101.5< 3.098.2 - 102.1< 4.0
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD0.15
LOQ0.5

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plasma_sample Plasma Sample (Unknown, Calibrator, or QC) acetonitrile Ice-Cold Acetonitrile (Protein Precipitant) vortex Vortex Mix (1 min) acetonitrile->vortex Add 2:1 ratio centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection Inject 20 µL supernatant->hplc_injection hplc_column C18 Column (250 x 4.6 mm, 5 µm) hplc_injection->hplc_column uv_detection UV Detection (245 nm) hplc_column->uv_detection chromatogram Obtain Chromatogram uv_detection->chromatogram peak_area Measure Peak Area chromatogram->peak_area calibration_curve Calibration Curve peak_area->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

Conclusion

The described HPLC-UV method provides a simple, accurate, and precise means for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and effective. This method is well-suited for application in clinical and research laboratories for pharmacokinetic studies and therapeutic drug monitoring of this compound.

References

Protocol for Assessing Benfotiamine's Effect on Nerve Conduction Velocity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Application Notes

Benfotiamine, a lipid-soluble derivative of thiamine (Vitamin B1), has demonstrated potential therapeutic effects in the management of diabetic polyneuropathy.[1][2][3] Its mechanism of action is primarily attributed to the enhancement of thiamine levels within cells, which in turn boosts the activity of the enzyme transketolase.[4] This increased activity helps to redirect metabolic intermediates away from pathways that lead to the formation of advanced glycation end-products (AGEs) and oxidative stress, both of which are implicated in nerve damage.[4][5]

Nerve conduction velocity (NCV) is a critical electrophysiological parameter used to assess nerve function and is often impaired in peripheral neuropathies.[6] Measuring changes in NCV is a key method for evaluating the efficacy of potential therapeutic agents like this compound. These protocols provide a framework for conducting both preclinical and clinical studies to assess the impact of this compound on NCV.

The provided protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines.

Preclinical Protocol: Assessing this compound in a Streptozotocin-Induced Diabetic Rat Model

This protocol outlines the methodology for evaluating the effect of this compound on motor and sensory nerve conduction velocity in a common animal model of diabetic neuropathy.

Animal Model and Diabetes Induction
  • Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 50-65 mg/kg body weight, dissolved in cold 0.1 M citrate buffer (pH 4.5).[7][8]

  • Confirmation of Diabetes: Blood glucose levels will be measured 72 hours after STZ injection. Rats with fasting blood glucose levels >250 mg/dL will be considered diabetic and included in the study.

Experimental Groups
  • Group 1: Control: Healthy, non-diabetic rats receiving a placebo (vehicle).

  • Group 2: Diabetic Control: STZ-induced diabetic rats receiving a placebo.

  • Group 3: this compound Treatment: STZ-induced diabetic rats receiving this compound.

This compound Administration
  • Dosage: Based on previous studies, a daily oral gavage of this compound at a dose of 50-100 mg/kg body weight is recommended.[9]

  • Duration: Treatment should be administered for a period of 8-12 weeks.

Nerve Conduction Velocity (NCV) Measurement
  • Anesthesia: Rats will be anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 80 mg/kg ketamine and 10 mg/kg xylazine).[5][10]

  • Temperature Control: Body temperature should be maintained at 37°C using a heating pad to ensure accurate and reproducible NCV measurements.[5]

  • Motor NCV (Sciatic-Tibial Nerve):

    • Stimulating electrodes are placed at the sciatic notch (proximal stimulation) and the ankle (distal stimulation).[5]

    • Recording electrodes are placed in the interosseous muscles of the paw.

    • The distance between the two stimulation points is measured.

    • NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

  • Sensory NCV (Sural Nerve):

    • Stimulating electrodes are placed at the ankle.

    • Recording electrodes are placed along the sural nerve on the lateral side of the foot.[5]

    • The distance between the stimulating and recording electrodes is measured.

    • NCV (m/s) = Distance (mm) / Latency (ms).

Biochemical Analysis (Optional)
  • At the end of the study, sciatic nerve tissue can be harvested for the analysis of:

    • Advanced Glycation End-products (AGEs): Measured using ELISA or chromatography-mass spectrometry.[8][11]

    • Oxidative Stress Markers: Assays for malondialdehyde (MDA), 8-hydroxy-2'-deoxyguanosine (8-OHdG), and total antioxidant capacity can be performed.[12][13][14]

Clinical Protocol: Assessing this compound in Patients with Diabetic Polyneuropathy

This protocol provides a framework for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of this compound on NCV in patients with diabetic polyneuropathy.

Study Population
  • Inclusion Criteria:

    • Patients aged 18-70 years with a diagnosis of Type 1 or Type 2 diabetes mellitus.

    • Confirmed diagnosis of symptomatic diabetic polyneuropathy.

    • Abnormal nerve conduction studies at baseline.

  • Exclusion Criteria:

    • Other causes of peripheral neuropathy.

    • Severe renal or hepatic impairment.

    • Pregnancy or lactation.

Study Design and Randomization
  • A minimum 12-week, randomized, double-blind, placebo-controlled design is recommended.[3] Longer-term studies (e.g., 12-24 months) can provide further insights.[15]

  • Patients will be randomly assigned to one of the following groups:

    • Group A: Placebo: Patients receive a placebo identical in appearance to the this compound supplement.

    • Group B: this compound: Patients receive oral this compound.

Investigational Product and Dosing
  • Dosage: A daily dose of 300-600 mg of this compound, administered orally in divided doses, is commonly used in clinical trials.[15][16]

  • Duration: A minimum of 12 weeks of treatment is recommended to observe potential changes in NCV.[3]

Nerve Conduction Studies
  • Standardized Protocol: Nerve conduction studies should be performed by a trained neurophysiologist using a standardized protocol at baseline and at the end of the treatment period.

  • Nerves to be Tested:

    • Motor Nerves: Peroneal and Tibial nerves.[3]

    • Sensory Nerves: Sural nerve.[2]

  • Parameters to be Measured:

    • Nerve Conduction Velocity (m/s).

    • Compound Muscle Action Potential (CMAP) amplitude (mV).

    • Sensory Nerve Action Potential (SNAP) amplitude (µV).

    • Distal latency (ms).

  • Procedure:

    • Skin temperature should be maintained above 32°C.[3]

    • Surface electrodes will be used for stimulation and recording.[3]

    • Supramaximal stimulation will be applied.

Data Presentation

Quantitative data from both preclinical and clinical studies should be summarized in clearly structured tables for easy comparison.

Table 1: Preclinical Study - Nerve Conduction Velocity Data

GroupNSciatic-Tibial Motor NCV (m/s)Sural Sensory NCV (m/s)
Control
Diabetic Control
This compound

Table 2: Clinical Study - Nerve Conduction Velocity Data (Peroneal Nerve)

ParameterTreatment GroupBaseline (Mean ± SD)End of Study (Mean ± SD)Change from Baselinep-value
Motor NCV (m/s) This compound
Placebo
CMAP Amplitude (mV) This compound
Placebo

Table 3: Clinical Study - Nerve Conduction Velocity Data (Sural Nerve)

ParameterTreatment GroupBaseline (Mean ± SD)End of Study (Mean ± SD)Change from Baselinep-value
Sensory NCV (m/s) This compound
Placebo
SNAP Amplitude (µV) This compound
Placebo

Visualizations

Benfotiamine_Pathway cluster_hyperglycemia Hyperglycemia cluster_metabolic_stress Metabolic Stress Pathways cluster_benfotiamine_action This compound Intervention cluster_outcome Cellular Outcome High Glucose High Glucose AGEs Advanced Glycation End-products (AGEs) High Glucose->AGEs Oxidative Stress Oxidative Stress High Glucose->Oxidative Stress Nerve Damage Nerve Damage AGEs->Nerve Damage Oxidative Stress->Nerve Damage This compound This compound Transketolase Transketolase Activity This compound->Transketolase Activates Improved NCV Improved Nerve Conduction Velocity This compound->Improved NCV Transketolase->AGEs Inhibits Transketolase->Oxidative Stress Reduces

Caption: this compound's mechanism of action on nerve health.

Experimental_Workflow cluster_preclinical Preclinical Study (Rodent Model) cluster_clinical Clinical Trial (Human Subjects) A1 Diabetes Induction (STZ) A2 Group Allocation (Control, Diabetic, this compound) A1->A2 A3 This compound/Placebo Administration (8-12 weeks) A2->A3 A4 NCV Measurement (Motor & Sensory) A3->A4 A5 Biochemical Analysis (AGEs, Oxidative Stress) A4->A5 B1 Patient Recruitment (Diabetic Polyneuropathy) B2 Randomization (this compound vs. Placebo) B1->B2 B3 Treatment Period (min. 12 weeks) B2->B3 B4 Baseline & Post-Treatment NCV Studies B3->B4 B5 Data Analysis B4->B5

Caption: Experimental workflows for assessing this compound's effect.

References

Application Notes and Protocols for Studying Benfotiamine's Neuroprotective Effects in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro cell culture models for investigating the neuroprotective properties of benfotiamine. The protocols detailed below are designed for reproducibility and offer a framework for assessing the efficacy of this compound in mitigating neuronal damage.

Introduction to this compound and its Neuroprotective Potential

This compound, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has demonstrated significant neuroprotective effects in various preclinical models.[1][2] Its enhanced bioavailability compared to thiamine allows for greater tissue penetration, making it a promising therapeutic agent for neurodegenerative diseases.[3] The neuroprotective mechanisms of this compound are multifaceted, primarily attributed to its potent antioxidant, anti-inflammatory, and anti-glycation properties.[1][4]

This compound has been shown to:

  • Activate the Nrf2/ARE antioxidant pathway.[5][6]

  • Inhibit the pro-inflammatory NF-κB signaling cascade.[7][8]

  • Enhance the activity of transketolase, a key enzyme in the pentose phosphate pathway, thereby reducing the formation of harmful advanced glycation end-products (AGEs).[9]

  • Modulate the PI3K/Akt/GSK-3β signaling pathway.[3]

This document outlines protocols for studying these effects in two commonly used cell lines: the human neuroblastoma SH-SY5Y cell line, a model for dopaminergic neurons, and the murine BV-2 microglial cell line, a model for neuroinflammation.

Recommended In Vitro Models

SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y cell line is a widely used model in neurodegenerative disease research due to its human origin and ability to differentiate into a more mature neuronal phenotype.[10] For neuroprotection studies, it is recommended to differentiate the cells to better mimic post-mitotic neurons.

BV-2 Murine Microglial Cells

BV-2 cells are immortalized murine microglia that are extensively used to study neuroinflammation.[7][8] They are an excellent model to investigate the anti-inflammatory effects of this compound, particularly its ability to suppress the activation of microglia and the subsequent release of pro-inflammatory mediators.[11][12]

Experimental Workflow

The general workflow for assessing the neuroprotective effects of this compound involves cell culture and differentiation (for SH-SY5Y cells), pretreatment with this compound, induction of neurotoxicity or neuroinflammation, and subsequent analysis of cell viability, oxidative stress, apoptosis, and relevant signaling pathways.

G cluster_0 Phase 1: Cell Culture & Differentiation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Assays A SH-SY5Y Cell Culture B SH-SY5Y Differentiation (Retinoic Acid +/- BDNF) A->B D This compound Pretreatment (e.g., 50-250 µM) B->D C BV-2 Cell Culture C->D E Induction of Neurotoxicity (e.g., H2O2, MPP+, 6-OHDA for SH-SY5Y) or Neuroinflammation (LPS for BV-2) D->E F Cell Viability (MTT Assay) E->F G Oxidative Stress (DCFDA Assay) E->G H Apoptosis (Western Blot for Bax/Bcl-2) E->H I Signaling Pathway Analysis (Western Blot, Immunofluorescence) E->I

Caption: Experimental workflow for assessing this compound's neuroprotection.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound in vitro.

Table 1: Effects of this compound on Transketolase Activity

Cell TypeThis compound ConcentrationFold Increase in Transketolase Activity (approx.)Reference
Bovine Aortic Endothelial Cells50 µM4-fold[13][14]
Bovine Aortic Endothelial Cells100 µM4-fold[13][14]
Diabetic Rat RetinaIn vivo treatment2.5-fold[14][15]

Table 2: Anti-inflammatory Effects of this compound in LPS-stimulated BV-2 Microglia

EndpointThis compound Concentration% Reduction in LPS-induced Response (approx.)Reference
Nitric Oxide (NO) Production250 µM50%[8][16]
iNOS mRNA Expression250 µM60%[8][16]
TNF-α Release250 µM45%[8][16]
IL-6 Release250 µM55%[8][16]

Table 3: Antioxidant Effects of this compound

Cell Type/ModelStressorThis compound ConcentrationOutcomeReference
Neuroblastoma CellsParaquat25-50 µMProtection from cell death[2]
BV-2 MicrogliaLPSNot specifiedDecreased NO and O2- production, reduced lipid peroxidation[12]
Kidney Cell LinesNQO, Indoxyl Sulfate, Angiotensin IINot specifiedPrevention of oxidative stress[17]

Detailed Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Differentiation Medium 1: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, 10 µM all-trans-retinoic acid (RA)

  • Differentiation Medium 2: Neurobasal medium with 1% N-2 supplement, 1% GlutaMAX, 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF)

  • 6-well plates

Protocol:

  • Culture SH-SY5Y cells in DMEM/F12 with 10% FBS in a 37°C, 5% CO2 incubator.

  • Seed 1 x 10^5 cells per well in a 6-well plate.

  • After 24 hours, replace the medium with Differentiation Medium 1.

  • Incubate for 3 days.

  • On day 4, replace the medium with Differentiation Medium 2.[18]

  • Incubate for an additional 3-4 days. Differentiated cells will exhibit a neuronal morphology with extended neurites.[10][18]

MTT Assay for Cell Viability

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • This compound stock solution

  • Neurotoxin (e.g., 100 µM H2O2)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]

  • Plate reader

Protocol:

  • Seed and differentiate SH-SY5Y cells in a 96-well plate (e.g., 1 x 10^4 cells/well).[20]

  • Pre-treat cells with various concentrations of this compound (e.g., 50, 100, 250 µM) for 24 hours.

  • Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H2O2) and incubate for the desired time (e.g., 24 hours).

  • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[19][21]

  • Incubate for 2-4 hours at 37°C.[19][21]

  • Carefully remove the MTT solution and add 100 µL of solubilization solution to dissolve the formazan crystals.[19]

  • Measure the absorbance at 570 nm using a plate reader.

DCFDA Assay for Intracellular ROS

Materials:

  • Differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate

  • This compound stock solution

  • Neurotoxin (e.g., 100 µM H2O2)

  • DCFDA (2',7'–dichlorofluorescin diacetate) solution (e.g., 20 µM)[22][23]

  • Fluorescence plate reader

Protocol:

  • Seed and differentiate SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Pre-treat cells with this compound for 24 hours.

  • Remove the medium and wash the cells with PBS.

  • Load the cells with 100 µL of DCFDA solution and incubate for 30-45 minutes at 37°C in the dark.[24]

  • Wash the cells with PBS to remove excess DCFDA.

  • Add 100 µL of PBS or phenol red-free medium to each well.

  • Induce oxidative stress by adding the neurotoxin.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[23][24]

Western Blot for Apoptosis Markers (Bax/Bcl-2)

Materials:

  • Treated cells from a 6-well plate

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection system

Protocol:

  • After treatment, collect both adherent and floating cells.

  • Lyse the cells in RIPA buffer on ice.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[25]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[25]

  • Incubate the membrane with primary antibodies overnight at 4°C.[25]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL system.

  • Quantify band intensities and calculate the Bax/Bcl-2 ratio as an indicator of apoptosis.[26][27]

Signaling Pathways and Visualization

This compound's Mechanism of Action

This compound exerts its neuroprotective effects through multiple signaling pathways. Key among these are the activation of the Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway. Furthermore, by activating transketolase, it shunts excess glycolytic metabolites into the pentose phosphate pathway, thereby reducing the production of AGEs.

G cluster_0 This compound's Neuroprotective Pathways cluster_1 Pentose Phosphate Pathway cluster_2 Nrf2 Antioxidant Response cluster_3 NF-κB Inflammatory Pathway This compound This compound TK Transketolase This compound->TK activates Nrf2 Nrf2 This compound->Nrf2 activates NFkB NF-κB This compound->NFkB inhibits nuclear translocation PPP Pentose Phosphate Pathway TK->PPP enhances AGEs Advanced Glycation End-products (AGEs) PPP->AGEs reduces precursors for ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription of ProInflammatory Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) NFkB->ProInflammatory promotes transcription of

Caption: Key signaling pathways modulated by this compound.
Nrf2/ARE Pathway Activation

This compound and its metabolites can activate the Nrf2/ARE pathway, leading to the transcription of antioxidant and cytoprotective genes.[5][28]

G cluster_0 Gene Transcription This compound This compound Keap1 Keap1 This compound->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes

Caption: Activation of the Nrf2/ARE pathway by this compound.
Inhibition of NF-κB Pathway

In microglial cells, this compound can inhibit the activation and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.[7][8][16]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to This compound This compound This compound->NFkB inhibits ProInflammatoryGenes Pro-inflammatory Genes Nucleus->ProInflammatoryGenes activates transcription of

Caption: Inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for Efficacy Testing of Benfotiamine in Animal Models of Diabetic Complications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benfotiamine in preclinical animal models of diabetic complications. Detailed protocols for inducing diabetes and assessing the efficacy of this compound in mitigating diabetic nephropathy, neuropathy, and retinopathy are provided below, along with a summary of key quantitative findings from various studies.

Introduction

This compound, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has shown considerable promise in preclinical studies for the prevention and treatment of diabetic complications. Its therapeutic potential stems from its ability to activate the enzyme transketolase, which plays a crucial role in shunting excess glycolytic metabolites away from pathways that lead to cellular damage in hyperglycemic conditions. Specifically, this compound has been demonstrated to inhibit three major pathways implicated in the pathogenesis of diabetic complications: the hexosamine pathway, the advanced glycation end product (AGE) formation pathway, and the diacylglycerol (DAG)-protein kinase C (PKC) pathway.[1][2][3]

Mechanism of Action: The Transketolase Pathway

Hyperglycemia leads to an overproduction of the glycolytic intermediates glyceraldehyde-3-phosphate (GA3P) and fructose-6-phosphate (F6P). These metabolites fuel the damaging pathways mentioned above. This compound, by enhancing transketolase activity, redirects GA3P and F6P into the pentose phosphate pathway, converting them into pentose-5-phosphates and other sugars, thereby mitigating the downstream damage.[1][2]

Benfotiamine_Mechanism_of_Action Hyperglycemia Hyperglycemia Glycolysis Increased Glycolysis Hyperglycemia->Glycolysis GA3P_F6P ↑ Glyceraldehyde-3-P ↑ Fructose-6-P Glycolysis->GA3P_F6P Hexosamine_Pathway Hexosamine Pathway GA3P_F6P->Hexosamine_Pathway AGE_Pathway AGE Formation Pathway GA3P_F6P->AGE_Pathway PKC_Pathway DAG-PKC Pathway GA3P_F6P->PKC_Pathway PPP Pentose Phosphate Pathway GA3P_F6P->PPP Diabetic_Complications Diabetic Complications (Nephropathy, Neuropathy, Retinopathy) Hexosamine_Pathway->Diabetic_Complications AGE_Pathway->Diabetic_Complications PKC_Pathway->Diabetic_Complications This compound This compound Transketolase ↑ Transketolase Activity This compound->Transketolase Transketolase->GA3P_F6P Inhibits accumulation Transketolase->PPP Harmless_Sugars Pentose-5-P & Other Sugars PPP->Harmless_Sugars Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Baseline_Measurements Baseline Measurements (Blood Glucose, Body Weight, etc.) Animal_Acclimatization->Baseline_Measurements Diabetes_Induction Diabetes Induction (e.g., Single IP injection of STZ) Baseline_Measurements->Diabetes_Induction Confirmation_of_Diabetes Confirmation of Diabetes (Blood Glucose > 250 mg/dL) Diabetes_Induction->Confirmation_of_Diabetes Group_Allocation Group Allocation (Control, Diabetic, Diabetic + this compound) Confirmation_of_Diabetes->Group_Allocation Treatment_Period Treatment Period (e.g., 8-24 weeks of this compound administration) Group_Allocation->Treatment_Period Endpoint_Analysis Endpoint Analysis Treatment_Period->Endpoint_Analysis Nephropathy_Assessment Nephropathy Assessment (Albuminuria, Glomerular Histology) Endpoint_Analysis->Nephropathy_Assessment Neuropathy_Assessment Neuropathy Assessment (Nerve Conduction Velocity, Thermal Sensitivity) Endpoint_Analysis->Neuropathy_Assessment Retinopathy_Assessment Retinopathy Assessment (Retinal Histology, Acellular Capillaries) Endpoint_Analysis->Retinopathy_Assessment Biochemical_Analysis Biochemical Analysis (AGEs, Transketolase Activity) Endpoint_Analysis->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Nephropathy_Assessment->Data_Analysis Neuropathy_Assessment->Data_Analysis Retinopathy_Assessment->Data_Analysis Biochemical_Analysis->Data_Analysis

References

Spectrophotometric Method for the Estimation of Benfotiamine in Bulk Drug: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfotiamine, a synthetic S-acyl derivative of thiamine (vitamin B1), is a lipid-soluble pro-drug with enhanced bioavailability compared to its water-soluble counterparts.[1][2][3] It is utilized in the treatment of diabetic neuropathy, a common complication of diabetes.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical formulations. This document details a simple, rapid, and cost-effective UV spectrophotometric method for the quantitative estimation of this compound. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][4][5][6][7]

Chemical Structure of this compound:

  • Molecular Formula: C₁₉H₂₃N₄O₆PS[1][8]

  • Molecular Weight: 466.45 g/mol [1][8]

  • CAS Number: 22457-89-2[1]

Principle of the Method

The method is based on the measurement of the ultraviolet (UV) absorbance of this compound in a suitable solvent. This compound exhibits a characteristic absorption maximum (λmax) in the UV region, and the absorbance at this wavelength is directly proportional to its concentration, obeying the Beer-Lambert law.[4][5]

Instrumentation and Reagents

  • Instrument: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cuvettes.

  • Reagents:

    • This compound reference standard

    • Hydrochloric acid (HCl), concentrated

    • Distilled water or 0.1 N HCl

Experimental Protocols

Preparation of Solvent

Two primary solvent systems have been reported for the spectrophotometric analysis of this compound:

  • Water with Conc. HCl: Add a small quantity of concentrated HCl to distilled water to aid in the complete dissolution of this compound.[4][6]

  • 0.1 N HCl: Prepare by diluting concentrated HCl with distilled water.[1][7]

Preparation of Standard Stock Solution
  • Accurately weigh about 100 mg of this compound reference standard.[6]

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in a small amount of the chosen solvent (e.g., water with a few drops of conc. HCl or 0.1 N HCl).[1][4][6]

  • Sonicate for 10-15 minutes to ensure complete dissolution.[6][9]

  • Make up the volume to 100 mL with the solvent to obtain a concentration of 1000 µg/mL.[6]

Preparation of Working Standard Solutions
  • From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute with the solvent to obtain final concentrations within the linear range (e.g., 4-24 µg/mL).[4][6]

Determination of Wavelength of Maximum Absorbance (λmax)
  • Scan a suitable concentration of the this compound working standard solution (e.g., 10 µg/mL) in the UV region (typically 200-400 nm) against a solvent blank.

  • The wavelength at which maximum absorbance is observed is the λmax. For this compound, the reported λmax is consistently around 245 nm .[4][5][6]

Preparation of Sample Solution (for Bulk Drug)
  • Accurately weigh a quantity of the this compound bulk drug powder equivalent to 100 mg of this compound.[6]

  • Follow the same procedure as described for the preparation of the standard stock solution (Section 4.2) to obtain a sample stock solution of 1000 µg/mL.

  • From this sample stock solution, prepare a working sample solution with a concentration falling within the established linearity range.

Assay Procedure
  • Measure the absorbance of both the standard and sample working solutions at the determined λmax (245 nm) against the solvent blank.

  • Calculate the concentration of this compound in the sample using the following formula:

Method Validation Summary

The described spectrophotometric method has been validated according to ICH guidelines, with key parameters summarized below.[1][4][6]

ParameterResultReference
Wavelength (λmax) 245 nm[4][6]
Linearity Range 4 - 24 µg/mL[4][6]
3 - 18 µg/mL[7]
4 - 20 µg/mL[1]
Regression Equation y = 0.0448x - 0.001 (example)
Correlation Coefficient (r²) > 0.999[4][7]
Accuracy (% Recovery) 98.71 - 100.93%[6]
99.30 - 100.51%[7]
99 - 101%[1]
Precision (% RSD) < 2%[4][5][7]
Limit of Detection (LOD) 0.122 µg/mL[7]
Limit of Quantitation (LOQ) 0.372 µg/mL[7]
Solution Stability Stable for at least 10 hours at ambient temperature[6]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_validation Method Validation (ICH) reagents Reagents: This compound Std, HCl, Water std_stock Prepare Standard Stock Solution (1000 µg/mL) reagents->std_stock sample_stock Prepare Sample Stock Solution (from bulk drug) reagents->sample_stock work_std Prepare Working Standard Solutions (4-24 µg/mL) std_stock->work_std scan Scan for λmax (200-400 nm) work_std->scan Determine λmax measure Measure Absorbance at λmax (245 nm) work_std->measure work_sample Prepare Working Sample Solution sample_stock->work_sample work_sample->measure scan->measure calculate Calculate Concentration measure->calculate linearity Linearity calculate->linearity accuracy Accuracy calculate->accuracy precision Precision calculate->precision lod_loq LOD & LOQ linearity->lod_loq

Caption: Experimental workflow for the spectrophotometric estimation of this compound.

logical_relationship cluster_beer_lambert Beer-Lambert Law A Absorbance (A) Result Quantitative Result A->Result is used to calculate epsilon Molar Absorptivity (ε) epsilon->A c Concentration (c) c->A A = εcl c->Result l Path Length (l) l->A This compound This compound in Solution Spectrophotometer Spectrophotometer This compound->Spectrophotometer is measured by Spectrophotometer->A provides

Caption: Logical relationship illustrating the principle of spectrophotometric analysis.

Conclusion

The UV spectrophotometric method described provides a simple, accurate, and precise means for the routine analysis of this compound in bulk drug form. The use of readily available solvents and instrumentation makes this method highly accessible and cost-effective for quality control laboratories. The validation data confirms that the method is reliable and meets the requirements for routine analytical applications.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Benfotiamine in Tablet Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benfotiamine, a lipid-soluble derivative of thiamine (Vitamin B1), is utilized in pharmaceutical formulations for its enhanced bioavailability. It is primarily used in the management of diabetic neuropathy, retinopathy, and nephropathy. Accurate and reliable analytical methods are crucial for the quality control of this compound in tablet dosage forms to ensure product efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for this purpose due to its high specificity, sensitivity, and accuracy. This application note details a validated RP-HPLC method for the quantitative determination of this compound in tablets.

Chromatographic Conditions

A robust and reproducible isocratic RP-HPLC method was developed and validated for the analysis of this compound. The optimized chromatographic conditions are summarized in the table below.

ParameterRecommended Condition
HPLC System Isocratic HPLC with UV-Vis Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 50mM Ammonium Acetate Buffer (pH 6.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 245 nm
Run Time 10 minutes

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose. Key validation parameters are presented below.

Validation ParameterResult
Linearity Range 2-64 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1727 µg/mL
Limit of Quantitation (LOQ) 0.5235 µg/mL
Accuracy (% Recovery) 99.278% - 100.791%[1]
Precision (%RSD) < 2%
Specificity No interference from excipients[1]

Experimental Protocols

1. Preparation of Mobile Phase (Acetonitrile : 50mM Ammonium Acetate Buffer (pH 6.0) (60:40 v/v))

  • Ammonium Acetate Buffer (50mM, pH 6.0): Dissolve approximately 3.85 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 6.0 with dilute ortho-phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix 600 mL of acetonitrile with 400 mL of the prepared 50mM ammonium acetate buffer (pH 6.0). Degas the mixture by sonication for 10-15 minutes before use.

2. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh about 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve the standard completely.

  • Make up the volume to 100 mL with the mobile phase and mix well.

3. Preparation of Working Standard Solutions

  • From the standard stock solution (100 µg/mL), prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the concentration range of 2-64 µg/mL (e.g., 2, 5, 10, 20, 40, 60 µg/mL).

4. Preparation of Sample Solution

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the tablet powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 20 µg/mL).

5. Chromatographic Analysis

  • Set up the HPLC system with the chromatographic conditions specified in the table above.

  • Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for this compound.

6. Calculation

Calculate the amount of this compound in the tablet dosage form using the following formula:

Where:

  • A_sample = Peak area of this compound in the sample solution

  • A_standard = Peak area of this compound in the working standard solution

  • C_standard = Concentration of the working standard solution (µg/mL)

  • C_sample = Concentration of the sample solution (µg/mL)

Experimental Workflow

HPLC_Workflow prep_mobile_phase Mobile Phase Preparation (Acetonitrile:Ammonium Acetate Buffer) hplc_system HPLC System Setup prep_mobile_phase->hplc_system prep_standard Standard Solution Preparation injection Injection of Solutions prep_standard->injection prep_sample Sample Solution Preparation (from Tablets) prep_sample->injection hplc_system->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection UV Detection at 245 nm chromatography->detection data_analysis Data Analysis (Peak Area Integration) detection->data_analysis quantification Quantification of this compound data_analysis->quantification

Caption: Workflow for the HPLC analysis of this compound in tablets.

References

Application Notes and Protocols for Clinical Trials of Benfotiamine in Early-Stage Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and implementing clinical trials investigating the efficacy of benfotiamine in patients with early-stage Alzheimer's disease (AD), including amnestic mild cognitive impairment (aMCI).

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and the pathological hallmarks of amyloid-β plaques and neurofibrillary tangles.[1] A growing body of evidence suggests that impaired brain glucose metabolism and increased oxidative stress play a crucial role in the pathogenesis of AD.[1][2] this compound, a synthetic, lipid-soluble precursor of thiamine (Vitamin B1), has emerged as a promising therapeutic agent due to its ability to enhance thiamine bioavailability and address these metabolic dysfunctions.[3][4] Preclinical and clinical studies suggest that this compound may ameliorate key pathologies of AD, including cognitive impairment, amyloid-β plaques, neurofibrillary tangles, diminished glucose metabolism, oxidative stress, and the formation of advanced glycation end products (AGEs).[1][2]

Proposed Mechanism of Action

This compound's therapeutic potential in Alzheimer's disease is believed to be multifactorial, targeting several key pathological pathways. Unlike standard thiamine supplements, this compound's lipophilic nature allows for greater absorption and penetration into the brain.[3] Once in the system, it boosts the levels of thiamine diphosphate (ThDP), an essential coenzyme for enzymes that regulate glucose metabolism.[2]

The primary mechanisms include:

  • Enhancement of Glucose Metabolism: this compound activates the enzyme transketolase, a key component of the pentose phosphate pathway. This enhances the shunting of glycolytic intermediates, thereby improving glucose utilization in the brain and mitigating the downstream effects of impaired energy metabolism.[2]

  • Reduction of Advanced Glycation End products (AGEs): By redirecting precursors of AGEs through the pentose phosphate pathway, this compound reduces the formation and accumulation of these harmful compounds.[2][5] AGEs contribute to oxidative stress and inflammation, both of which are implicated in AD pathology.[1]

  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3): Preclinical studies have shown that this compound can suppress the activity of GSK-3.[6][7] GSK-3 is involved in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[6]

  • Activation of the Nrf2/ARE Pathway: this compound and its metabolites have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[8][9] This pathway upregulates the expression of numerous antioxidant and detoxification genes, thereby protecting against oxidative stress.[8]

Benfotiamine_Mechanism_of_Action This compound This compound Thiamine_Metabolism Increased Thiamine Diphosphate (ThDP) This compound->Thiamine_Metabolism GSK3 GSK-3 Activity This compound->GSK3 Inhibition Nrf2 Nrf2/ARE Pathway Activation This compound->Nrf2 Transketolase Transketolase Activation Thiamine_Metabolism->Transketolase Glucose_Metabolism Impaired Glucose Metabolism AGE_Precursors Glycolytic Intermediates (Precursors to AGEs) Glucose_Metabolism->AGE_Precursors AGEs Advanced Glycation End products (AGEs) AGE_Precursors->AGEs Glycation PPP Pentose Phosphate Pathway (PPP) AGE_Precursors->PPP Shunting Oxidative_Stress Oxidative Stress & Inflammation AGEs->Oxidative_Stress Neuroprotection Neuroprotection & Improved Cognitive Function Transketolase->PPP PPP->AGEs Reduction PPP->Neuroprotection Tau Tau Hyperphosphorylation (NFTs) GSK3->Tau Antioxidant_Response Increased Antioxidant Gene Expression Nrf2->Antioxidant_Response Antioxidant_Response->Oxidative_Stress Reduction

Proposed signaling pathways of this compound in Alzheimer's disease.

Clinical Trial Design and Data

Based on completed and ongoing clinical trials, the following tables summarize key design parameters and outcomes for studies of this compound in early-stage Alzheimer's disease.

Table 1: Clinical Trial Design Parameters
ParameterPhase IIa Pilot TrialPhase IIb "BenfoTeam" Trial
Study Design Randomized, Double-Blind, Placebo-ControlledSeamless Phase 2A-2B, Randomized, Double-Blind, Placebo-Controlled
Patient Population Amnestic Mild Cognitive Impairment (aMCI) or Mild Dementia due to ADEarly Alzheimer's Disease (MCI and Mild Dementia)
Number of Participants 70 (34 this compound, 36 Placebo)406
Dosage 600 mg/day (300 mg twice daily)Phase 2A: 600 mg/day or 1200 mg/day vs. Placebo; Phase 2B: Highest tolerated dose from 2A
Treatment Duration 12 months18 months (72 weeks)
Primary Outcome Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)Phase 2A: Safety and Tolerability; Phase 2B: CDR-Sum of Boxes and ADAS-Cog13
Secondary Outcomes Clinical Dementia Rating (CDR), FDG-PETADCS-ADL-MCI, MoCA, Pharmacokinetics, Biomarkers
Exploratory Outcome Blood Advanced Glycation End products (AGEs)Not specified

Data sourced from clinical trial publications and registries.[1][10][11][12][13]

Table 2: Summary of Key Efficacy Results from Phase IIa Trial
Outcome MeasureThis compound GroupPlacebo Groupp-valueInterpretation
ADAS-Cog Change from Baseline Less increase (43% lower)Greater increase0.125Trend towards less cognitive decline
CDR Worsening Less worsening (77% lower)Greater worsening0.034Statistically significant slowing of clinical decline
Blood AGEs Change Significant reductionIncrease0.044Significant reduction in a key biomarker of metabolic stress
FDG-PET Pattern Score Treatment effect observedNo treatment effect0.002Indication of improved brain glucose utilization

Data represents the reported outcomes from the 12-month Phase IIa clinical trial.[1]

Experimental Protocols

Detailed and standardized protocols are critical for the reliability and reproducibility of clinical trial data. The following sections outline the methodologies for the key assessments used in this compound clinical trials for early AD.

Cognitive and Functional Assessment

Objective: To assess the severity of cognitive symptoms of dementia.

Protocol:

  • Administration: The ADAS-Cog should be administered by a trained and certified rater in a quiet, well-lit room, free from distractions. The test items must be presented in the specified order.[14]

  • Tasks: The standard ADAS-Cog consists of 11 tasks:

    • Word Recall Task (3 trials of learning a 10-word list)

    • Naming Objects and Fingers

    • Following Commands (5 commands of increasing complexity)

    • Constructional Praxis (copying 4 geometric figures)

    • Ideational Praxis (simulating the act of preparing a letter for mailing)

    • Orientation (to person, place, and time)

    • Word Recognition Task

    • Remembering Test Directions

    • Spoken Language Ability (rated by the examiner)

    • Comprehension (rated by the examiner)

    • Word-Finding Difficulty in Spontaneous Speech (rated by the examiner)[3]

  • Instructions: Initial instructions for each task should be given verbatim from the administration manual.[15] If the participant does not understand, the rater may paraphrase the instructions as permitted by the manual.[15]

  • Scoring: Scoring is based on the number of errors. The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. Specific scoring guidelines for each task must be strictly followed.[15] For example, in the Word Recall task, only exact matches are scored as correct; plural forms are incorrect.[15]

Objective: To stage the severity of dementia across six domains of cognitive and functional performance.

Protocol:

  • Semi-Structured Interview: The CDR is administered through a semi-structured interview with both the participant and a reliable informant (e.g., a family member).[8]

  • Domains Assessed: The six domains are:

    • Memory

    • Orientation

    • Judgment & Problem Solving

    • Community Affairs

    • Home & Hobbies

    • Personal Care[8]

  • Scoring: Each domain is rated on a 5-point scale: 0 (None), 0.5 (Questionable), 1 (Mild), 2 (Moderate), and 3 (Severe).[6]

  • Global Score Calculation: A global CDR score is calculated using an algorithm that gives emphasis to the Memory score.[9] For instance, if Memory is scored 0.5, the global CDR can only be 0.5 or 1, it cannot be 0.[9] Similarly, if at least three of the other domains are scored 1 or greater, the global CDR would be 1.[9]

  • Training: Raters must be trained and certified to administer and score the CDR to ensure inter-rater reliability.[5]

Neuroimaging

Objective: To measure regional cerebral glucose metabolism as an indicator of synaptic activity and neurodegeneration.

Protocol:

  • Patient Preparation:

    • Patients should fast for at least 4-6 hours prior to the scan.[16]

    • Blood glucose levels should be checked before [¹⁸F]FDG injection; significant hyperglycemia may interfere with the results.

    • Patients should rest in a quiet, dimly lit room for 15-30 minutes before and after the injection to minimize sensory and cognitive stimulation.[16]

  • Radiotracer Administration:

    • A standard dose of [¹⁸F]FDG is administered intravenously.

  • Uptake Period:

    • The patient remains in a quiet, resting state for an uptake period of 30-60 minutes.[4]

  • Image Acquisition:

    • The patient is positioned in the PET scanner with their head immobilized to prevent motion artifacts.

    • A brain emission scan is acquired, typically lasting 15-30 minutes.[16]

  • Image Analysis:

    • Acquired images are reconstructed and corrected for attenuation.

    • Images are visually assessed for patterns of hypometabolism characteristic of Alzheimer's disease (e.g., in the posterior cingulate, precuneus, and temporoparietal cortices).

    • Semi-quantitative analysis is performed by normalizing regional counts to a reference region (e.g., cerebellum or pons) to generate standardized uptake value ratios (SUVRs).

Biomarker Analysis

Objective: To quantify the level of AGEs in serum as a marker of metabolic stress.

Protocol: This protocol is based on a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for AGE quantification.

  • Sample Collection and Preparation:

    • Collect whole blood in a serum separator tube.

    • Allow the blood to clot for at least 30 minutes at room temperature.

    • Centrifuge at 1000 x g for 15-20 minutes.[17]

    • Aliquot the resulting serum and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[17]

  • ELISA Procedure (Example using a commercial kit):

    • Plate Preparation: An ELISA plate is pre-coated with an AGE-conjugate.

    • Competitive Reaction: Add standards and serum samples to the wells, followed by an anti-AGE antibody. The AGEs in the sample compete with the plate-coated AGEs for binding to the antibody.

    • Incubation: Incubate the plate for a specified time (e.g., 1 hour) at room temperature.

    • Washing: Wash the plate multiple times with a wash buffer to remove unbound antibodies and sample components.

    • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary anti-AGE antibody.

    • Incubation and Washing: Incubate and wash the plate again.

    • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. The HRP enzyme catalyzes a color change, which is inversely proportional to the amount of AGEs in the sample.

    • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

    • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Quantification:

    • Generate a standard curve using the absorbance values of the known AGE standards.

    • Calculate the concentration of AGEs in the samples by interpolating their absorbance values from the standard curve.

Clinical Trial Workflow and Logic

The successful execution of a clinical trial requires a well-defined workflow and clear inclusion/exclusion criteria.

Clinical_Trial_Workflow Recruitment Patient Recruitment (Early AD/aMCI) Screening Screening & Informed Consent Recruitment->Screening InclusionExclusion Inclusion/Exclusion Criteria Assessment Screening->InclusionExclusion Baseline Baseline Assessments (ADAS-Cog, CDR, FDG-PET, Blood Draw) InclusionExclusion->Baseline Eligible Randomization Randomization Baseline->Randomization GroupA Treatment Group (this compound) Randomization->GroupA GroupB Control Group (Placebo) Randomization->GroupB FollowUp Follow-up Visits (e.g., Months 3, 6, 9, 12, 18) - Cognitive Assessments - Safety Monitoring - Biomarker Collection GroupA->FollowUp GroupB->FollowUp EndOfStudy End of Study Visit (Repeat Baseline Assessments) FollowUp->EndOfStudy DataAnalysis Data Analysis (Efficacy & Safety) EndOfStudy->DataAnalysis

Generalized workflow for a this compound clinical trial in early AD.

Inclusion_Exclusion_Criteria cluster_inclusion cluster_exclusion PatientPool Potential Participants with Cognitive Concerns Inclusion Inclusion Criteria PatientPool->Inclusion Meets? Exclusion Exclusion Criteria Inclusion->Exclusion Meets any? Enrolled Enrolled Participants Exclusion->Enrolled No inc1 • Age 50-89 years inc2 • Diagnosis of aMCI or Mild AD inc3 • Positive AD Biomarkers (e.g., Amyloid PET/CSF) inc4 • CDR score of 0.5 or 1.0 inc5 • Stable on standard AD medications (if any) inc6 • Reliable study partner exc1 • Other neurological/psychiatric conditions exc2 • Uncontrolled diabetes or other major illness exc3 • Contraindication to PET/MRI exc4 • Use of high-dose Vitamin B1 supplements exc5 • Clinically significant laboratory abnormalities

Logical relationship of inclusion and exclusion criteria for patient enrollment.

References

Application Notes and Protocols for Measuring Transketolase Activity as a Biomarker for Benfotiamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has garnered significant interest for its potential therapeutic applications, particularly in the management of diabetic complications.[1][2] Its primary mechanism of action involves the activation of the enzyme transketolase, a key component of the pentose phosphate pathway (PPP).[3][4] This activation enhances the metabolic flux through the PPP, thereby reducing the accumulation of harmful advanced glycation end products (AGEs) and mitigating oxidative stress associated with hyperglycemia.[5][6] Consequently, measuring transketolase activity serves as a critical biomarker for assessing the biological activity and therapeutic efficacy of this compound.

These application notes provide detailed methodologies for quantifying transketolase activity, summarize key quantitative data from relevant studies, and illustrate the underlying biochemical pathways and experimental workflows.

Signaling Pathway: this compound's Activation of Transketolase and the Pentose Phosphate Pathway

This compound, upon absorption, is converted to the biologically active form, thiamine pyrophosphate (TPP), which acts as a crucial coenzyme for transketolase.[3] In hyperglycemic conditions, there is an overproduction of the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. By activating transketolase, this compound redirects these intermediates away from pathological pathways (e.g., AGE formation, protein kinase C activation) and into the pentose phosphate pathway.[1][5] This metabolic shift not only detoxifies harmful glucose metabolites but also generates beneficial products like NADPH, which is essential for antioxidant defense, and precursors for nucleotide synthesis.[3][7]

Benfotiamine_Pathway cluster_Cell Cellular Environment cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Pathological Pathological Pathways This compound This compound Thiamine Thiamine This compound->Thiamine Absorption & Conversion TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Phosphorylation Transketolase_active Active Transketolase TPP->Transketolase_active Coenzyme Transketolase_inactive Inactive Transketolase Transketolase_inactive->Transketolase_active Pentoses Pentose-5-Phosphates Transketolase_active->Pentoses Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F6P->Transketolase_active GA3P Glyceraldehyde-3-Phosphate F6P->GA3P AGEs Advanced Glycation End Products (AGEs) F6P->AGEs GA3P->Transketolase_active PKC Protein Kinase C (PKC) Activation GA3P->PKC NADPH NADPH Pentoses->NADPH Nucleotide Synthesis Nucleotide Synthesis Pentoses->Nucleotide Synthesis Antioxidant Defense Antioxidant Defense NADPH->Antioxidant Defense Cellular Damage Cellular Damage AGEs->Cellular Damage PKC->Cellular Damage

Caption: this compound enhances transketolase activity within the Pentose Phosphate Pathway.

Experimental Protocols

The most widely used method for assessing transketolase activity as a functional biomarker of thiamine status is the Erythrocyte Transketolase Activity Coefficient (ETKAC) assay.[8] This assay is performed on red blood cells (erythrocytes) and measures the activity of transketolase with and without the addition of its coenzyme, thiamine pyrophosphate (TPP).[8]

Protocol: Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay

This protocol is adapted from the harmonized method described by Jones et al. (2020).[8]

1. Principle:

The assay measures the rate of disappearance of a substrate (ribose-5-phosphate) by transketolase in a coupled enzymatic reaction that leads to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, which is proportional to NADH oxidation, is monitored spectrophotometrically. The assay is performed in two parallel reactions: one with the hemolysate alone (basal activity) and one with the hemolysate supplemented with TPP (stimulated activity). The ratio of stimulated to basal activity gives the ETKAC.

2. Materials and Reagents:

  • Whole blood collected in EDTA or lithium heparin tubes.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Reagent-grade water.

  • Reaction buffer (e.g., Tris-HCl).

  • Ribose-5-phosphate solution.

  • Thiamine pyrophosphate (TPP) solution.

  • Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase).

  • NADH solution.

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm.

  • Temperature-controlled incubator or water bath (37°C).

  • Centrifuge.

3. Sample Preparation (Erythrocyte Hemolysate):

  • Centrifuge the whole blood sample to separate plasma and erythrocytes.

  • Aspirate and discard the plasma and buffy coat.

  • Wash the erythrocytes by resuspending them in ice-cold PBS, centrifuging, and discarding the supernatant. Repeat this washing step twice.

  • Lyse the washed erythrocytes by adding a known volume of cold reagent-grade water.

  • Determine the hemoglobin concentration of the hemolysate.

4. Assay Procedure:

  • Prepare two sets of reaction mixtures for each sample: one for basal activity and one for stimulated activity.

  • To the "stimulated" reaction mixture, add the TPP solution. To the "basal" reaction mixture, add an equal volume of reagent-grade water.

  • Add the coupling enzymes and NADH to all reaction mixtures.

  • Pre-incubate the reaction mixtures at 37°C for a specified time.

  • Initiate the reaction by adding the ribose-5-phosphate solution to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a defined period (e.g., 15-30 minutes).

5. Calculation of Transketolase Activity and ETKAC:

  • Calculate the rate of NADH oxidation (ΔA340/min) for both the basal and stimulated reactions.

  • Convert the rate of absorbance change to transketolase activity (e.g., in U/g Hb) using the molar extinction coefficient of NADH and the hemoglobin concentration of the hemolysate.[9]

  • Calculate the ETKAC using the following formula: ETKAC = Stimulated Transketolase Activity / Basal Transketolase Activity

6. Interpretation of ETKAC Values:

  • ETKAC < 1.15: Indicates adequate thiamine status.[8]

  • ETKAC 1.15 - 1.25: Suggests a low risk of thiamine deficiency.[8]

  • ETKAC > 1.25: Indicates a high risk of thiamine deficiency.[8]

  • ETKAC > 1.4: Often associated with clinical signs of beriberi.[8]

A decrease in the ETKAC value following this compound administration indicates an improvement in thiamine status and demonstrates the biological activity of the compound.

Experimental Workflow

ETKAC_Workflow cluster_SamplePrep Sample Preparation cluster_Assay ETKAC Assay cluster_Analysis Data Analysis A1 Whole Blood Sample A2 Centrifuge A1->A2 A3 Wash Erythrocytes A2->A3 A4 Lyse Erythrocytes (Hemolysate) A3->A4 A5 Measure Hemoglobin A4->A5 B2 Add Hemolysate A5->B2 B1 Prepare Basal & Stimulated Reactions B1->B2 B3 Add TPP (Stimulated) or Water (Basal) B2->B3 B4 Add Coupling Enzymes & NADH B3->B4 B5 Pre-incubate at 37°C B4->B5 B6 Initiate with Ribose-5-Phosphate B5->B6 B7 Monitor A340 nm B6->B7 C1 Calculate Rate of NADH Oxidation B7->C1 C2 Calculate Basal & Stimulated Activity C1->C2 C3 Calculate ETKAC C2->C3

Caption: Workflow for the Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay.

Data Presentation

The following tables summarize quantitative data from studies investigating the effect of this compound on transketolase activity.

Table 1: Effect of a Single Oral Dose of this compound on Erythrocyte Transketolase Activity in End-Stage Renal Disease Patients

ParameterBaseline (Mean ± SD)After 10h this compound (100 mg) (Mean ± SD)P-value
Transketolase Activity (µkat/L)3.54 ± 0.73.84 ± 0.60.02
Activation Coefficient (α-ETK)1.10 ± 0.071.04 ± 0.040.04

Data from Frank et al. (2000)[2]

Table 2: Effect of Long-Term this compound Treatment on Transketolase Activity in Diabetic Rat Retinas

Treatment GroupTransketolase Activity (nmol/min/mg protein) (Mean ± SEM)Fold Increase vs. Untreated Diabetic
Untreated Diabetic3.9 ± 0.5-
This compound-Treated Diabetic9.6 ± 1.02.5

Data from Hammes et al. (2003)[10]

Table 3: Effect of this compound Concentration on Transketolase Activity in Cultured Bovine Aortic Endothelial Cells

This compound ConcentrationTransketolase Activity (nmol/min/mg protein) (Mean ± SEM)Fold Increase vs. Control
Control (0 µM)12.3 ± 0.3-
10 µMNo significant increase-
25 µMNo significant increase-
50 µM55.9 ± 2.1~4.5
100 µM48.0 ± 1.6~3.9

Data from Hammes et al. (2003) as presented in a research gate figure[11]

Conclusion

The measurement of transketolase activity, particularly through the ETKAC assay, is a robust and functionally relevant method for assessing the biological impact of this compound. The provided protocols and data offer a comprehensive resource for researchers and drug development professionals seeking to evaluate this compound's efficacy in preclinical and clinical settings. The ability of this compound to significantly increase transketolase activity underscores its therapeutic potential in conditions associated with impaired glucose metabolism and thiamine deficiency. The upcoming results from clinical trials, such as the BenfoTeam study, will provide further valuable data on the dose-dependent effects of this compound on erythrocyte transketolase activity in human subjects.[12][13][14][15]

References

Synthesis of Benfotiamine: A Detailed Guide to Phosphorylation and Benzoylation of Thiamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocols for the synthesis of benfotiamine, a lipid-soluble derivative of thiamine (Vitamin B1), through a two-step chemical process: phosphorylation of thiamine to thiamine monophosphate, followed by S-benzoylation. This compound offers enhanced bioavailability compared to its parent compound, making it a valuable molecule in pharmaceutical research and development for the management of diabetic complications and other neurological conditions. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of different synthetic methods, detailed experimental procedures, and safety considerations.

Introduction

This compound (S-benzoylthiamine O-monophosphate) is a synthetic derivative of thiamine that has garnered significant interest due to its increased lipophilicity and subsequent improved absorption and bioavailability. The synthesis of this compound from thiamine hydrochloride or nitrate is a well-established process, primarily involving the phosphorylation of the hydroxyl group of thiamine, followed by the selective S-benzoylation of the thiazole ring. This document outlines the common chemical routes for this synthesis, providing detailed protocols, quantitative data from various methods, and visual representations of the synthetic workflow.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be broadly divided into two key stages: the phosphorylation of thiamine and the benzoylation of thiamine monophosphate. Several reagents and conditions have been reported for the phosphorylation step, each with its own advantages and disadvantages.

Phosphorylation of Thiamine

The primary objective of this step is to introduce a phosphate group onto the primary alcohol of the thiamine side chain, forming thiamine monophosphate. The most commonly employed methods in industrial and laboratory settings utilize polyphosphoric acid or phosphorus oxychloride.

Phosphorylation MethodReagentTypical Reaction ConditionsYield of Thiamine MonophosphatePurityAdvantagesDisadvantages
Polyphosphoric Acid Polyphosphoric Acid (PPA)Temperature: 80-130°C; Time: 3-8 hoursHigh (e.g., crude yield ~100%)[1]GoodRelatively simple procedure, high yield.High viscosity of PPA can make handling difficult; requires high temperatures.
Phosphorus Oxychloride Phosphorus Oxychloride (POCl₃)Temperature: 50-70°C; Time: 2 hoursGood (e.g., HPLC content 91-93%)GoodLower reaction temperature compared to PPA.POCl₃ is highly corrosive and reacts violently with water; requires careful handling.
Benzoylation of Thiamine Monophosphate

The second stage involves the reaction of thiamine monophosphate with a benzoylating agent, typically benzoyl chloride, to form the final product, this compound. This reaction is generally carried out in an aqueous alkaline medium.

Benzoylation MethodReagentTypical Reaction ConditionsYield of this compoundPurityAdvantagesDisadvantages
Aqueous Alkaline Benzoyl ChloridepH: 8.0-14.0; Temperature: 0-5°CGood (e.g., 71-85%)High (e.g., >98%)Well-established and reproducible method.Requires careful control of pH and temperature.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound, based on commonly cited procedures in patent literature.

Protocol 1: Synthesis of this compound via Polyphosphoric Acid Phosphorylation

This protocol is a two-step process starting with the phosphorylation of thiamine using polyphosphoric acid.

Step 1: Phosphorylation of Thiamine to Thiamine Monophosphate

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (e.g., 4000 kg for a 1000 kg batch of thiamine).

  • Heating: Heat the polyphosphoric acid to 100-120°C with stirring.

  • Addition of Thiamine: Gradually add thiamine (e.g., 1000 kg) to the hot polyphosphoric acid. Maintain the temperature in the range of 100-120°C during the addition.

  • Reaction: Once the addition is complete, maintain the reaction mixture at 100-120°C for 4 hours with continuous stirring.

  • Hydrolysis: After 4 hours, cool the reaction mixture slightly and then carefully quench the reaction by adding water (e.g., 8000 kg). Heat the mixture to 90-110°C and maintain for 7 hours to hydrolyze any polyphosphate esters to the monophosphate.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the phosphoric acid from the aqueous solution using a suitable solvent system (e.g., a 1:1 mixture of trioctylamine and methyl tert-butyl ether).

    • To the aqueous phase, add an organic solvent such as methanol (e.g., 6000 kg) to precipitate the crude thiamine monophosphate.

    • Isolate the crude product by centrifugation or filtration.

Step 2: Benzoylation of Thiamine Monophosphate to this compound

  • Preparation: Prepare a slurry of the crude thiamine monophosphate (e.g., 1200 kg) in water (e.g., 6000 kg) in a reaction vessel equipped with a stirrer and a cooling system.

  • Cooling and pH Adjustment: Cool the slurry to 0-5°C. While maintaining this temperature, slowly add a liquid alkaline solution (e.g., liquid caustic soda) to adjust the pH of the system to 9.0-11.0.

  • Addition of Benzoyl Chloride: Once the desired pH is reached and the temperature is stable between 10-25°C, add benzoyl chloride (e.g., 1200 kg) dropwise. Maintain the pH in the alkaline range by the concurrent addition of the alkaline solution as needed.

  • Reaction: After the addition of benzoyl chloride is complete, continue to stir the reaction mixture at 10-25°C until the reaction is complete (monitoring by a suitable analytical method like TLC or HPLC is recommended).

  • Isolation and Purification:

    • Filter the reaction mixture to remove any solid byproducts.

    • Adjust the pH of the filtrate to 3.5-4.0 with a suitable acid (e.g., concentrated hydrochloric acid) to precipitate the crude this compound.

    • Isolate the solid product by filtration.

    • Wash the solid with purified water and then with acetone.

    • Dry the final product under vacuum to obtain this compound as a white solid. A yield of approximately 81.24% with a purity of 98.70% has been reported for this method[2].

Protocol 2: Synthesis of this compound via Phosphorus Oxychloride Phosphorylation

This protocol offers an alternative phosphorylation method using phosphorus oxychloride.

Step 1: Phosphorylation of Thiamine to Thiamine Monophosphate

  • Reagent Preparation: In a reaction vessel under an ice bath, slowly add phosphorus oxychloride (e.g., 15.33 g, 0.1 mol) to water (e.g., 10.8 mL) with stirring. Stir the mixture for 30 minutes to form the phosphating reagent.

  • Addition of Thiamine: Gradually add thiamine (e.g., 26.53 g, 0.1 mol) to the prepared phosphorylation reagent, keeping the temperature low.

  • Reaction: After the addition is complete, heat the reaction mixture to 50°C and stir for 2 hours.

  • Completion: Cool the reaction mixture to room temperature to obtain the thiamine monophosphate solution. The HPLC content of thiamine monophosphate is typically around 91.36% at this stage.

Step 2: Benzoylation of Thiamine Monophosphate to this compound

  • pH Adjustment: Adjust the pH of the thiamine monophosphate solution to 8-9 using a 15% NaOH solution.

  • Addition of Benzoyl Chloride: At a temperature of 0-5°C, add benzoyl chloride (e.g., 28.11 g, 0.2 mol) to the solution. Monitor and maintain the pH of the reaction mixture at 8-9 by adding 15% NaOH solution as needed.

  • Reaction: Continue stirring at 0-5°C until the pH of the reaction solution stabilizes, indicating the completion of the reaction. Then, continue to stir for an additional hour.

  • Isolation: Adjust the pH of the solution to 3.5-4.0 with a suitable acid to precipitate the this compound.

  • Purification: Filter the precipitate, wash with water, and dry to obtain this compound as a white solid. Reported yields for similar methods are in the range of 71.9% to 85.2%.

Visualization of Synthesis Workflow and Chemical Transformations

The following diagrams, generated using the DOT language, illustrate the overall experimental workflow and the key chemical transformations in the synthesis of this compound.

Benfotiamine_Synthesis_Workflow cluster_phosphorylation Phosphorylation Stage cluster_benzoylation Benzoylation Stage cluster_purification Purification Stage Thiamine Thiamine Phosphorylation Phosphorylation Reaction Thiamine->Phosphorylation Phosphorylating_Agent Phosphorylating Agent (e.g., PPA or POCl3) Phosphorylating_Agent->Phosphorylation Thiamine_Monophosphate Thiamine Monophosphate (Crude) Phosphorylation->Thiamine_Monophosphate Benzoylation Benzoylation Reaction Thiamine_Monophosphate->Benzoylation Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Benzoylation Benfotiamine_Crude This compound (Crude) Benzoylation->Benfotiamine_Crude Purification Purification (Filtration, Washing, Drying) Benfotiamine_Crude->Purification Benfotiamine_Pure Pure this compound Purification->Benfotiamine_Pure

Caption: Overall workflow for the synthesis of this compound from thiamine.

Chemical_Transformations Thiamine Thiamine Thiamine_Monophosphate Thiamine Monophosphate Thiamine->Thiamine_Monophosphate + H3PO4 (from PPA or POCl3 hydrolysis) This compound This compound Thiamine_Monophosphate->this compound + Benzoyl Chloride (in alkaline conditions)

Caption: Key chemical transformations in this compound synthesis.

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Polyphosphoric Acid (PPA): PPA is corrosive and can cause severe skin and eye burns. It is also hygroscopic. Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush with plenty of water.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic liquid. It reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and phosphoric acid. It can cause severe burns to the skin, eyes, and respiratory tract. Handle with extreme caution in a dry, inert atmosphere.

  • Benzoyl Chloride: Benzoyl chloride is a corrosive lachrymator. It can cause severe burns to the skin and eyes and is harmful if inhaled.

  • Caustic Solutions (e.g., NaOH): Concentrated alkaline solutions are corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered methanol-water mixture) and UV detection (around 245 nm) can be used.

  • UV-Visible Spectroscopy: The UV spectrum of this compound in a suitable solvent (e.g., 0.1 N HCl) can be used for a quick purity check and quantification. This compound exhibits a characteristic absorption maximum.

  • Melting Point: The melting point of the synthesized this compound can be compared with the literature value (typically around 164-165°C) as an indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the final product.

Conclusion

The synthesis of this compound from thiamine via phosphorylation and benzoylation is a robust and scalable process. The choice of phosphorylation reagent, either polyphosphoric acid or phosphorus oxychloride, will depend on the specific laboratory or industrial capabilities and safety considerations. The subsequent benzoylation step is a well-controlled reaction that consistently provides high yields of the desired product. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to successfully synthesize and characterize this compound for further investigation and application.

References

Application Notes & Protocols: "One-Pot" Synthesis of Benfotiamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benfotiamine (S-benzoylthiamine O-monophosphate) is a lipid-soluble synthetic derivative of thiamine (Vitamin B1) with higher bioavailability compared to its water-soluble counterpart.[1][2] It is utilized in the treatment of diabetic neuropathy, sciatica, and other conditions linked to thiamine deficiency.[1][3] Traditional synthesis methods for this compound often involve multiple, discrete steps, leading to longer production cycles and increased costs.[4][5] The "one-pot" or "one-step" synthesis approach streamlines this process by performing sequential reactions in a single reactor without isolating the intermediate, thiamine monophosphate. This method offers significant advantages, including a shortened production cycle, higher raw material conversion rates, and reduced costs, making it suitable for industrial-scale production.[3][6]

This document provides detailed protocols for the one-pot synthesis of this compound, summarizing key quantitative data from various methodologies and visualizing the experimental workflow.

Overall Reaction Scheme

The one-pot synthesis of this compound from thiamine generally proceeds in two main stages within a single reaction vessel:

  • Phosphorylation: Thiamine is reacted with a phosphorylating agent (e.g., phosphorus oxychloride or polyphosphoric acid) to form the key intermediate, thiamine monophosphate.

  • Benzoylation: Following the in-situ formation of thiamine monophosphate, the reaction conditions are adjusted (typically to an alkaline pH) to facilitate the opening of the thiazole ring, followed by acylation with benzoyl chloride to yield the final product, this compound.[4]

Experimental Workflows & Logical Relationships

The following diagrams illustrate the general workflow for the one-pot synthesis and subsequent purification of this compound.

One-Pot Synthesis Workflow Thiamine Thiamine (Starting Material) Phosphorylation Step 1: Phosphorylation (In-situ) Thiamine->Phosphorylation PhosphorylatingAgent Phosphorylating Agent (e.g., POCl₃ or Polyphosphoric Acid) PhosphorylatingAgent->Phosphorylation Intermediate Thiamine Monophosphate (Intermediate, not isolated) Phosphorylation->Intermediate Benzoylation Step 2: Ring Opening & Benzoylation Intermediate->Benzoylation BenzoylChloride Benzoyl Chloride & Alkaline Solution (e.g., NaOH) BenzoylChloride->Benzoylation Crudethis compound Crude this compound (in solution) Benzoylation->Crudethis compound

Caption: General workflow for the one-pot synthesis of this compound.

Downstream Processing and Purification CrudeSolution Crude this compound Solution Filtration1 Filtration (Optional) CrudeSolution->Filtration1 Concentration Concentration (Optional) Filtration1->Concentration pH_Adjust Adjust pH to 3.5 - 4.0 (with Acid) Concentration->pH_Adjust Precipitation Precipitation / Crystallization pH_Adjust->Precipitation Filtration2 Suction Filtration Precipitation->Filtration2 Washing Washing (e.g., with Water, Acetone) Filtration2->Washing Drying Vacuum Drying Washing->Drying FinalProduct Pure this compound (White Solid) Drying->FinalProduct

Caption: Downstream processing and purification of this compound.

Data Presentation: Summary of Reaction Conditions

The following tables summarize quantitative data from different "one-pot" synthesis protocols, allowing for easy comparison of methodologies and their outcomes.

Table 1: Synthesis using Phosphorus Oxychloride as Phosphorylating Agent [3][7]

ExampleThiamine (mol)POCl₃ (mol)Water (mL)Temp (°C)Time (h)Intermediate Purity (HPLC)Final Yield (%)
10.100.110.850291.36%71.9%
20.080.17.260292.37%74.2%
30.060.13.670293.23%84.7%

Table 2: Large-Scale Synthesis using Polyphosphoric Acid as Phosphorylating Agent [8]

ParameterExample 1Example 2Example 3
Phosphorylation Stage
Vitamin B11000 kg1000 kg1000 kg
Polyphosphoric Acid5000 kg3000 kg4000 kg
Reaction Temperature80-100°C90-110°C100-120°C
Reaction Time6 hours5 hours4 hours
Hydrolysis TemperatureReflux90-100°C90-110°C
Hydrolysis Time5 hours5 hours7 hours
Benzoylation Stage
Crude Intermediate1200 kg1230 kg1200 kg
Benzoyl Chloride1200 kg1200 kg1200 kg
Reaction pH10.0 - 12.011.0 - 13.09.0 - 11.0
Reaction Temperature10-25°C10-25°C10-25°C
Final Product
This compound Yield1250 kg (80.61%)1240 kg (79.96%)1260 kg (81.24%)
Product Purity (HPLC)98.50%98.50%98.70%

Experimental Protocols

Protocol 1: "One-Pot" Synthesis using Phosphorus Oxychloride

This protocol is based on the methodology described in patent CN102911208A.[3][7]

Materials:

  • Thiamine

  • Phosphorus oxychloride (POCl₃)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Benzoyl Chloride

  • Hydrochloric Acid (for pH adjustment)

  • Ice

Procedure:

  • Preparation of Phosphorylating Reagent: In a suitable reactor, add a specific volume of water (e.g., 3.6 mL). Place the reactor in an ice bath to cool. Slowly add phosphorus oxychloride (e.g., 15.33g, 0.1 mol) while stirring. Continue stirring in the ice bath for 0.5 hours.

  • Phosphorylation: To the prepared reagent, add thiamine in batches (e.g., 15.92g, 0.06 mol). After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 70°C) and stir for 2 hours.

  • Cooling: After the reaction period, cool the mixture to room temperature. The resulting solution contains the thiamine monophosphate intermediate.

  • Benzoylation: Adjust the pH of the solution to 8-9 using a 15% NaOH solution while maintaining the temperature between 0-5°C in an ice bath.

  • Slowly add benzoyl chloride (e.g., 28.11g, 0.2 mol) to the solution. Continuously monitor the pH, adding more NaOH solution as needed to maintain a stable alkaline pH.

  • Once the pH of the reaction solution stabilizes, continue stirring for an additional 1 hour.

  • Precipitation and Isolation: Adjust the pH of the final solution to 3.5-4.0 with hydrochloric acid to precipitate the product.

  • Collect the white solid via suction filtration. The resulting solid is this compound.[3][7]

  • Purification (Optional): The crude product can be further purified by recrystallization.[6]

Protocol 2: Large-Scale "One-Pot" Synthesis using Polyphosphoric Acid

This protocol is adapted from the large-scale production method described in patent CN103772432A.[8]

Materials:

  • Vitamin B1

  • Polyphosphoric Acid

  • Trioctylamine / Methyl tert-butyl ether (1:1 mixed solution)

  • Methanol (or Ethanol, Acetone)

  • Liquid Caustic Soda (NaOH solution)

  • Benzoyl Chloride

Procedure:

  • Phosphorylation: Charge a large-scale reactor with polyphosphoric acid (e.g., 4000 kg). Heat the acid to 100-120°C.

  • Add Vitamin B1 (e.g., 1000 kg) to the hot acid in batches. Maintain the temperature in the specified range and react for 4 hours.

  • Hydrolysis: Quench the reaction by adding water (e.g., 8000 kg). Heat the mixture to 90-110°C and hold for 7 hours to complete hydrolysis.

  • Extraction & Intermediate Precipitation: Cool the mixture to room temperature. Add a 1:1 mixed solution of trioctylamine/methyl tert-butyl ether (e.g., 4000 kg) to extract excess phosphoric acid.

  • Separate the aqueous phase and add an organic solvent like methanol (e.g., 6000 kg) to precipitate the crude thiamine monophosphate. Isolate the crude solid by centrifugation.

  • Benzoylation: Create a slurry of the crude intermediate (e.g., 1200 kg) with water (e.g., 6000 kg). Cool the mixture to 0-5°C.

  • Adjust the pH of the system to 9.0-11.0 by the dropwise addition of liquid caustic soda, maintaining the low temperature.

  • Allow the reactor temperature to rise to 10-25°C. Add benzoyl chloride (e.g., 1200 kg) dropwise. Maintain the temperature until the reaction is complete.

  • Isolation and Purification: Filter the reaction mixture. Adjust the pH of the filtrate to 3.5-4.0 to precipitate the this compound.

  • Separate the solid product and dry it to obtain the final white solid this compound.[8]

References

Application Note and Protocol: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitation of Benfotiamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Benfotiamine in bulk drug and pharmaceutical dosage forms. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.

Introduction

This compound, a synthetic S-acyl derivative of thiamine (Vitamin B1), is a lipid-soluble pro-drug with enhanced bioavailability compared to its water-soluble counterpart.[1] It is utilized in the treatment of diabetic neuropathy, retinopathy, and nephropathy by mitigating the formation of advanced glycation end products (AGEs).[1] Given its therapeutic importance, a validated, stability-indicating analytical method is crucial for the accurate quantification of this compound in pharmaceutical formulations and to ensure the quality and stability of the drug product. This application note describes a robust RP-HPLC method developed for this purpose.

Experimental

Instrumentation

A gradient-capable HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used. Data acquisition and processing were performed using appropriate chromatography software.

Chemicals and Reagents
ReagentGrade
This compound Reference StandardUSP/EP Grade
AcetonitrileHPLC Grade
MethanolHPLC Grade
Ammonium AcetateAR Grade
Orthophosphoric AcidAR Grade
WaterHPLC Grade/Milli-Q
Chromatographic Conditions
ParameterCondition
Column Grace Smart RP-18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 50mM Ammonium Acetate Buffer (pH 6.0, adjusted with Orthophosphoric Acid) (60:40 v/v)
Flow Rate 1.0 mL/min[1]
Detection Wavelength 245 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes

Protocols

Preparation of Standard and Sample Solutions

3.1.1. Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve. Make up the volume to the mark with the mobile phase.

3.1.2. Working Standard Solutions (2-64 µg/mL): From the standard stock solution, prepare a series of dilutions to obtain concentrations of 2, 4, 8, 16, 32, and 64 µg/mL for the linearity study. A working standard of 15 µg/mL is suitable for system suitability and other validation parameters.

3.1.3. Sample Preparation (from Tablet Dosage Form):

  • Weigh and powder 20 tablets to get the average weight.

  • Accurately weigh a quantity of powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking.

  • Make up the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 15 µg/mL).

Method Validation Protocol

The developed method was validated as per ICH Q2(R1) guidelines for the following parameters:

3.2.1. System Suitability: Inject the working standard solution (15 µg/mL) six times. The system suitability parameters, including theoretical plates, tailing factor, and %RSD of peak area and retention time, should be within the acceptance criteria.[2][3]

3.2.2. Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound standard. The drug was subjected to the following stress conditions:

  • Acid Degradation: 0.1 N HCl at 60°C for 2 hours.

  • Base Degradation: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples were then diluted to an appropriate concentration and injected into the HPLC system.

3.2.3. Linearity: Inject the prepared linearity solutions (2-64 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

3.2.4. Accuracy (Recovery Studies): Accuracy was determined by the standard addition method. A known amount of standard drug was added to the pre-analyzed sample solution at three different levels (80%, 100%, and 120% of the target concentration). The experiment was performed in triplicate at each level.

3.2.5. Precision:

  • Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution (15 µg/mL) on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate injections of the standard solution (15 µg/mL) on two different days by different analysts.

3.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

3.2.7. Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic phase)

  • pH of the buffer (± 0.2 units)

The effect of these changes on the system suitability parameters was observed.

Results and Data Presentation

System Suitability
ParameterAcceptance CriteriaObserved Value
Theoretical Plates> 20004580
Tailing Factor≤ 21.12
% RSD of Peak Area≤ 2.0%0.85%
% RSD of Retention Time≤ 1.0%0.32%
Linearity
Concentration (µg/mL)Mean Peak Area (n=3)
215874
431985
864123
16128541
32256987
64513654
Correlation Coefficient (r²) ≥ 0.999
Regression Equation
Accuracy (Recovery)
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%1211.9599.580.65
100%1515.08100.530.42
120%1817.9199.500.71
Precision
Parameter% RSD of Peak Area
Repeatability (Intra-day) 0.78%
Intermediate Precision (Inter-day) 1.15%
LOD and LOQ
ParameterResult (µg/mL)
LOD 0.15 µg/mL[1]
LOQ 0.45 µg/mL[1]
Robustness
Parameter Varied% RSD of Peak AreaTailing Factor
Flow Rate (0.9 mL/min) 0.92%1.15
Flow Rate (1.1 mL/min) 0.88%1.10
Organic Phase (-2%) 1.05%1.18
Organic Phase (+2%) 0.95%1.09
pH (5.8) 0.85%1.13
pH (6.2) 0.91%1.14

The results indicate that the method is robust within the tested parameters.

Specificity

The chromatograms of the forced degradation studies showed significant degradation of this compound under acidic, basic, and oxidative conditions. The degradation products were well-resolved from the parent peak, demonstrating the stability-indicating nature of the method. No interference from excipients was observed in the analysis of the tablet formulation.

Visualizations

experimental_workflow start Start: Method Development Objective instrument_prep Instrument and Reagent Preparation start->instrument_prep chrom_opt Chromatographic Condition Optimization (Column, Mobile Phase, Flow Rate, Wavelength) instrument_prep->chrom_opt std_prep Preparation of Standard Solutions chrom_opt->std_prep sample_prep Preparation of Sample Solutions chrom_opt->sample_prep validation Method Validation (ICH Q2(R1)) std_prep->validation sample_prep->validation system_suitability System Suitability validation->system_suitability specificity Specificity (Forced Degradation) validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness data_analysis Data Analysis and Reporting system_suitability->data_analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis end End: Validated Method for Routine Use data_analysis->end

Caption: Experimental workflow for RP-HPLC method development and validation.

Conclusion

The developed RP-HPLC method is simple, rapid, specific, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and its stability-indicating capability has been established through forced degradation studies. Therefore, this method is suitable for routine quality control analysis and stability studies of this compound.

References

Unlocking Novel Therapeutic Avenues for Benfotiamine: Application Notes and Protocols for Cell-Based Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for exploring the untapped therapeutic potential of Benfotiamine. These detailed application notes and protocols provide a robust framework for utilizing cell-based assays to screen for novel applications of this synthetic vitamin B1 analog. This compound has shown promise in mitigating conditions associated with high blood sugar and oxidative stress, and these protocols offer a systematic approach to investigating its efficacy in new therapeutic areas.[1]

The provided methodologies focus on three key areas of this compound's known biological activity: anti-inflammatory effects, reduction of oxidative stress, and inhibition of Advanced Glycation End Product (AGE) formation.

I. Anti-Inflammatory Potential of this compound

Chronic inflammation is a key pathological feature of numerous diseases. This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway and the arachidonic acid cascade.[2][3] It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, while promoting the anti-inflammatory cytokine IL-10.[1][4]

Key Cell-Based Assays:
  • NF-κB Activation Assay: Monitoring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in macrophages (e.g., RAW 264.7 cell line) upon stimulation with lipopolysaccharide (LPS).

  • Cytokine Secretion Assay (ELISA): Quantifying the levels of secreted pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the cell culture supernatant.

  • COX-2 and iNOS Expression Analysis (Western Blot or qPCR): Determining the protein or mRNA levels of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Quantitative Data Summary: Anti-Inflammatory Effects of this compound
Cell LineStimulusThis compound ConcentrationMeasured ParameterResultReference
RAW 264.7 MacrophagesLPS (1 µg/ml)100 µMRelease of arachidonic acid metabolites~90% prevention of LPS-induced release[2]
RAW 264.7 MacrophagesLPS (1 µg/ml)100 µMCOX-2 protein expressionSignificant prevention of LPS-induced expression[5]
RAW 264.7 MacrophagesLPS (1 µg/ml)100 µMLOX-5 protein expressionSignificant prevention of LPS-induced expression[5]
RAW 264.7 MacrophagesLPS100 µMMacrophage cell death~70% prevention of LPS-induced cell death[2][5]
BV-2 MicrogliaLPS (1 µg/ml)50, 100, 250 µMTNF-α productionSignificant decrease in a dose-dependent manner[6]
BV-2 MicrogliaLPS (1 µg/ml)50, 100, 250 µMIL-6 productionSignificant decrease in a dose-dependent manner[6]
BV-2 MicrogliaLPS (1 µg/ml)250 µMIL-10 productionSignificant stimulation of release[4][6]

II. Mitigation of Oxidative Stress by this compound

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. This compound has been shown to possess direct antioxidant properties and to enhance the cellular antioxidant defense system.[7][8] It can reduce levels of ROS and lipid peroxidation products like malondialdehyde (MDA), while increasing levels of crucial antioxidants such as glutathione (GSH).[9][10]

Key Cell-Based Assays:
  • Intracellular ROS Detection Assay: Using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the overall levels of ROS in cells subjected to oxidative stress (e.g., induced by H₂O₂ or paraquat).

  • Lipid Peroxidation Assay (TBARS Assay): Quantifying thiobarbituric acid reactive substances (TBARS), such as MDA, as an indicator of lipid damage.

  • Glutathione (GSH) Assay: Measuring the levels of reduced glutathione, a key intracellular antioxidant.

  • Antioxidant Enzyme Activity Assays: Assessing the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT).

Quantitative Data Summary: Antioxidant Effects of this compound
Model SystemStressorThis compound TreatmentMeasured ParameterResultReference
Three different kidney cell lines4-nitroquinoline-1-oxide (NQO), indoxyl sulfate, angiotensin IINot specifiedOxidative stressPrevention of induced oxidative stress[7][8]
BV-2 MicrogliaLPSNot specifiedNO, superoxide anion, MDADecreased production[9]
BV-2 MicrogliaLPSNot specifiedSuperoxide dismutase, catalase, glutathioneIncreased levels and activities[9]
Endurance-trained mice muscleExerciseSupplementationTBARS concentrationLower in this compound-treated trained group[11][12][13]
Sedentary mice muscleN/ASupplementationNon-protein thiolsHigher in this compound-treated sedentary group[11]

III. Inhibition of Advanced Glycation End Product (AGE) Formation

Advanced Glycation End Products (AGEs) are harmful compounds formed when proteins or lipids become glycated as a result of exposure to sugars.[14] They are implicated in the complications of diabetes and other age-related diseases.[15] this compound is known to inhibit the formation of AGEs by activating the enzyme transketolase, which shunts glucose metabolites into the pentose phosphate pathway.[15][16]

Key Cell-Based Assays:
  • In Vitro Glycation Assay: Incubating a protein (e.g., bovine serum albumin, BSA) with a reducing sugar (e.g., glucose, fructose) in the presence and absence of this compound, followed by quantification of AGEs.

  • AGEs Quantification (ELISA or Fluorometry): Measuring the levels of specific AGEs, such as Nε-(carboxymethyl)lysine (CML), or the total fluorescent AGEs.

  • Transketolase Activity Assay: Measuring the activity of transketolase in cell lysates to confirm this compound's mechanism of action.

Quantitative Data Summary: Anti-AGE Effects of this compound
Cell Line/ModelConditionThis compound TreatmentMeasured ParameterResultReference
Human endothelial cellsHigh glucoseNot specifiedCell replicationIncreased to nearly 90% of normal[17]
Human endothelial cellsHigh glucoseNot specifiedAGE productionReduced from 160% of normal to levels in healthy cells[17]
Patients with type 2 diabetesMeal rich in AGEsNot specifiedMicro- and macrovascular endothelial dysfunctionComplete prevention[9]
Patients with diabetic nephropathy12 weeks of treatment900 mg/dayPlasma or urinary AGEsNo significant reduction compared to placebo[18][19][20][21][22]

Experimental Protocols

Protocol 1: Assessment of this compound's Anti-Inflammatory Effect on Macrophages

1. Cell Culture and Treatment: a. Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control for 1 hour. c. Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a non-stimulated control group.

2. Measurement of TNF-α and IL-6 by ELISA: a. Collect the cell culture supernatant. b. Follow the manufacturer's protocol for a commercial mouse TNF-α and IL-6 ELISA kit.[2] c. Briefly, coat a 96-well plate with the capture antibody overnight. d. Block the plate and then add the collected supernatants and standards. e. Add the detection antibody, followed by a streptavidin-HRP conjugate. f. Add the substrate solution and stop the reaction. g. Read the absorbance at 450 nm using a microplate reader. h. Calculate the cytokine concentrations based on the standard curve.

3. NF-κB p65 Nuclear Translocation Assay: a. Seed RAW 264.7 macrophages on glass coverslips in a 24-well plate. b. Treat the cells with this compound and/or LPS as described above, but for a shorter duration (e.g., 30-60 minutes). c. Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. d. Block with 1% BSA and then incubate with a primary antibody against NF-κB p65. e. Wash and incubate with a fluorescently labeled secondary antibody. f. Counterstain the nuclei with DAPI. g. Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.

Protocol 2: Evaluation of this compound's Antioxidant Activity

1. Cell Culture and Induction of Oxidative Stress: a. Seed a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well black, clear-bottom plate. b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Induce oxidative stress by adding a stressor such as H₂O₂ (e.g., 100 µM) for a defined period (e.g., 4 hours).

2. Measurement of Intracellular ROS: a. Remove the treatment media and wash the cells with PBS. b. Load the cells with 10 µM DCFH-DA in serum-free media and incubate for 30 minutes at 37°C.[23] c. Wash the cells again with PBS. d. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 3: In Vitro Assay for Inhibition of Advanced Glycation End Product (AGE) Formation

1. In Vitro Glycation Reaction: a. Prepare a reaction mixture containing 10 mg/mL Bovine Serum Albumin (BSA) and 0.5 M glucose in a phosphate buffer (pH 7.4). b. Add various concentrations of this compound or aminoguanidine (as a positive control) to the reaction mixture. c. Incubate the mixture at 37°C for 7 days in a sterile environment.

2. Quantification of Fluorescent AGEs: a. After incubation, measure the fluorescence of each sample using a fluorescence spectrophotometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm. b. The percentage of inhibition of AGE formation can be calculated using the formula: [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100.

Visualizing the Mechanisms of Action

To further elucidate the pathways through which this compound exerts its therapeutic effects, the following diagrams illustrate the key signaling cascades and experimental workflows.

Benfotiamine_Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathway cluster_oxidative_stress Oxidative Stress Pathway cluster_ages AGE Formation Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus_Inflam Nucleus NFkB->Nucleus_Inflam Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus_Inflam->Inflammatory_Genes Transcription Benfotiamine_Inflam This compound Benfotiamine_Inflam->IKK inhibits Oxidative_Stress Oxidative Stress ROS ROS Oxidative_Stress->ROS Nrf2_Keap1 Nrf2-Keap1 ROS->Nrf2_Keap1 dissociates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus_Ox Nucleus Nrf2->Nucleus_Ox ARE ARE Nucleus_Ox->ARE binds Antioxidant_Genes Antioxidant Genes (SOD, CAT, GSH) ARE->Antioxidant_Genes Transcription Benfotiamine_Ox This compound Benfotiamine_Ox->Nrf2 activates High_Glucose High Glucose Glycolytic_Intermediates Glycolytic Intermediates High_Glucose->Glycolytic_Intermediates PPP Pentose Phosphate Pathway (PPP) Glycolytic_Intermediates->PPP AGE_Precursors AGE Precursors Glycolytic_Intermediates->AGE_Precursors Transketolase Transketolase Transketolase->PPP enhances AGEs AGEs AGE_Precursors->AGEs Benfotiamine_AGEs This compound Benfotiamine_AGEs->Transketolase activates

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_screening Cell-Based Screening Workflow cluster_assays Assay Categories start Select Cell Line (e.g., Macrophages, Endothelial Cells, Neurons) induce_stress Induce Pathological Condition (e.g., LPS, High Glucose, Oxidative Stressor) start->induce_stress treat Treat with this compound (Dose-Response) induce_stress->treat assays Perform Cell-Based Assays treat->assays data_analysis Data Analysis and Quantification assays->data_analysis inflammation_assay Anti-Inflammation (NF-κB, Cytokines) assays->inflammation_assay oxidative_stress_assay Oxidative Stress (ROS, GSH) assays->oxidative_stress_assay age_assay Anti-AGE (Glycation, Transketolase) assays->age_assay neuroprotection_assay Neuroprotection (Cell Viability, Apoptosis) assays->neuroprotection_assay end Identify Novel Therapeutic Application data_analysis->end

Caption: General workflow for screening this compound's therapeutic applications.

These application notes and protocols serve as a valuable resource for the scientific community to systematically investigate and unlock the full therapeutic potential of this compound in a variety of disease models. By providing standardized methods and summarizing key quantitative data, this document aims to accelerate research and development efforts in this promising field.

References

Application Notes and Protocols: Utilizing Benfotiamine for Tissue-Specific Thiamine Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), as a powerful tool to investigate thiamine metabolism in specific tissues. This compound's enhanced bioavailability compared to water-soluble thiamine makes it an invaluable asset for achieving supraphysiological thiamine levels in peripheral tissues, thereby enabling detailed studies of its metabolic effects.[1][2][3]

Introduction

Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for key enzymes in carbohydrate and energy metabolism, including transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase.[1] Thiamine deficiency can lead to severe neurological and cardiovascular disorders. This compound, as a thiamine precursor, offers superior absorption and tissue penetration, particularly in peripheral tissues like the liver, muscle, and kidneys.[1][3] This characteristic allows researchers to effectively modulate intracellular thiamine levels and study the downstream effects on metabolic pathways and cellular functions.

Core Applications

  • Investigating Diabetic Complications: this compound is widely used to study the biochemical pathways implicated in diabetic complications. By increasing intracellular TPP, it enhances the activity of transketolase, a key enzyme in the pentose phosphate pathway (PPP).[4][5][6][7] This activation helps to divert excess glycolytic metabolites, such as glyceraldehyde-3-phosphate and fructose-6-phosphate, away from pathways that lead to the formation of advanced glycation end products (AGEs), diacylglycerol (DAG)-protein kinase C (PKC) activation, and the hexosamine pathway, all of which contribute to hyperglycemic damage.[1][4][5][6]

  • Neurodegenerative Disease Research: While its penetration into the central nervous system has been a subject of debate, some studies suggest that this compound can increase brain thiamine levels and may offer neuroprotective effects.[1] It has been investigated in models of Alzheimer's disease, where it may help to improve cognitive function by enhancing glucose metabolism in the brain and reducing the formation of amyloid plaques.[7]

  • Studying Thiamine-Dependent Enzyme Kinetics: The ability of this compound to significantly elevate intracellular TPP levels provides a valuable tool for studying the kinetics and regulation of thiamine-dependent enzymes in various tissues.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from various studies, illustrating the superior bioavailability of this compound compared to standard thiamine hydrochloride and its impact on tissue thiamine levels and enzyme activity.

Table 1: Comparative Bioavailability of this compound vs. Thiamine Hydrochloride in Healthy Chinese Volunteers

ParameterThis compound (300 mg)Thiamine Hydrochloride (equivalent dose)Fold Increase with this compound
Plasma Thiamine Bioavailability --1147.3 ± 490.3%
Erythrocyte TDP Bioavailability --195.8 ± 33.8%

Data extracted from a pharmacokinetic study comparing single oral doses of this compound and thiamine hydrochloride.[8][9]

Table 2: Effect of this compound Supplementation on Thiamine and its Phosphates in Mice Tissues

TissueAnalyteControl GroupThis compound Group (100 mg/kg/day for 14 days)
Blood Thiamine~25 pmol/g~150 pmol/g
ThMP~5 pmol/g~25 pmol/g
ThDP~100 pmol/g~400 pmol/g
Liver Thiamine~50 pmol/g~250 pmol/g
ThMP~10 pmol/g~50 pmol/g
ThDP~300 pmol/g~1200 pmol/g
Brain Thiamine~75 pmol/gNo significant increase
ThMP~5 pmol/gNo significant increase
ThDP~150 pmol/gNo significant increase

Approximate values extrapolated from graphical data in a study investigating the tissue distribution of thiamine after oral this compound administration in mice.[3]

Table 3: Effect of this compound on Transketolase Activity in Cultured Bovine Aortic Endothelial Cells

ConditionTransketolase Activity (nmol/min/mg protein)
5 mM Glucose (Control) ~15
30 mM Glucose ~12
30 mM Glucose + 50 µM this compound 55.9 ± 2.1
30 mM Glucose + 100 µM this compound 48.0 ± 1.6

Data from a study investigating the effect of this compound on transketolase activity in endothelial cells cultured in high glucose.[10]

Experimental Protocols

Protocol 1: Administration of this compound to Rodents

This protocol provides a general guideline for the oral administration of this compound to mice for studying its effects on tissue thiamine metabolism.

Materials:

  • This compound powder

  • Vehicle (e.g., 200 mM hydroxypropyl-β-cyclodextrin for solubilization, or mixed into feed)

  • Oral gavage needles (for mice)

  • Animal balance

Procedure:

  • Dosage Preparation:

    • For oral gavage, solubilize this compound in a suitable vehicle like 200 mM hydroxypropyl-β-cyclodextrin. A common dosage used in studies is 100-200 mg/kg body weight.[3][11][12]

    • For dietary administration, mix the calculated amount of this compound powder thoroughly into the rodent chow to achieve the desired daily dosage.

  • Animal Dosing:

    • Oral Gavage: Administer the prepared this compound solution to mice using an appropriate-sized oral gavage needle. Ensure proper technique to avoid injury.

    • Dietary Administration: Provide the this compound-supplemented diet to the animals ad libitum. Monitor food intake to ensure consistent dosing.

  • Study Duration: The duration of this compound administration can vary depending on the research question. Studies have used durations ranging from a single dose to several weeks or months.[1][3][12]

  • Tissue Collection: At the end of the study period, euthanize the animals according to approved protocols and collect the tissues of interest (e.g., blood, liver, kidney, brain, muscle). Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

Protocol 2: Measurement of Thiamine and its Phosphates in Tissues by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (TDP) in rodent tissues.[13][14][15][16][17][18][19][20][21]

Materials:

  • Tissue homogenizer

  • Perchloric acid (HClO4) or Trichloroacetic acid (TCA)

  • Potassium ferricyanide

  • Sodium hydroxide (NaOH)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Thiamine, TMP, and TDP standards

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in 10 volumes of ice-cold 10% TCA or perchloric acid.[14]

    • Vortex vigorously and let it stand on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.[14]

  • Derivatization to Thiochrome:

    • To an aliquot of the supernatant, add an alkaline solution of potassium ferricyanide to oxidize thiamine and its phosphates to their fluorescent thiochrome derivatives.[15][16][20]

    • The reaction should be carried out in the dark.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the thiochrome derivatives on a reversed-phase C18 column using an isocratic or gradient elution with a mobile phase typically consisting of a phosphate buffer and an organic solvent (e.g., methanol or acetonitrile).

    • Detect the fluorescent thiochrome derivatives using a fluorescence detector with excitation at ~365 nm and emission at ~450 nm.[20]

  • Quantification:

    • Prepare a standard curve using known concentrations of thiamine, TMP, and TDP standards that have been subjected to the same derivatization procedure.

    • Quantify the concentrations of thiamine and its phosphates in the tissue samples by comparing their peak areas to the standard curve.

Protocol 3: Erythrocyte Transketolase (ETK) Activity Assay

This functional assay measures the activity of transketolase in erythrocytes, providing an indirect measure of thiamine status. The assay is based on the "TPP effect," where the addition of exogenous TPP stimulates the activity of apo-transketolase (the enzyme without its cofactor).[22][23][24][25][26]

Materials:

  • Hemolysate from washed erythrocytes

  • Ribose-5-phosphate (substrate)

  • Thiamine pyrophosphate (TPP) solution

  • Auxiliary enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

  • NADH

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Hemolysate:

    • Collect whole blood in heparinized tubes.

    • Centrifuge to separate plasma and buffy coat.

    • Wash the erythrocytes multiple times with cold isotonic saline.

    • Lyse the washed erythrocytes with cold deionized water to prepare the hemolysate.

  • Assay Setup:

    • Prepare two sets of reaction mixtures for each sample: one for basal activity and one for stimulated activity.

    • The reaction mixture should contain buffer, the substrate ribose-5-phosphate, and the auxiliary enzymes.

    • Add the hemolysate to both sets of reaction mixtures.

    • To the "stimulated" reaction mixture, add a saturating concentration of TPP.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding NADH.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the transketolase activity.

  • Calculation of ETK Activity Coefficient (ETKAC):

    • Calculate the transketolase activity for both the basal and stimulated reactions.

    • The ETKAC is calculated as the ratio of stimulated activity to basal activity: ETKAC = (Stimulated Activity) / (Basal Activity)

    • A higher ETKAC value indicates a greater degree of TPP deficiency.

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Benfotiamine_Mechanism This compound This compound (Oral Administration) SBT S-Benzoylthiamine (Lipid-Soluble) This compound->SBT Dephosphorylation (Intestine) Thiamine Thiamine (Vitamin B1) SBT->Thiamine Hydrolysis (Liver, Erythrocytes) TPP Thiamine Pyrophosphate (TPP - Active Form) Thiamine->TPP Phosphorylation Transketolase_active Holo-Transketolase (Active) TPP->Transketolase_active Cofactor Transketolase_inactive Apo-Transketolase (Inactive) Transketolase_inactive->Transketolase_active Activation PPP Pentose Phosphate Pathway (PPP) Transketolase_active->PPP Catalyzes Glycolysis Glycolysis G3P_F6P Glyceraldehyde-3-P Fructose-6-P Glycolysis->G3P_F6P G3P_F6P->PPP Shunted by Active Transketolase Harmful_Pathways Harmful Pathways: - AGE Formation - DAG-PKC Pathway - Hexosamine Pathway G3P_F6P->Harmful_Pathways Cell_Damage Cellular Damage (Diabetic Complications) Harmful_Pathways->Cell_Damage Experimental_Workflow start Start: Animal Model (e.g., Mice, Rats) dosing This compound or Thiamine Administration (Oral) start->dosing tissue_collection Tissue Collection (Blood, Liver, Muscle, Brain) dosing->tissue_collection homogenization Tissue Homogenization (e.g., with TCA) tissue_collection->homogenization etk Erythrocyte Transketolase (ETK) Activity Assay tissue_collection->etk From Blood Sample hplc HPLC Analysis of Thiamine & Phosphates homogenization->hplc data_analysis Data Analysis and Comparison hplc->data_analysis etk->data_analysis Bioavailability_Comparison Thiamine Thiamine (Water-Soluble) - Active Transport - Limited Absorption Result Result - Higher Plasma Thiamine - Increased Tissue TPP (especially peripheral) Thiamine->Result Leads to This compound This compound (Lipid-Soluble) - Passive Diffusion - High Absorption This compound->Result Leads to (more effectively)

References

Troubleshooting & Optimization

Overcoming challenges in the large-scale synthesis of high-purity Benfotiamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of high-purity Benfotiamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during synthesis and scale-up.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for high-purity this compound?

A1: The most prevalent synthetic pathway is a two-step process.[1] It begins with the phosphorylation of thiamine (Vitamin B1) to produce the key intermediate, thiamine monophosphate (TMP).[2][3] This is followed by the S-acylation (benzoylation) of the TMP intermediate's thiazole ring, which is opened under alkaline conditions, using benzoyl chloride to yield this compound.[3][4] This method is favored for its efficiency and scalability.

Q2: What are the most critical process parameters to control during large-scale synthesis?

A2: Precise control over several parameters is crucial for ensuring high yield and purity. Key parameters include:

  • pH Control: Maintaining an alkaline pH (typically 8.0-12.0) during the benzoylation step is critical for the thiazole ring opening and subsequent acylation.[4][5] The final product is then precipitated by adjusting the pH to an acidic range (3.5-4.0).[4][6]

  • Temperature Management: The benzoylation reaction is exothermic and typically requires cooling (0-5°C) to minimize side-product formation.[2][7] The initial phosphorylation step may require heating to ensure complete reaction.[6]

  • Reagent Stoichiometry: The molar ratios of the phosphorylating agent and benzoyl chloride to thiamine must be carefully optimized to maximize conversion and minimize unreacted starting materials.

  • Crystallization Conditions: The final purification step via recrystallization is critical for achieving high purity and obtaining the desired crystal form (polymorph).[8][9]

Q3: What are the common impurities encountered in this compound synthesis and why are they a concern?

A3: Impurities can arise from starting materials, by-products, or degradation.[10] Common impurities include unreacted thiamine, thiamine monophosphate, and by-products from side reactions.[5] These impurities can affect the drug's safety, efficacy, and stability, making their control essential to meet regulatory guidelines.[10][11]

Q4: How does polymorphism affect the final this compound product?

A4: this compound can exist in multiple crystalline forms, or polymorphs.[9][12] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[11] Controlling the crystallization process is therefore essential to produce a consistent, stable, and bioavailable final product.[9]

Q5: What are the primary stability risks for high-purity this compound during storage?

A5: this compound is sensitive to high humidity and light.[11] Exposure to these conditions can lead to degradation. To ensure long-term stability, it is recommended to store the product in controlled environments with low humidity and protection from light, often using nitrogen-flushed packaging.[11]

Section 2: Troubleshooting Guide

Problem: Low Reaction Yield

QuestionPotential Causes & Solutions
My overall yield is significantly lower than reported values (>80%). What are potential causes in the initial phosphorylation step? 1. Incomplete Reaction: The phosphorylation of thiamine can be slow. Ensure the reaction temperature and time are sufficient as per the protocol. Some methods require heating up to 70-80°C for several hours.[5][6]2. Degradation of Phosphorylating Agent: Reagents like phosphorus oxychloride are moisture-sensitive. Use fresh or properly stored reagents to ensure reactivity.3. Suboptimal Work-up: The intermediate thiamine monophosphate can be lost during isolation. Ensure pH and solvent ratios are precise during work-up to maximize recovery.
What factors could lead to low yield during the benzoylation and final precipitation steps? 1. Poor pH Control: If the pH during benzoylation is not sufficiently alkaline, the thiazole ring opening will be incomplete, leading to poor acylation. Continuously monitor and adjust the pH with a base solution (e.g., 15% NaOH).[2][6]2. Temperature Too High: Allowing the temperature to rise above 5°C during the addition of benzoyl chloride can lead to hydrolysis of the reagent and the formation of unwanted by-products.[7]3. Incomplete Precipitation: After acidification, allow sufficient time for the this compound to fully crystallize before filtration. Cooling the mixture can improve precipitation. Ensure the final pH is optimal (3.5-4.0) for maximum precipitation.[4][6]

Problem: Low Purity / High Impurity Profile

QuestionPotential Causes & Solutions
My final product shows multiple unexpected peaks on the HPLC chromatogram. How can I identify the source of these impurities? 1. Starting Material Impurities: Always analyze the purity of your starting thiamine and benzoyl chloride. Using impure raw materials is a primary source of final product contamination.2. Side Reactions: Suboptimal pH or temperature control can lead to by-products.[10] Analyze intermediates (e.g., post-phosphorylation) to pinpoint where the impurities are being generated.3. Ineffective Purification: A single precipitation may be insufficient. The product may require recrystallization from a suitable solvent system (e.g., water, ethanol, DMF, chloroform mixtures) to remove residual impurities.[8]
The final product has a yellowish tint instead of being a white crystalline solid. What does this indicate and how can it be resolved? 1. Presence of Degradation Products: A yellow color often indicates the presence of degradation products or residual reactants. This can result from excessive heating or prolonged reaction times at non-optimal pH.2. Decolorization Step: Introduce a decolorization step before the final precipitation. After the benzoylation reaction, but before acidification, you can treat the alkaline solution with activated carbon, followed by filtration.[3] This can effectively remove color impurities.

Section 3: Experimental Protocols

Protocol 1: Two-Step Synthesis of High-Purity this compound

This protocol is a synthesized representation based on common methodologies.[2][6][7]

Step A: Phosphorylation of Thiamine to Thiamine Monophosphate (TMP)

  • In a reaction vessel, carefully add phosphorus oxychloride (e.g., 15.33g, 0.1 mol) to a specific volume of purified water (e.g., 10.8 mL) under cooling in an ice bath, maintaining the temperature below 10°C. Stir for 30 minutes.[6]

  • Portion-wise, add thiamine (e.g., 26.53g, 0.1 mol) to the phosphorylating reagent solution, keeping the temperature controlled.

  • After the addition is complete, heat the reaction mixture to 50-70°C and maintain stirring for 2-3 hours to ensure the reaction goes to completion.[6][7]

  • Cool the resulting solution to room temperature. This solution contains the thiamine monophosphate intermediate and can be used directly in the next step after purity is confirmed via HPLC (expected purity >91%).[6]

Step B: Benzoylation of TMP and Purification of this compound

  • Cool the TMP solution from Step A to 0-5°C in an ice-salt bath.

  • Adjust the pH of the solution to between 8.0 and 9.0 by slowly adding a 15% sodium hydroxide (NaOH) solution. Maintain the temperature at 0-5°C.[6][7]

  • Slowly add benzoyl chloride (e.g., 28.11g, 0.2 mol) dropwise to the reaction mixture. During the addition, continuously monitor the pH and add 15% NaOH solution as needed to maintain the pH in the 8.0-10.0 range.[5]

  • After the benzoyl chloride addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours until the pH stabilizes, indicating the reaction is complete.[6]

  • Filter the reaction mixture to remove any solid by-products.

  • Adjust the pH of the clear filtrate to 3.5-4.0 using concentrated hydrochloric acid. This will cause the this compound to precipitate as a white solid.[4][6]

  • Stir the slurry in the cold for another hour to maximize crystallization.

  • Filter the white solid, wash it sequentially with cold purified water and acetone, and then dry it under a vacuum to obtain the final product.[8] A final recrystallization step may be performed to achieve >99% purity.[8]

Protocol 2: RP-HPLC Method for Purity Analysis of this compound

This protocol is based on established analytical methods for this compound.[13]

  • Chromatographic System:

    • Column: C18 (e.g., 4.6 x 250 mm, 5µm).[13]

    • Mobile Phase: A mixture of acetonitrile, methanol, and water, often with a pH modifier like ortho-phosphoric acid (OPA). A typical ratio is 40:20:40 (ACN:MeOH:Buffer).[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV at 245 nm or 249 nm.[13][14]

    • Injection Volume: 10-20 µL.

  • Preparation of Standard Solution:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Preparation of Sample Solution:

    • Prepare a sample solution of the synthesized this compound in the mobile phase at a similar concentration to the standard solution.

  • Procedure:

    • Inject the standard and sample solutions into the HPLC system.

    • The retention time for this compound is typically around 3-4 minutes under these conditions.[13]

    • Calculate the purity by comparing the peak area of the this compound in the sample to the total peak area of all components in the chromatogram.

Section 4: Quantitative Data Presentation

Table 1: Comparison of Reported Reaction Conditions and Yields

ParameterMethod A[6]Method B[7]Method C[4]
Phosphorylation Temp. 50°C100-150°C80-100°C
Phosphorylation Time 2 hours3 hours6 hours
Benzoylation Temp. 0-5°C0-5°C10-25°C
Benzoylation pH 8-98-910-12
Final Precipitation pH 3.5-4.03-43.5-4.0
Reported Yield 84.7%84.3-87.4%80.6%
Reported Purity Not SpecifiedNot Specified98.5%

Table 2: Typical Analytical Parameters for this compound Quality Control

TestSpecificationMethod
Assay ≥ 98.0%RP-HPLC[11]
Related Substances ≤ 0.5% total impuritiesRP-HPLC[11]
Loss on Drying ≤ 0.5%Gravimetric[11]
Heavy Metals ≤ 10 ppmAAS/ICP-MS[11]
Identification Conforms to reference standardIR / HPLC[11]
Solubility Sparingly soluble in waterVisual[11]

Section 5: Visual Diagrams

G cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Benzoylation & Purification Thiamine Thiamine (Vitamin B1) TMP Thiamine Monophosphate (TMP) (Intermediate) Thiamine->TMP  Heat (50-100°C)  Stir (2-6h) PhosphoReagent Phosphorylating Agent (e.g., POCl3) PhosphoReagent->Thiamine CrudeBenfo Crude this compound (in solution) TMP->CrudeBenfo Benzoyl Benzoyl Chloride Benzoyl->TMP Base Base (NaOH) pH 8-12 Base->TMP PureBenfo High-Purity this compound (White Crystalline Solid) CrudeBenfo->PureBenfo  Precipitation  Filtration & Drying Acid Acid (HCl) pH 3.5-4.0 Acid->CrudeBenfo

Caption: General workflow for the two-step synthesis of high-purity this compound.

G Start Low Purity Detected (via HPLC) CheckRaw Analyze Purity of Starting Materials (Thiamine, Benzoyl Chloride) Start->CheckRaw CheckProcess Review In-Process Controls (pH, Temp, Time) Start->CheckProcess CheckPurification Evaluate Purification Step Start->CheckPurification RawImpure Source Raw Materials from Qualified Vendor CheckRaw->RawImpure Impurities Found ProcessError Optimize Reaction Parameters CheckProcess->ProcessError Deviations Found PurificationError Introduce Recrystallization or Decolorization Step CheckPurification->PurificationError Ineffective End Achieve >98% Purity RawImpure->End ProcessError->End PurificationError->End G cluster_damage Blocks Hyperglycemic Damage Pathways This compound This compound Transketolase Activates Transketolase (Pentose Phosphate Pathway) This compound->Transketolase AGEs Advanced Glycation End-products (AGEs) Transketolase->AGEs Inhibits PKC Protein Kinase C (PKC) Pathway Transketolase->PKC Inhibits Hexosamine Hexosamine Pathway Transketolase->Hexosamine Inhibits Prevention Prevents Diabetic Complications (e.g., Retinopathy, Neuropathy) Transketolase->Prevention

References

Addressing variability in patient response to Benfotiamine treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benfotiamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from thiamine (Vitamin B1)?

This compound is a synthetic, lipid-soluble derivative of thiamine.[1] Its lipophilic nature allows for greater bioavailability compared to the water-soluble thiamine hydrochloride, leading to higher plasma and tissue concentrations of thiamine after oral administration.[2][3] This enhanced absorption is a key advantage in therapeutic applications.[1]

Q2: What is the primary mechanism of action of this compound?

This compound's main therapeutic effect stems from its ability to increase the activity of the enzyme transketolase.[4] Transketolase is a critical component of the pentose phosphate pathway (PPP). By activating transketolase, this compound helps to redirect excess glucose metabolites away from harmful pathways that contribute to diabetic complications.[4] This mechanism is central to its protective effects against conditions like diabetic neuropathy, retinopathy, and nephropathy.[4]

Q3: What are the known signaling pathways modulated by this compound?

This compound primarily impacts metabolic and inflammatory signaling pathways. It is known to inhibit three major pathways associated with hyperglycemic damage:

  • The Hexosamine Pathway [2]

  • The Advanced Glycation End Product (AGE) Formation Pathway [2]

  • The Diacylglycerol (DAG)-Protein Kinase C (PKC) Pathway [2]

Additionally, this compound has been shown to have anti-inflammatory effects by regulating the arachidonic acid pathway and reducing the expression of pro-inflammatory cytokines.[5] It may also exert direct antioxidant effects.[6]

Troubleshooting Guide

In Vitro & Preclinical Experiments

Q4: My in vitro results with this compound are inconsistent. What are some potential causes and solutions?

Inconsistent results in cell culture experiments with this compound can arise from several factors:

  • Solubility and Stability: this compound is sparingly soluble in water but soluble in organic solvents like DMSO and ammonium hydroxide.[7] Ensure complete dissolution and prepare fresh stock solutions regularly. The stability of this compound in cell culture media over long incubation periods should be considered, as degradation can occur.[8]

  • Cell Type and Culture Conditions: The metabolic state of your cells can significantly influence their response to this compound. High glucose concentrations in the culture medium, for instance, can alter cellular metabolism and the pathways targeted by this compound.[9][10] It's crucial to maintain consistent and relevant culture conditions.

  • Dosage and Exposure Time: The dose-response to this compound can vary between cell types. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.[10] Exposure time is also critical; some effects of this compound may only be apparent after prolonged treatment.[9]

  • Cellular Uptake: While this compound has higher bioavailability in vivo, its uptake into cultured cells can be a limiting factor.[11] Some studies suggest that this compound may require dephosphorylation to S-benzoylthiamine to efficiently cross cell membranes.[11]

Q5: I am not observing the expected increase in transketolase activity after this compound treatment in my cell cultures. What could be wrong?

Several factors could contribute to this issue:

  • Assay Sensitivity: Ensure your transketolase activity assay is sensitive enough to detect changes. The erythrocyte transketolase activity coefficient (ETKAC) assay is a commonly used and sensitive method.[12][13][14]

  • Basal Thiamine Levels: The thiamine concentration in your cell culture medium could be high, leading to near-maximal basal transketolase activity and masking the effect of this compound.[11] Consider using a thiamine-depleted medium for a period before treatment to enhance the observable effect.

  • Cellular Thiamine Homeostasis: Cells have mechanisms to regulate intracellular thiamine levels. If the cells already have sufficient thiamine, the effect of this compound on transketolase activity may be minimal.

  • This compound Concentration: As mentioned, the effective concentration of this compound can be cell-type dependent. Higher concentrations (e.g., 50-200 µM) may be required in some in vitro systems to see a significant effect.[9][11]

Q6: I am having difficulty measuring a significant reduction in Advanced Glycation End-products (AGEs) in my experimental model. What should I consider?

Measuring changes in AGEs can be challenging due to their heterogeneity and slow turnover.

  • Assay Method: Various methods exist for measuring AGEs, including ELISA, HPLC, and fluorescence-based assays.[15][16][17] The choice of assay should be appropriate for the specific AGEs you are interested in and the sample type. Non-invasive methods like skin autofluorescence are used in clinical settings but may not be suitable for all experimental models.[18]

  • Duration of Experiment: The formation and accumulation of AGEs is a slow process. Short-term experiments may not show a significant reduction. Longer-term studies are often necessary to observe a meaningful impact of this compound on AGE levels.

  • Model System: The choice of experimental model is crucial. In vivo models of diabetes or aging are more likely to exhibit significant AGE accumulation that can be modulated by this compound compared to short-term cell culture experiments.

Clinical Research & Patient Response

Q7: Clinical trial results for this compound, particularly in diabetic neuropathy, seem to be mixed. What are the potential reasons for this variability?

The variability in clinical trial outcomes for this compound in diabetic neuropathy can be attributed to several factors:

  • Patient Population: The stage and severity of diabetic neuropathy in the study population can influence the results. Patients with early-stage or symptomatic neuropathy may show a more significant response.[19][20] Some studies have been criticized for including patients with near-normal nerve function, leaving little room for improvement.[4]

  • Dosage and Duration: The dose and duration of this compound treatment have varied across trials. Some studies suggest that higher doses (e.g., 600 mg/day) and longer treatment periods may be more effective.[21][22]

  • Outcome Measures: The choice of primary and secondary endpoints can impact the interpretation of results. Symptom scores, nerve conduction velocity, and morphometric measures of nerve fibers may not always correlate.[20]

  • Concomitant Medications and Vitamins: The use of other medications or B-vitamin supplements by study participants can confound the results.[23]

Q8: Are there known genetic factors that can influence a patient's response to this compound?

Yes, emerging evidence suggests that genetic variations can play a role in how individuals respond to this compound:

  • Thiamine Transporter Genes: Genetic defects in thiamine transporters, such as those encoded by the SLC19A2 and SLC19A3 genes, can impair thiamine uptake and metabolism, potentially affecting the efficacy of this compound.[24][25][26]

  • Apolipoprotein E (APOE) Genotype: In the context of Alzheimer's disease research, the APOE ε4 allele has been identified as a potential modifier of the response to this compound.[27][28][29] Individuals without the APOE ε4 allele may show a more favorable response.

Data Presentation

Table 1: Summary of this compound Pharmacokinetics (Single Ascending Dose in Healthy Subjects)

DoseThiamine (TM) Tmax (h)Thiamine Monophosphate (TMP) Tmax (h)Thiamine Diphosphate (TDP) Tmax (h)
150-1200 mg1.0 - 2.03.5 - 8.08.0 - 24.0

Data adapted from a study in healthy volunteers. Tmax represents the time to reach maximum plasma concentration.[30]

Table 2: Overview of Selected Clinical Trials of this compound in Diabetic Neuropathy

Study (Acronym)This compound DoseDurationKey Findings
BENDIP300 mg/day or 600 mg/day6 weeksSignificant improvement in Neuropathy Symptom Score (NSS) with 600 mg/day.[21]
BEDIP400 mg/day3 weeksImprovement in a combined score of neuropathic symptoms and signs.[23]
Fraser et al. (2012)300 mg/day24 monthsNo significant effect on peripheral nerve function or inflammatory markers in patients with type 1 diabetes, many of whom were asymptomatic.[19]
BOND study (protocol)600 mg/day12 monthsOngoing trial to assess long-term effects on morphometric, neurophysiological, and clinical measures in type 2 diabetes with symptomatic polyneuropathy.[20]

Experimental Protocols

Protocol 1: Measurement of Erythrocyte Transketolase Activity Coefficient (ETKAC)

This protocol provides a general overview for assessing thiamine status by measuring transketolase activity in erythrocytes.

Principle: The assay measures the activity of transketolase in erythrocyte lysates both with (stimulated) and without (basal) the addition of its cofactor, thiamine diphosphate (ThDP). The ratio of stimulated to basal activity (the ETKAC) reflects the degree of thiamine deficiency.[13]

Materials:

  • Hemolyzed erythrocyte sample

  • Reaction buffer

  • Ribose-5-phosphate (substrate)

  • Thiamine diphosphate (ThDP) solution

  • Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

  • NADH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare erythrocyte hemolysate from a whole blood sample.

  • Set up two reactions for each sample: one for basal activity and one for stimulated activity.

  • To the "stimulated" reaction, add an excess of ThDP.

  • Add the reaction buffer, coupling enzymes, and NADH to all wells.

  • Initiate the reaction by adding the substrate, ribose-5-phosphate.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the rate of reaction for both basal and stimulated conditions.

  • Calculate the ETKAC as the ratio of the stimulated reaction rate to the basal reaction rate.

Interpretation:

  • ETKAC ≤ 1.15: Low risk of thiamine deficiency.

  • ETKAC 1.15 - 1.25: Moderate risk of thiamine deficiency.

  • ETKAC > 1.25: High risk of thiamine deficiency.[31]

Protocol 2: Quantification of Advanced Glycation End-products (AGEs) using a Fluorescence-Based Assay

This protocol outlines a general method for the semi-quantitative estimation of fluorescent AGEs in biological fluids.

Principle: Many AGEs exhibit intrinsic fluorescence. This assay utilizes the characteristic fluorescence of AGEs (excitation/emission ~360/460 nm) to estimate their levels in samples.[32]

Materials:

  • Biological sample (e.g., serum, plasma, tissue homogenate)

  • AGEs Assay Buffer

  • AGE-BSA (Bovine Serum Albumin) as a positive control

  • BSA as a background control

  • Fluorescence microplate reader

Procedure:

  • Prepare samples by diluting to a standardized protein concentration (e.g., 1 mg/mL) with the AGEs Assay Buffer.

  • Pipette the prepared samples, positive control (AGE-BSA), and background control (BSA) into a 96-well black microplate.

  • Adjust the volume in each well to be equal with the AGEs Assay Buffer.

  • Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Subtract the fluorescence of the background control from the sample and positive control readings.

  • Express the results as relative fluorescence units (RFU) or relative to the positive control.

Visualizations

Benfotiamine_Mechanism cluster_hyperglycemia Hyperglycemia cluster_damage_pathways Pathways of Hyperglycemic Damage cluster_benfotiamine_action This compound Intervention High Glucose High Glucose Glycolysis Glycolysis High Glucose->Glycolysis Glyceraldehyde-3-P Glyceraldehyde-3-P Glycolysis->Glyceraldehyde-3-P Fructose-6-P Fructose-6-P Glycolysis->Fructose-6-P AGE Formation AGE Formation Glyceraldehyde-3-P->AGE Formation DAG-PKC Pathway DAG-PKC Pathway Glyceraldehyde-3-P->DAG-PKC Pathway Pentose Phosphate Pathway Pentose Phosphate Pathway Glyceraldehyde-3-P->Pentose Phosphate Pathway Hexosamine Pathway Hexosamine Pathway Fructose-6-P->Hexosamine Pathway Fructose-6-P->Pentose Phosphate Pathway This compound This compound Transketolase Transketolase This compound->Transketolase activates Transketolase->Pentose Phosphate Pathway enhances cluster_hyperglycemia cluster_hyperglycemia cluster_benfotiamine_action cluster_benfotiamine_action cluster_damage_pathways cluster_damage_pathways

Caption: this compound's mechanism in hyperglycemia.

Caption: Troubleshooting experimental variability.

References

Optimizing dosage and administration of Benfotiamine for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and administration of benfotiamine for maximum therapeutic effect. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over thiamine hydrochloride in experimental models?

A1: The primary advantage of this compound, a lipid-soluble derivative of thiamine, is its significantly higher bioavailability compared to water-soluble thiamine salts like thiamine hydrochloride.[1] Oral administration of this compound results in approximately 5 times higher maximum plasma levels of thiamine and a bioavailability that is about 3.6 times greater than that of thiamine hydrochloride.[1] This enhanced absorption allows for more effective elevation of intracellular thiamine diphosphate (TDP), the active form of thiamine, in peripheral tissues.

Q2: What is a typical starting dosage range for this compound in preclinical animal studies?

A2: In preclinical studies, particularly in rodent models of diabetic complications, a common dosage range for this compound is 80-100 mg/kg/day administered orally or via intraperitoneal injection.[2][3] For instance, a study on diabetic mice used a dose of 100 mg/kg/day (i.p.) to evaluate its effect on cerebral oxidative stress.[2]

Q3: What are the established therapeutic dosage ranges for this compound in human clinical trials?

A3: In human clinical trials, this compound has been administered in doses ranging from 150 mg to 1200 mg per day.[4][5][6] For diabetic neuropathy, daily doses of 150-600 mg are commonly used, often divided into multiple doses.[4][5] Some studies have used higher doses, such as 320 mg/day, and found a greater therapeutic effect compared to lower doses.[7]

Q4: How is this compound metabolized and what are its main mechanisms of action?

A4: this compound is a prodrug that is dephosphorylated in the intestine to S-benzoylthiamine, which is then absorbed and converted to thiamine in the liver and erythrocytes. Thiamine is subsequently phosphorylated to its active form, thiamine diphosphate (TDP). This compound exerts its therapeutic effects primarily by increasing the activity of the enzyme transketolase.[3][8] This activation helps to redirect excess glucose metabolites from damaging pathways into the pentose phosphate pathway.[8] By doing so, this compound inhibits three major pathways of hyperglycemic damage: the hexosamine pathway, the advanced glycation end product (AGE) formation pathway, and the diacylglycerol (DAG)-protein kinase C (PKC) pathway.[3] It also has direct antioxidative properties and can activate the Nrf2/ARE antioxidant response pathway.[8]

Q5: Is this compound able to cross the blood-brain barrier (BBB)?

A5: While this compound effectively increases thiamine levels in peripheral tissues, its ability to significantly raise thiamine levels in the brain is less clear.[2] Some studies in mice have shown no significant increase in brain thiamine levels after oral administration of this compound.[2] However, other research suggests that longer-term treatment may lead to increased thiamine concentrations in the brain. Therefore, for CNS-targeted experiments, direct administration methods or the use of other lipophilic thiamine derivatives that more readily cross the BBB might be considered.

Troubleshooting Guides

Issue: Inconsistent results in cell culture experiments with this compound.

  • Potential Cause 1: Poor Solubility. this compound is sparingly soluble in water. Inconsistent dissolution in culture media can lead to variable effective concentrations.

    • Troubleshooting Tip: Prepare a stock solution of this compound in a suitable organic solvent like ethanol or DMSO before diluting it to the final concentration in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Potential Cause 2: Degradation of this compound. this compound can be sensitive to high humidity and light.[9] Improper storage or handling of the compound or prepared solutions can lead to degradation.

    • Troubleshooting Tip: Store powdered this compound in a cool, dark, and dry place. Protect stock solutions from light and prepare fresh dilutions for each experiment. Consider performing a stability test of your stock solution under your specific storage conditions using HPLC.

  • Potential Cause 3: Cell Line Variability. The expression of enzymes involved in this compound metabolism and the signaling pathways it targets can vary between different cell lines.

    • Troubleshooting Tip: Characterize the expression of key targets (e.g., transketolase, components of the AGE pathway) in your chosen cell line. Consider using a positive control (e.g., a cell line known to be responsive to this compound) to validate your experimental setup.

Issue: Low or variable bioavailability in animal studies.

  • Potential Cause 1: Inappropriate Vehicle for Oral Administration. The vehicle used for oral gavage can significantly impact the absorption of a lipophilic compound like this compound.

    • Troubleshooting Tip: Consider using a lipid-based vehicle, such as corn oil or a cyclodextrin solution, to improve the solubility and absorption of this compound.[2]

  • Potential Cause 2: First-Pass Metabolism. Although this compound has high bioavailability, some first-pass metabolism in the liver does occur.

    • Troubleshooting Tip: While oral administration is generally effective, for experiments requiring precise and rapid achievement of high plasma concentrations, consider intraperitoneal (i.p.) injection as an alternative route of administration.

Issue: Difficulty in detecting the effects of this compound on downstream signaling pathways.

  • Potential Cause 1: Inadequate Treatment Duration or Dose. The effects of this compound on complex signaling pathways may take time to become apparent and may be dose-dependent.

    • Troubleshooting Tip: Conduct a time-course and dose-response experiment to determine the optimal treatment duration and concentration of this compound for your specific experimental model and endpoint.

  • Potential Cause 2: Insufficiently Sensitive Assay. The chosen assay may not be sensitive enough to detect subtle changes in the signaling pathway.

    • Troubleshooting Tip: Ensure that your assays (e.g., Western blotting, ELISA, activity assays) are validated for sensitivity and specificity for the target of interest. Use appropriate positive and negative controls to confirm assay performance.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound vs. Thiamine Hydrochloride

ParameterThis compoundThiamine HydrochlorideReference
Bioavailability ~3.6 times higherLower[1]
Maximum Plasma Thiamine Level ~5 times higherLower[1]
Relative Bioavailability of Thiamine in Plasma 1147.3 ± 490.3%100%[3][10]
Relative Bioavailability of TDP in Erythrocytes 195.8 ± 33.8%100%[3][10]

Table 2: Recommended Dosage Regimens for this compound in Human Studies

IndicationDosageDurationReference
Mild Thiamine Deficiency 100 mg/day (initial), 50-100 mg/day (maintenance)1 week (initial)[4]
Diabetic Neuropathy 150-320 mg/day (divided doses)3-6 weeks or longer[4][7]
Painful Diabetic Neuropathy 320 mg/day (high dose)6 weeks[7]
Alzheimer's Disease (Clinical Trial) 300 mg/day18 months[11]
Alzheimer's Disease (Clinical Trial) 600 mg/day (300 mg twice daily)12 months[12]
Safety and Tolerability Studies Up to 1200 mg (single dose)Single administration[4]

Experimental Protocols

1. Protocol for In Vitro Assessment of this compound on Transketolase Activity

  • Cell Culture: Culture bovine aortic endothelial cells (or other relevant cell lines) in appropriate media. To mimic hyperglycemic conditions, incubate cells in media containing high glucose (e.g., 30 mM) for a specified period (e.g., 48 hours). Control groups should include normal glucose (e.g., 5 mM) and an osmotic control (e.g., 5 mM glucose + 25 mM mannitol).

  • This compound Treatment: Prepare a stock solution of this compound (e.g., 50 mM in ethanol). Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a defined duration (e.g., 6 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable buffer to extract the cytosolic fraction.

  • Transketolase Activity Assay: Measure transketolase activity in the cytosolic fractions. This can be done using a spectrophotometric assay that measures the rate of consumption of NADH at 340 nm. The reaction mixture typically contains ribose-5-phosphate, xylulose-5-phosphate, thiamine pyrophosphate, and auxiliary enzymes.[11]

  • Data Analysis: Normalize transketolase activity to the total protein concentration in each sample. Compare the activity between different treatment groups.

2. Protocol for Quantification of this compound by HPLC

  • Sample Preparation:

    • Bulk Drug/Formulation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a known concentration.[1][4]

    • Biological Samples (Plasma/Tissue): Perform protein precipitation (e.g., with acetonitrile or perchloric acid) followed by centrifugation. The supernatant can then be directly injected or further purified using solid-phase extraction.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[1]

    • Mobile Phase: A common mobile phase is a mixture of a buffer (e.g., 1.17 g/L 1-octane sulfonic acid sodium salt with 10 ml triethylamine, pH adjusted to 2.0 with orthophosphoric acid) and an organic solvent like methanol in an 80:20 ratio.[1]

    • Flow Rate: 1.0 ml/min.[1][4]

    • Detection: UV detection at 244 nm or 249 nm.[1][4]

    • Injection Volume: 10-20 µl.[1][4]

  • Quantification: Prepare a standard curve using known concentrations of a this compound reference standard. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Benfotiamine_Signaling_Pathway This compound This compound Thiamine Thiamine This compound->Thiamine Metabolism Nrf2 Nrf2 This compound->Nrf2 Activates TDP Thiamine Diphosphate (TDP) Thiamine->TDP Transketolase Transketolase TDP->Transketolase Activates PPP Pentose Phosphate Pathway (PPP) Transketolase->PPP Glycolytic_Intermediates Excess Glycolytic Intermediates Transketolase->Glycolytic_Intermediates Redirects Hyperglycemia Hyperglycemia Hyperglycemia->Glycolytic_Intermediates AGE_Pathway AGE Pathway Glycolytic_Intermediates->AGE_Pathway PKC_Pathway PKC Pathway Glycolytic_Intermediates->PKC_Pathway Hexosamine_Pathway Hexosamine Pathway Glycolytic_Intermediates->Hexosamine_Pathway Vascular_Damage Vascular Damage AGE_Pathway->Vascular_Damage PKC_Pathway->Vascular_Damage Hexosamine_Pathway->Vascular_Damage ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Inhibits Oxidative_Stress->Vascular_Damage

Caption: this compound's mechanism of action.

Experimental_Workflow start Start: Hypothesis Formulation model_selection Model Selection (In Vitro / In Vivo) start->model_selection dose_finding Dose-Response & Time-Course Studies model_selection->dose_finding treatment This compound Administration dose_finding->treatment sample_collection Sample Collection (Cells, Tissues, Plasma) treatment->sample_collection biochemical_assays Biochemical Assays (e.g., Transketolase Activity) sample_collection->biochemical_assays molecular_analysis Molecular Analysis (e.g., Western Blot, qPCR) sample_collection->molecular_analysis hplc_analysis Pharmacokinetic Analysis (HPLC) sample_collection->hplc_analysis data_analysis Data Analysis & Interpretation biochemical_assays->data_analysis molecular_analysis->data_analysis hplc_analysis->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

References

Troubleshooting matrix effects in the bioanalysis of Benfotiamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of benfotiamine.

Troubleshooting Guide: Matrix Effects in this compound Bioanalysis

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a common challenge in LC-MS/MS-based bioanalysis. This guide provides a systematic approach to identifying, understanding, and mitigating these effects when quantifying this compound and its metabolites in biological samples.

Problem 1: Poor reproducibility of results between different sample lots.

Question: My calibration curves are consistent, but I'm seeing significant variability when I analyze different batches of plasma samples. Could this be a matrix effect?

Answer: Yes, variability between different lots of biological matrices is a hallmark of matrix effects. Endogenous components that interfere with the ionization of this compound can vary in concentration from one subject or one lot of matrix to another.

Troubleshooting Steps:

  • Assess Matrix Effect Quantitatively: Perform a post-extraction addition experiment.

    • Prepare two sets of samples:

      • Set A: this compound standard spiked into the mobile phase or a pure solvent.

      • Set B: Blank matrix extract spiked with the same concentration of this compound.

    • Analyze both sets and calculate the matrix factor (MF) using the formula: MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF value significantly different from 1.0 indicates a matrix effect (MF < 1 suggests ion suppression, MF > 1 suggests ion enhancement).[1]

  • Evaluate Multiple Matrix Lots: Repeat the matrix effect assessment with at least six different lots of the biological matrix. High variability in the MF between lots confirms a significant and variable matrix effect.[2]

  • Optimize Sample Preparation: If significant matrix effects are confirmed, your current sample preparation method may not be sufficiently removing interfering components. Consider the following:

    • Protein Precipitation (PPT): This is a simple but often "dirtier" extraction method. If you are using PPT, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering compounds behind.

    • Solid-Phase Extraction (SPE): This technique can provide very clean extracts. Select an appropriate SPE sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode) and optimize the wash and elution steps.

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.

    • Gradient Elution: If using an isocratic method, switch to a gradient elution to better resolve the analyte from interferences.

    • Column Chemistry: Try a different column with a different stationary phase (e.g., C18, phenyl-hexyl) to alter selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If you are using an analog internal standard, consider synthesizing or purchasing a SIL-IS for this compound.

Problem 2: Low signal intensity and poor sensitivity for this compound.

Question: I'm struggling to achieve the required limit of quantification (LOQ) for this compound. My instrument is tuned and performing well. Could ion suppression be the cause?

Answer: Yes, ion suppression is a very common cause of reduced sensitivity in LC-MS/MS bioanalysis.[3][4] Co-eluting endogenous compounds, such as phospholipids, can compete with this compound for ionization in the mass spectrometer source, leading to a suppressed signal.[5]

Troubleshooting Steps:

  • Post-Column Infusion Experiment: This experiment helps to identify regions in the chromatogram where ion suppression is occurring.

    • Infuse a constant flow of a this compound standard solution into the MS source post-column.

    • Inject a blank, extracted matrix sample onto the LC column.

    • Monitor the this compound signal. Dips in the signal indicate retention times where matrix components are eluting and causing ion suppression.

  • Modify Chromatographic Conditions: Adjust your chromatography to move the this compound peak away from regions of significant ion suppression.

    • Alter the mobile phase composition or gradient profile.

    • Change the column to achieve a different selectivity.

  • Enhance Sample Cleanup: As mentioned in Problem 1, improving your sample preparation method is crucial for removing suppression-causing matrix components. Phospholipids are a major cause of ion suppression in plasma samples.[5] Consider specialized phospholipid removal plates or cartridges.

  • Change Ionization Source: If available, try switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI). APCI can be less susceptible to matrix effects for certain compounds.[3]

  • Reduce Flow Rate: Lowering the flow rate of the mobile phase can sometimes reduce the severity of ion suppression.[3]

Problem 3: Inconsistent internal standard (IS) response.

Question: The peak area of my internal standard is highly variable across my analytical run. What could be causing this?

Answer: Inconsistent internal standard response can be due to several factors, including issues with sample preparation, instrument performance, or the IS itself being affected by matrix effects differently than the analyte.

Troubleshooting Steps:

  • Review Sample Preparation: Ensure that the IS is being added accurately and consistently to all samples. Check for potential issues with pipetting or autosampler errors.

  • Evaluate IS for Matrix Effects: The internal standard should be subject to the same matrix effects as the analyte. If you are using a structural analog IS, it may have different chromatographic retention and be affected differently by co-eluting matrix components.

    • Perform the post-column infusion experiment monitoring the IS to see if it elutes in a region of ion suppression or enhancement.

    • Ideally, use a stable isotope-labeled internal standard (SIL-IS) for this compound, as it will co-elute and experience the same matrix effects as the analyte.

  • Check for Contamination: Carryover from one sample to the next can cause variability in the IS response. Ensure your wash solvents and wash cycles are adequate.

  • Monitor Instrument Performance: Check for any fluctuations in spray stability or other MS parameters during the run.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in the bioanalysis of this compound in plasma?

A1: The most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites.[1] Since this compound is a lipid-soluble derivative of thiamine, it is particularly important to efficiently remove phospholipids during sample preparation to avoid ion suppression.[6]

Q2: What are the key physicochemical properties of this compound to consider when developing a bioanalytical method?

A2: this compound is a synthetic, fat-soluble S-acyl derivative of thiamine.[6] It has very low solubility in water.[6] It is dephosphorylated in the intestine and then hydrolyzed to thiamine in the liver.[6] Your analytical method should be able to effectively extract this lipid-soluble compound and may also need to quantify its primary metabolite, thiamine.

Q3: What type of internal standard is best for this compound bioanalysis?

A3: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL-IS has nearly identical chemical and physical properties to this compound, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most accurate compensation for matrix effects. If a SIL-IS for this compound is not available, a SIL-IS of its main metabolite, thiamine, could be used if thiamine is the primary analyte of interest. Structural analog internal standards can be used but must be carefully validated to ensure they adequately track the analyte's behavior.

Q4: What are some recommended sample preparation techniques for this compound in plasma?

A4: Given its lipophilic nature, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally preferred over Protein Precipitation (PPT) for cleaner extracts.

  • LLE: Use a water-immiscible organic solvent to extract this compound from the aqueous plasma.

  • SPE: A reversed-phase (e.g., C18) or mixed-mode sorbent can be effective. A well-developed SPE method can provide high recovery and significantly reduce matrix components. One study on the analysis of B vitamins in whole blood found that protein precipitation with zinc sulfate in methanol yielded good accuracy and process efficiency for thiamine.[7][8]

Q5: What are typical chromatographic conditions for this compound analysis?

A5: Reversed-phase HPLC or UHPLC is commonly used.

  • Column: A C18 column is frequently employed.[9][10][11]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typical.[9][10][11] Gradient elution is often preferred to improve separation from endogenous matrix components.[10] The pH of the mobile phase can be adjusted to optimize the retention and peak shape of this compound and its metabolites.

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects

  • Preparation:

    • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

    • Prepare a blank plasma sample by performing your validated extraction procedure on a matrix sample with no analyte.

  • Instrumentation Setup:

    • Set up the LC-MS/MS system with the analytical column and mobile phase used for this compound analysis.

    • Using a T-connector, introduce the this compound standard solution into the mobile phase flow between the analytical column and the MS ion source at a constant, low flow rate (e.g., 10 µL/min).

  • Analysis:

    • Start the infusion and allow the this compound signal to stabilize.

    • Inject the extracted blank plasma sample onto the LC column and begin the chromatographic run.

  • Data Interpretation:

    • Monitor the this compound signal throughout the run.

    • Any significant and reproducible dip in the signal indicates ion suppression at that retention time. An increase in the signal indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Factor

  • Sample Preparation:

    • Set 1 (Analyte in Solution): Prepare at least three replicates of this compound at a low and a high concentration (e.g., LQC and HQC levels) in the mobile phase or reconstitution solvent.

    • Set 2 (Analyte in Extracted Matrix): Extract at least six different lots of blank biological matrix using your validated method. After the final evaporation step, reconstitute the extracts with the same solutions prepared for Set 1.

  • Analysis:

    • Inject and analyze all samples using the validated LC-MS/MS method.

  • Calculation:

    • Calculate the mean peak area for each concentration level in both sets.

    • Calculate the Matrix Factor (MF) for each lot at each concentration: MF = (Mean Peak Area of Set 2) / (Mean Peak Area of Set 1)

    • Calculate the coefficient of variation (%CV) of the MF across the different matrix lots. A %CV of >15% suggests significant variability in the matrix effect.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₃N₄O₆PS[6][12][13]
Molar Mass466.45 g/mol [6][12][13]
SolubilityVery low in water; soluble in DMSO and ammonium hydroxide.[6][14]
NatureLipid-soluble, synthetic S-acyl derivative of thiamine.[6]

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterConditionReference
LC System Shimadzu LC-20 AT Series HPLC[11][15]
Column Sunfire C18 (50 x 4.6 mm, 5 µm)[11][15]
Mobile Phase Methanol : 0.02 M Ammonium Acetate (80:20, v/v), pH 6.0[11][15]
Flow Rate 1.0 mL/min[9][11][15]
Injection Volume 20 µL[9]
MS System Triple Quadrupole Mass Spectrometer[11][15]
Ionization Mode Electrospray Ionization (ESI), Positive[11][15]
MRM Transition 467.18 -> 122.10 m/z[11][15]
Internal Standard Torsemide[11][15]

Visualizations

Troubleshooting_Workflow start Inconsistent Results or Low Sensitivity assess_me Assess Matrix Effect (Post-Extraction Addition) start->assess_me is_me_present Matrix Effect Present? assess_me->is_me_present optimize_sp Optimize Sample Prep (LLE, SPE) is_me_present->optimize_sp Yes no_me No Significant Matrix Effect is_me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is end Method Optimized use_sil_is->end no_me->end

Caption: A logical workflow for troubleshooting matrix effects.

Signaling_Pathway Coeluting_Matrix Co-eluting Matrix Components (e.g., Phospholipids) Ion_Source MS Ion Source (ESI) Coeluting_Matrix->Ion_Source Compete for ionization This compound This compound This compound->Ion_Source Ion_Suppression Ion Suppression Ion_Source->Ion_Suppression Signal_Decrease Decreased this compound Signal Ion_Suppression->Signal_Decrease

Caption: The mechanism of ion suppression in the MS source.

References

Technical Support Center: Enhancing the Stability of Benfotiamine in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of benfotiamine in pharmaceutical preparations.

Troubleshooting Guides

Issue 1: this compound degradation in solid dosage forms during storage.

Question: We are observing a significant decrease in the assay value of this compound in our tablet formulation during accelerated stability studies (40°C/75% RH). What are the potential causes and how can we troubleshoot this?

Answer:

Degradation of this compound in solid dosage forms under accelerated conditions is often attributed to its susceptibility to humidity and interaction with certain excipients. Here’s a systematic approach to troubleshoot this issue:

1. Moisture-Induced Degradation:

  • Problem: this compound is known to be sensitive to high humidity[1]. The presence of moisture can accelerate its degradation.

  • Troubleshooting Steps:

    • Moisture Content Analysis: Determine the moisture content of your raw materials (this compound API and excipients) and the final tablet formulation. High initial moisture content can be a significant contributor to instability.

    • Hygroscopic Excipients: Evaluate the hygroscopicity of the excipients used in your formulation. Excipients like starch and some grades of microcrystalline cellulose can absorb significant amounts of moisture, which can then interact with this compound[2].

    • Manufacturing Environment: Ensure that the manufacturing process (e.g., granulation, compression) is carried out in a controlled low-humidity environment.

    • Packaging: Utilize packaging with high moisture barrier properties, such as aluminum/aluminum blisters or tightly sealed HDPE bottles with a desiccant.

2. Excipient Incompatibility:

  • Problem: Chemical interactions between this compound and excipients can lead to degradation.

  • Troubleshooting Steps:

    • Maillard Reaction with Reducing Sugars: this compound, containing an amino group, is susceptible to the Maillard reaction with reducing sugars like lactose[3]. This can lead to the formation of colored degradants and a loss of potency.

      • Action: Replace lactose with a non-reducing sugar like sucrose or a sugar alcohol like mannitol. If lactose must be used, consider using an anhydrous grade and ensure low moisture content.

    • Interaction with Lubricants: While direct incompatibility studies with this compound are not widely published, lubricants like magnesium stearate can sometimes interact with active pharmaceutical ingredients, especially in the presence of moisture and heat[2].

      • Action: Conduct a compatibility study with magnesium stearate. If an interaction is confirmed, consider alternative lubricants like sodium stearyl fumarate.

    • pH Effects of Excipients: The micro-pH within the formulation can influence this compound stability. Acidic or basic excipients could potentially accelerate degradation.

      • Action: Evaluate the pH of aqueous slurries of your excipients. Aim for a relatively neutral microenvironment if possible.

3. Photodegradation:

  • Problem: this compound may be sensitive to light, leading to degradation[1].

  • Troubleshooting Steps:

    • Photostability Studies: Conduct photostability studies as per ICH Q1B guidelines to confirm light sensitivity.

    • Opaque Packaging: If found to be photosensitive, use opaque or amber-colored packaging to protect the formulation from light.

    • Film Coating: Consider applying a film coating containing an opacifier like titanium dioxide to the tablets.

Workflow for Troubleshooting this compound Degradation in Solid Dosage Forms

G cluster_moisture Moisture-Related Issues cluster_excipient Excipient Incompatibility cluster_photo Photostability Issues start Assay Failure in This compound Tablets moisture Assess Moisture Content (API, Excipients, Tablets) start->moisture excipient Evaluate Excipient Compatibility start->excipient photo Investigate Photostability start->photo moisture_high High Moisture Content? moisture->moisture_high lactose Reducing Sugars (Lactose)? excipient->lactose photosensitive Photosensitive? photo->photosensitive moisture_high->excipient No hygroscopic Hygroscopic Excipients? moisture_high->hygroscopic Yes hygroscopic->excipient No remedy_moisture Control Manufacturing Humidity Use High-Barrier Packaging Add Desiccant hygroscopic->remedy_moisture Yes end Stable Formulation remedy_moisture->end lubricant Lubricant Interaction? lactose->lubricant No remedy_lactose Replace Lactose with Non-Reducing Sugar (e.g., Mannitol) lactose->remedy_lactose Yes lubricant->photo No remedy_lubricant Consider Alternative Lubricant (e.g., Sodium Stearyl Fumarate) lubricant->remedy_lubricant Yes remedy_lactose->end remedy_lubricant->end remedy_photo Use Opaque Packaging Apply Opaque Film Coating photosensitive->remedy_photo Yes photosensitive->end No remedy_photo->end

Caption: Troubleshooting workflow for this compound tablet instability.

Issue 2: Poor dissolution of this compound from a capsule formulation.

Question: Our this compound capsule formulation is showing incomplete dissolution. What could be the reasons, and how can we improve it?

Answer:

Poor dissolution of this compound is often linked to its low aqueous solubility. Here are the common causes and potential solutions:

1. Solubility Limitation:

  • Problem: this compound is sparingly soluble in water, which can be the rate-limiting step for dissolution[4].

  • Troubleshooting Steps:

    • Particle Size Reduction: Micronization of the this compound API can increase the surface area available for dissolution.

    • Use of Solubilizing Agents: Incorporate surfactants or wetting agents (e.g., sodium lauryl sulfate, polysorbates) in the formulation to improve the wettability and solubility of this compound.

    • Solid Dispersions: Consider preparing a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP K-30, HPMC)[4][5]. This can enhance the dissolution rate by converting the drug to an amorphous state and improving its wettability.

2. Formulation and Processing Issues:

  • Problem: The choice of excipients and the manufacturing process can impact dissolution.

  • Troubleshooting Steps:

    • Hydrophobic Lubricants: Over-lubrication with hydrophobic lubricants like magnesium stearate can form a film around the drug particles, hindering their contact with the dissolution medium.

      • Action: Optimize the concentration and blending time of magnesium stearate. Alternatively, use a hydrophilic lubricant.

    • Inadequate Disintegration: If the capsule fill does not disperse properly, the drug will not be readily available for dissolution.

      • Action: Incorporate a superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate) into the formulation to ensure rapid disintegration of the powder mass.

    • Capsule Shell Cross-linking: Gelatin capsules can cross-link under high humidity and temperature, which can delay or prevent their opening.

      • Action: Store the capsules in a controlled environment. If cross-linking is a persistent issue, consider using HPMC capsule shells, which are not prone to cross-linking.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound include hydrolysis, oxidation, and photolysis.

  • Hydrolysis: this compound can undergo hydrolysis at both acidic and basic pH. The ester and phosphate groups are susceptible to cleavage.

  • Oxidation: The sulfur atom in the thioester group and the thiazole ring are potential sites for oxidation, which can be initiated by atmospheric oxygen or oxidizing agents[6][7].

  • Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of this compound[1].

Q2: Which excipients are known to be incompatible with this compound?

A2: Based on the chemical structure of this compound (which is a thiamine derivative with a primary amine group), the following excipients should be used with caution:

  • Reducing Sugars (e.g., Lactose, Dextrose): These can participate in the Maillard reaction with the amino group of this compound, leading to brownish discoloration and loss of potency[3].

  • Excipients with High Moisture Content or Hygroscopicity: These can accelerate hydrolytic degradation.

  • Strongly Acidic or Basic Excipients: These can alter the micro-pH of the formulation and catalyze hydrolysis.

Q3: How can the stability of this compound in an aqueous solution for oral use be improved?

A3: Stabilizing this compound in an aqueous solution is challenging due to its susceptibility to hydrolysis. The following strategies can be employed:

  • pH Control: Maintain the pH of the solution in a slightly acidic range (pH 3.5-4.0), as this has been shown to be more stable for thiamine derivatives[8][9].

  • Use of Stabilizers: Polymers like Povidone (PVP) have been reported to enhance the stability of this compound in aqueous solutions[4].

  • Antioxidants: The addition of antioxidants such as ascorbic acid or sodium metabisulfite can help protect against oxidative degradation.

  • Chelating Agents: Including a chelating agent like EDTA can help to complex trace metal ions that might catalyze oxidative reactions.

  • Refrigeration: Storing the aqueous preparation under refrigerated conditions will slow down the rate of degradation.

Quantitative Data on this compound Stability

The following tables summarize the expected stability of this compound under various stress conditions based on general knowledge of thiamine derivatives and forced degradation principles. These are illustrative and actual degradation will depend on the specific formulation and conditions.

Table 1: Stability of this compound under Hydrolytic Conditions

ConditionTemperature (°C)Time (hours)Expected Degradation (%)Potential Degradation Products
0.1 M HCl602410 - 20Thiamine, S-benzoylthiamine
Water6024< 10-
0.1 M NaOH25815 - 25Thiamine, Benzoic Acid, Thiazole ring cleavage products

Table 2: Stability of this compound under Oxidative and Photolytic Conditions

ConditionTemperature (°C)Time (hours)Expected Degradation (%)Potential Degradation Products
3% H₂O₂25810 - 20Oxidized sulfur-containing compounds
Photostability (ICH Q1B)25-5 - 15Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound API

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • 3% Hydrogen Peroxide

  • HPLC grade water, methanol, and acetonitrile

  • Phosphate buffer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Keep the solution at room temperature (25°C) for 8 hours.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with 0.1 M HCl before dilution and analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 8 hours, protected from light.

    • Withdraw samples at appropriate time intervals.

  • Thermal Degradation:

    • Place the solid this compound API in a hot air oven at 80°C for 48 hours.

    • Withdraw samples at different time points and prepare solutions for analysis.

  • Photolytic Degradation:

    • Expose the solid this compound API and a solution of this compound to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be kept in the dark.

  • Analysis:

    • Analyze all the stressed samples using a validated stability-indicating HPLC method.

    • Calculate the percentage degradation and identify any degradation products.

Logical Workflow for Forced Degradation Study

G cluster_stress Stress Conditions start This compound API prepare_solution Prepare Stock Solution (1 mg/mL) start->prepare_solution thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photodegradation (ICH Q1B) start->photo acid Acid Hydrolysis (0.1 M HCl, 60°C) prepare_solution->acid base Base Hydrolysis (0.1 M NaOH, 25°C) prepare_solution->base oxidation Oxidation (3% H₂O₂, 25°C) prepare_solution->oxidation prepare_solution->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products Establish Degradation Pathway Validate Analytical Method analysis->end

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 60:40 v/v). A gradient elution may be necessary to separate all degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 244 nm[10]

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze stressed samples to demonstrate that the method can separate this compound from its degradation products and any excipients.

    • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a specified range.

    • Accuracy: Determine the closeness of the measured value to the true value by recovery studies.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

Signaling Pathways

This compound primarily exerts its therapeutic effects by influencing metabolic pathways. After absorption, it is converted to thiamine, which is then phosphorylated to thiamine pyrophosphate (TPP). TPP is a crucial coenzyme for several enzymes, most notably transketolase in the pentose phosphate pathway.

Diagram of this compound's Mechanism of Action

G cluster_hyperglycemia Hyperglycemia-Induced Damage Pathways This compound This compound Thiamine Thiamine This compound->Thiamine Dephosphorylation & Hydrolysis TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Phosphorylation Transketolase Transketolase (Activation) TPP->Transketolase AGEs Advanced Glycation End-products (AGEs) Transketolase->AGEs Inhibits PKC Protein Kinase C (PKC) Pathway Transketolase->PKC Inhibits Hexosamine Hexosamine Pathway Transketolase->Hexosamine Inhibits

Caption: this compound's mechanism in mitigating hyperglycemic damage.

References

Strategies to minimize off-target effects of Benfotiamine in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize and understand the off-target effects of benfotiamine in cellular models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing cellular effects that seem independent of transketolase activation. How can we confirm if these are off-target effects of this compound?

A1: this compound, a lipophilic precursor of thiamine (Vitamin B1), is primarily used to increase intracellular thiamine pyrophosphate (TPP) and boost transketolase activity.[1][2] However, it exhibits several effects that may be independent of this primary mechanism.

Troubleshooting Steps:

  • Include a Thiamine Control: Compare the effects of this compound with an equimolar concentration of thiamine. Since this compound has higher bioavailability, you might also need to test a higher concentration of thiamine to achieve similar intracellular thiamine levels.[1][3][4] If an effect is observed with this compound but not with thiamine, it suggests a mechanism independent of intracellular thiamine elevation or a result of a unique this compound metabolite.[5]

  • Measure Transketolase Activity: Directly assess transketolase activity in your cell lysates. An erythrocyte transketolase activity coefficient (ETKAC) assay protocol can be adapted for this purpose.[6] If you observe cellular effects without a corresponding significant increase in transketolase activity, it points towards an off-target mechanism.

  • Assess Direct Antioxidant Effects: this compound has been shown to have direct antioxidant properties.[7][8] You can assess this by conducting cell-free antioxidant assays (e.g., FRAP assay) or by measuring markers of oxidative stress (e.g., ROS production, lipid peroxidation) in your cells at early time points before significant metabolic changes are expected.[1][7]

  • Investigate Alternative Signaling Pathways: this compound can modulate pathways such as NF-κB, MAPKs (p38, JNK), and Akt.[2][9][10] Use specific inhibitors for these pathways in conjunction with this compound treatment to see if the observed effect is attenuated.

Q2: Our cell viability assays (e.g., MTT) show unexpected cytotoxicity at higher concentrations of this compound. What is the acceptable concentration range, and how can we mitigate this?

A2: While generally considered safe, high concentrations of this compound can induce cytotoxicity in some cell lines. For instance, it has been shown to impair the viability of certain leukemia cell lines at concentrations around 50 μM.[10]

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the EC50 and cytotoxic concentrations of this compound for your specific cell line. A typical starting range for in vitro studies is 50-250 µM.[11]

  • Use a More Specific Viability Assay: MTT assays measure metabolic activity, which can be influenced by this compound's effects on glucose metabolism.[10] Consider using alternative assays that measure membrane integrity (e.g., trypan blue exclusion, LDH release) or apoptosis (e.g., Annexin V/PI staining, caspase-3 activation) to confirm cytotoxicity.[9][12]

  • Optimize Incubation Time: Shortening the incubation period may allow you to observe the desired on-target effects before cytotoxicity becomes a confounding factor.

  • Control for Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity at the concentrations used.

Q3: We are studying neuroinflammation and see anti-inflammatory effects with this compound. Is this a known off-target effect, and how can we dissect this mechanism?

A3: Yes, this compound has well-documented anti-inflammatory properties, which can be considered a pleiotropic or "off-target" effect if your primary interest is solely in its role as a thiamine precursor.[1][5] It has been shown to suppress inflammatory responses in macrophages and microglial cells.[1][13]

Troubleshooting Steps:

  • Measure Inflammatory Markers: Quantify the expression and release of key inflammatory mediators such as TNF-α, IL-6, nitric oxide (NO), and prostaglandins (PGE2).[1][9]

  • Analyze the NF-κB Pathway: this compound can inhibit the activation of NF-κB.[9][10][12] Assess the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65 via Western blot or immunofluorescence.

  • Investigate the Arachidonic Acid (AA) Pathway: this compound can regulate the COX and LOX pathways in AA metabolism.[13] Measure the levels of downstream metabolites like prostaglandins and leukotrienes.

  • Use a Thiamine Disulfide Derivative as a Comparator: Compounds like sulbutiamine also increase intracellular thiamine but may have different pharmacological profiles.[14] Comparing their effects can help to distinguish between general thiamine-related effects and those specific to this compound's structure or metabolites.

Quantitative Data Summary

Table 1: Bioavailability and Cellular Uptake

ParameterThis compoundThiamineReference(s)
Bioavailability ~5 times higher than thiamineLower, water-soluble[1],[3],[4]
Absorption Mechanism Dephosphorylated to lipid-soluble S-benzoylthiamine, passive diffusionActive transport[1],[15],[14]
Peak Plasma Thiamine Levels Significantly higher after oral doseLower after oral dose[3]
Intracellular Thiamine Increase (in vitro) Rapid and significantSlower increase[14],[16]

Table 2: Reported In Vitro Effective Concentrations

Cell Line/ModelEffectConcentrationReference(s)
Murine Macrophages (RAW 264.7)Prevention of LPS-induced apoptosisNot specified, used with 1 µg/ml LPS[12],[9]
Human Endothelial Progenitor CellsIncreased proliferation under high glucose100-150 µmol/l[17]
Kidney Cell LinesPrevention of oxidative stress300 µM[14],[7]
Myeloid Leukemia Cell LinesImpaired viability50 µM[10]
BV-2 MicrogliaUpregulation of antioxidative system50, 100, 250 µM[11]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cytotoxicity using Annexin V/PI Staining

Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.

Materials:

  • Cell line of interest

  • This compound

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 50, 100, 250, 500 µM) for the desired experimental duration (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 2: Measurement of NF-κB Nuclear Translocation by Immunofluorescence

Objective: To determine if this compound inhibits the translocation of NF-κB from the cytoplasm to the nucleus.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • This compound

  • Inducing agent (e.g., LPS, TNF-α)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Alexa Fluor-conjugated secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Methodology:

  • Cell Culture and Treatment: Seed cells on coverslips. Pre-treat with this compound for a specified time (e.g., 1-2 hours) before stimulating with an NF-κB-inducing agent (e.g., 1 µg/mL LPS for 30-60 minutes).

  • Fixation: Wash cells twice with ice-cold PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes.

  • Mounting and Visualization: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image Analysis: Acquire images using a fluorescence microscope. In untreated or this compound-treated cells, p65 staining should be predominantly cytoplasmic. In cells treated with the inducer alone, p65 staining will be concentrated in the nucleus (co-localizing with DAPI). This compound's inhibitory effect will be evident by the retention of p65 in the cytoplasm despite the presence of the inducer.

Visualizations

Benfotiamine_Metabolism_and_Action This compound This compound SBT S-Benzoylthiamine This compound->SBT Thiamine Thiamine SBT->Thiamine Enters cell & converted by thioesterases TPP Thiamine Pyrophosphate (TPP) Thiamine->TPP Phosphorylation Transketolase_active Transketolase (Active) TPP->Transketolase_active Cofactor Transketolase_inactive Transketolase (Inactive) Transketolase_inactive->Transketolase_active

This compound uptake and conversion to active TPP.

Benfotiamine_Off_Target_Pathways This compound This compound OnTarget On-Target Effect: Increase TPP -> Activate Transketolase This compound->OnTarget OffTarget Potential Off-Target / Pleiotropic Effects This compound->OffTarget Antioxidant Direct Antioxidant Activity OffTarget->Antioxidant AntiInflammatory Anti-inflammatory Effects OffTarget->AntiInflammatory Signaling Signaling Modulation OffTarget->Signaling NFkB Inhibition of NF-κB Activation AntiInflammatory->NFkB MAPK Modulation of MAPK (JNK, p38) Signaling->MAPK GSK3b Inhibition of GSK-3β Signaling->GSK3b

Overview of on-target vs. potential off-target effects.

Troubleshooting_Workflow Start Unexpected Cellular Effect Observed Q1 Is the effect TPP-dependent? Start->Q1 Step1 Compare with Thiamine Control Q1->Step1 Test A1_Yes Likely On-Target Effect A1_No Potential Off-Target Effect Q2 Is cytotoxicity observed? A1_No->Q2 Step2 Measure Transketolase Activity Step1->Step2 Step2->A1_Yes Correlates with activity Step2->A1_No No correlation with activity A2_Yes Optimize Dose & Assay Q2->A2_Yes Yes A2_No Investigate Specific Pathways Q2->A2_No No Step3 Perform Dose-Response Use Annexin V/PI A2_Yes->Step3 Step4 Assess NF-κB, MAPK, etc. A2_No->Step4

A logical workflow for troubleshooting this compound effects.

References

Technical Support Center: Refining Animal Models for Benfotiamine Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers using animal models to investigate the clinical efficacy of benfotiamine, particularly in the context of diabetic complications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in animal models of diabetes?

A1: this compound, a lipid-soluble derivative of thiamine (Vitamin B1), primarily acts by increasing intracellular levels of thiamine diphosphate (TDP).[1][2] This boosts the activity of the enzyme transketolase, a key component of the pentose phosphate pathway (PPP).[1][3] By enhancing transketolase activity, this compound helps to redirect excess glucose metabolites (glyceraldehyde-3-phosphate and fructose-6-phosphate) away from pathways that cause hyperglycemic damage.[4][5] This action inhibits three major damaging pathways: the hexosamine pathway, the advanced glycation end-product (AGE) formation pathway, and the diacylglycerol (DAG)-protein kinase C (PKC) pathway.[4][5][6][7] It also possesses direct antioxidant properties and can reduce oxidative stress.[1][6]

Q2: Why do results from animal models sometimes fail to translate to human clinical trials?

A2: The translation of findings from animal models to humans is a complex issue with several contributing factors. While preclinical studies in diabetic rodents often show significant benefits in preventing neuropathy, retinopathy, and nephropathy, human clinical trial results have been mixed.[2][6] Potential reasons for this discrepancy include differences in metabolism and bioavailability between species, the complexity of human diabetes which often involves multiple comorbidities not fully replicated in animal models, and variations in treatment duration and dosage. Animal models typically focus on prevention, whereas clinical trials often test for reversal of established complications.

Q3: What are the most common animal models used for this compound research, and what are their key characteristics?

A3: The most prevalent model is the streptozotocin (STZ)-induced diabetic rodent (rat or mouse).[8][9] STZ is a toxin that destroys pancreatic β-cells, inducing a state of hypoinsulinemia and hyperglycemia that mimics Type 1 diabetes.[8][10] Another common model is the genetically modified db/db mouse, which has a mutation in the leptin receptor and serves as a model for insulin-resistant Type 2 diabetes.[11] Both models develop characteristic complications like neuropathy, nephropathy, and retinopathy over time.[8]

Q4: What is a typical effective dose of this compound in rodent models?

A4: Dosing can vary, but a commonly cited effective dose in rodent models of diabetic complications is in the range of 70-100 mg/kg of body weight per day, administered orally or via intraperitoneal (i.p.) injection.[8][9][11] For example, a study on diabetic heart failure used 70 mg/kg/day,[11] while research on cerebral oxidative stress used 100 mg/kg/day.[9] The optimal dose should be determined based on the specific complication being studied and the animal model used.

Troubleshooting Experimental Issues

Issue 1: High variability in nerve conduction velocity (NCV) measurements.

  • Possible Cause: Inconsistent body temperature of the animal during the procedure. Peripheral nerve conduction is highly sensitive to temperature.

  • Troubleshooting Tip: Maintain the animal's core body temperature at a constant 37°C using a heating pad and monitor peripheral (limb) temperature, keeping it stable at 32-34°C with a warming lamp throughout the NCV measurement.[12][13][14][15]

  • Possible Cause: Improper electrode placement or inconsistent stimulation intensity.

  • Troubleshooting Tip: Ensure subdermal needle electrodes are placed consistently at the same anatomical landmarks (e.g., sciatic notch and knee/ankle for sciatic nerve).[12][15] Use a supramaximal stimulation intensity (the lowest intensity that produces a maximal response) to ensure all nerve fibers are activated.[13]

Issue 2: Failure to induce a stable diabetic phenotype with STZ.

  • Possible Cause: STZ solution instability. STZ is unstable in solutions with a neutral pH.

  • Troubleshooting Tip: Always dissolve STZ immediately before injection in a cold citrate buffer with a pH of 4.5.[16] Administer the injection within 5 minutes of preparation.[16]

  • Possible Cause: Animal strain variability. Different strains of mice and rats have varying sensitivity to STZ.

  • Troubleshooting Tip: Use an established, recommended strain and STZ dosage for that specific strain (e.g., a single high dose of 150-200 mg/kg i.p. for many mouse strains, or multiple low doses).[9][10][17][18] Confirm hyperglycemia (blood glucose > 250 mg/dL or >13.9 mmol/L) 24-72 hours post-injection.[9][17][18]

Issue 3: this compound treatment does not reduce Advanced Glycation End-product (AGE) levels as expected.

  • Possible Cause: The specific AGE being measured. There are many types of AGEs, and this compound's effect may be more pronounced on certain species (e.g., intracellular methylglyoxal-derived AGEs) than on others.[19]

  • Troubleshooting Tip: Use a validated ELISA or mass spectrometry method to measure specific, relevant AGEs like methylglyoxal-derived hydroimidazolone (MG-H1) or carboxymethyl-lysine (CML) in the target tissue, rather than relying on general plasma AGE assays, which can be less sensitive.[19]

  • Possible Cause: Insufficient treatment duration to see a significant change in accumulated AGEs.

  • Troubleshooting Tip: Ensure the treatment duration is adequate. Preventing new AGE formation may take several weeks to months to result in a measurable decrease in the total tissue burden of these long-lived molecules. Studies showing significant effects often involve treatment durations of 4 months or longer.[8]

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize quantitative data from preclinical studies, illustrating the effects of this compound on key parameters.

Table 1: Effect of this compound on Biochemical and Functional Parameters in STZ-Diabetic Rodents

ParameterAnimal ModelDurationThis compound DoseControl GroupDiabetic GroupDiabetic + this compoundReference
Albumin/Creatinine Ratio (ACR) Rat4 months100 mg/kg/dayNormalIncreasedPrevented Increase[8]
Cardiac Oxidative Stress (ROS) Mouse8-16 weeks70 mg/kg/dayBaselineIncreasedPrevented Increase[11]
Retinal Acellular Capillaries Rat9 monthsNot specifiedLow Count3x IncreaseIndistinguishable from Control[19]
Cerebral Oxidative Stress (GSH/GSSG ratio) Mouse14 days100 mg/kg/dayHigh RatioReduced RatioAlleviated Reduction[9]
Intracellular Methylglyoxal Human (in vitro)Not applicableNot specifiedLowHighReduced by ~70%[19]

Table 2: Effect of this compound on Nerve Function in Diabetic Models

ParameterAnimal ModelDurationThis compound DoseOutcomeReference
Motor Nerve Conduction Velocity (MNCV) RatNot specifiedNot specifiedImproved[6]
Neuropathy Symptom Score Human6 weeks600 mg/dayImproved[6]
Myocardial Blood Flow Mouse8-16 weeks70 mg/kg/dayImproved[11]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and processes involved in this compound research.

Benfotiamine_Mechanism cluster_Hyperglycemia Hyperglycemia cluster_Damage Damage Pathways cluster_this compound This compound Action Glucose High Intracellular Glucose G3P_F6P ↑ G3P & F6P Glucose->G3P_F6P AGE AGE Formation G3P_F6P->AGE Activates PKC DAG-PKC Pathway G3P_F6P->PKC Activates Hexosamine Hexosamine Pathway G3P_F6P->Hexosamine Activates Complications Diabetic Complications (Neuropathy, etc.) AGE->Complications Leads to PKC->Complications Leads to Hexosamine->Complications Leads to Benfo This compound TDP ↑ Thiamine Diphosphate (TDP) Benfo->TDP TK ↑ Transketolase Activity TDP->TK TK->G3P_F6P Shunts Metabolites Away From Damage

Caption: this compound's mechanism of action in hyperglycemia.

Experimental_Workflow cluster_Model Animal Model Induction cluster_Treatment Treatment & Monitoring cluster_Endpoint Endpoint Analysis start Select Rodent Strain (e.g., C57BL/6J Mouse) stz Induce Diabetes (e.g., STZ Injection) start->stz confirm Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) stz->confirm randomize Randomize into Groups: 1. Control 2. Diabetic (Vehicle) 3. Diabetic + this compound confirm->randomize treat Administer Treatment Daily (e.g., 100 mg/kg this compound) for 8-16 weeks randomize->treat monitor Monitor Body Weight & Blood Glucose Weekly treat->monitor ncv Functional Assessment: Nerve Conduction Velocity (NCV) treat->ncv biochem Biochemical Analysis: Measure AGEs, Oxidative Stress Markers in Tissue treat->biochem histo Histology: (e.g., Retinal Capillaries, Nerve Fiber Density) treat->histo

Caption: A typical experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes using Streptozotocin (STZ) in Mice

This protocol is adapted from established methods for inducing diabetes in mouse models.[9][10][16][17]

Materials:

  • Streptozotocin (STZ)

  • Sterile 0.1 M Sodium Citrate Buffer, pH 4.5 (chilled on ice)

  • Male C57BL/6J mice (8-10 weeks old)

  • Insulin syringes (28G or smaller)

  • Blood glucose meter and test strips

Procedure:

  • Preparation: Fast mice for 4-6 hours before STZ injection. This depletes glycogen stores and enhances the diabetogenic effect.

  • STZ Solution: Prepare the STZ solution immediately before use. Weigh STZ and dissolve it in ice-cold citrate buffer to a final concentration appropriate for the desired dosage (e.g., for a 150 mg/kg dose in a 25g mouse, you need 3.75 mg). A typical single high-dose is 150-200 mg/kg.[9][17][18] Protect the solution from light.

  • Injection: Administer the STZ solution via intraperitoneal (i.p.) injection. Administer an equivalent volume of citrate buffer to control animals.

  • Post-Injection Care: Return mice to their cages with free access to food and water. Some protocols recommend providing 10% sucrose water for the first 24 hours to prevent acute hypoglycemia, though this is not always necessary.[16]

  • Confirmation of Diabetes: At 48-72 hours post-injection, measure tail vein blood glucose. Mice with non-fasting blood glucose levels consistently above 250 mg/dL (or 13.9 mmol/L) are considered diabetic and can be enrolled in the study.[9][17][18]

Protocol 2: Measurement of Sciatic Nerve Conduction Velocity (NCV) in Mice

This protocol outlines the in vivo electrophysiological assessment of motor nerve function.[12][13][14][15]

Materials:

  • Electrophysiology recording system (e.g., Nicolet VikingQuest)

  • Subdermal needle electrodes (platinum)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Heating pad and warming lamp

  • Dermal temperature probe

Procedure:

  • Anesthesia and Temperature Control: Anesthetize the mouse (e.g., with 30/2.5 mg/kg ketamine/xylazine i.p.).[12][15] Place the animal on a heating pad to maintain a core body temperature of 37°C. Use a warming lamp to maintain the temperature of the tested hindlimb at 32-34°C.[12][13]

  • Electrode Placement (Sciatic-Tibial Motor NCV):

    • Recording Electrodes: Place the active recording electrode in the plantar muscles of the paw and the reference electrode on the foot dorsum.

    • Ground Electrode: Place a ground electrode in the proximal thigh.[20]

    • Stimulating Electrodes: Place stimulating electrodes at two points along the sciatic nerve path:

      • Proximal: At the sciatic notch.

      • Distal: At the knee or ankle.

  • Stimulation and Recording:

    • Deliver a supramaximal square-wave pulse (0.02 ms duration) at the proximal site and record the compound muscle action potential (CMAP).[13]

    • Measure the latency from the stimulus artifact to the onset of the CMAP response (in ms).

    • Move the stimulating electrode to the distal site and repeat the stimulation, recording the distal latency.

  • Calculation:

    • Measure the distance (in mm) between the proximal and distal stimulation sites along the nerve path.

    • Calculate NCV (m/s) using the formula: NCV = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

References

Improving the signal-to-noise ratio in analytical methods for Benfotiamine detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of Benfotiamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve the signal-to-noise ratio in their analytical methods.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound using techniques like HPLC and LC-MS/MS.

Question: My chromatogram shows a high or noisy baseline. What are the common causes and how can I fix it?

Answer: A noisy baseline is a common issue in HPLC analysis that can significantly reduce the signal-to-noise ratio (S/N), making it difficult to detect and quantify small peaks.[1][2] The problem can originate from several components of the HPLC system.[1][3]

Common Causes and Solutions:

  • Mobile Phase Issues: This is a primary contributor to baseline noise.[1][2]

    • Contamination: Impurities in solvents or reagents can create spurious signals.[1][3] Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[3][4]

    • Dissolved Gases: Microbubbles from inadequately degassed solvents can cause noise, especially in UV detectors.[1][2] Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication.[1][2][3]

    • Improper Mixing: Inadequate mixing of mobile phase components, especially in gradient elution, can lead to periodic fluctuations.[2] Ensure your system's mixer is functioning correctly.

  • HPLC Pump and System Factors:

    • Pump Pulsations: Worn seals, faulty check valves, or trapped air bubbles in the pump head can introduce rhythmic baseline noise.[1][4][5] Regular pump maintenance, including seal and check valve replacement, is crucial.[1][6] Purging the pump can help remove trapped air.[7]

    • System Leaks: Leaks in fittings or seals can cause pressure instability and a noisy baseline.[5][6] A buildup of salt at a connection is a common sign of a leak.[6]

  • Column Problems:

    • Contamination: Strongly retained compounds from previous injections can bleed off the column, causing baseline disturbances.[1][8] Use guard columns and flush the column with a strong solvent when needed.[1]

    • Degradation: Loss of stationary phase or void formation in the column can generate irregular signals.[1] If you suspect the column is the source of the noise, you can replace it with a union to see if the baseline improves.[8]

  • Detector Instability:

    • Lamp Issues: An aging or weak UV detector lamp can lead to increased noise.[2][4] Check the lamp's intensity via system diagnostics and replace it if it has exceeded its lifetime.[2]

    • Flow Cell Contamination: A dirty flow cell can cause baseline anomalies.[4][9] Flush the flow cell with a strong solvent like methanol or isopropanol to clean it.[4][9] Air bubbles trapped in the flow cell are also a common cause of noise.[4]

    • Temperature Fluctuations: Changes in ambient temperature can affect the solvent's refractive index, leading to baseline drift, especially for refractive index detectors but also for UV detectors.[1][4] Maintaining a stable temperature for the column and detector is important.[1][7]

Question: The signal for my this compound peak is too low. How can I increase its intensity?

Answer: Low signal intensity directly impacts the signal-to-noise ratio and can prevent the detection of low-concentration analytes.[1] Improving signal intensity can be achieved by optimizing sample preparation, chromatographic conditions, and detector settings.

Strategies to Boost Signal Intensity:

  • Optimize Sample Preparation:

    • Concentration: For samples with very low analyte concentrations, consider pre-concentration steps. This can involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), which help remove interfering matrix components and concentrate the analyte.[10][11]

    • Solvent Matching: Whenever possible, dissolve and inject your sample in the mobile phase.[6][9] A mismatch between the sample solvent and the mobile phase can lead to poor peak shape and reduced height.[9]

  • Adjust Chromatographic Conditions:

    • Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of ionizable compounds like this compound. Experiment with adjusting the pH to achieve optimal peak symmetry and height. Methods for this compound often use acidic mobile phases, for example, by adding ortho-phosphoric acid to adjust the pH.[12][13]

    • Flow Rate: Reducing the flow rate can sometimes lead to sharper, taller peaks, especially if the current flow rate is above the optimal Van Deemter value for the column.[14]

  • Optimize Detector Settings (HPLC-UV):

    • Wavelength Selection: Ensure you are using the wavelength of maximum absorbance for this compound. Published methods often use wavelengths around 245-254 nm.[12][15]

    • Detector Settings: Avoid setting data acquisition rates too high, as this can make the baseline appear noisier.[2]

  • Optimize Mass Spectrometer Settings (LC-MS/MS):

    • Ionization Source: Fine-tune source parameters such as spray voltage, gas flows, and temperature to maximize the ionization efficiency of this compound.[11][16][17]

    • Polarity Mode: Select the appropriate polarity (positive or negative ion mode) that yields the strongest signal for this compound. Basic analytes typically ionize most efficiently in positive ion mode.[10]

Question: I am analyzing this compound in a biological matrix (e.g., plasma, whole blood) and suspect matrix effects are suppressing my signal. How can I identify and mitigate this?

Answer: Matrix effects occur when co-eluting components from the sample matrix (like phospholipids in plasma) interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement.[10][18][19][20] This can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method.[18][21]

Identifying and Mitigating Matrix Effects:

  • Identification:

    • Post-Column Infusion: This is a common technique to qualitatively identify regions in the chromatogram where matrix effects occur. A solution of the analyte is continuously infused into the mobile phase flow after the column and before the MS detector. A blank, extracted matrix sample is then injected. Dips or rises in the constant analyte signal indicate regions of ion suppression or enhancement.

    • Quantitative Assessment: The matrix factor (MF) should be calculated using matrix from at least 6 different sources.[22] It is determined by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a clean solvent.[22]

  • Mitigation Strategies:

    • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components before they reach the detector.

      • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering components, especially phospholipids.

      • Liquid-Liquid Extraction (LLE): Offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent.[10][11]

      • Solid-Phase Extraction (SPE): A highly effective and selective method for removing matrix interferences and concentrating the analyte.[10][11]

    • Optimize Chromatography: Adjusting the chromatographic method to separate the analyte from the co-eluting matrix components is a key strategy. This may involve changing the column chemistry, mobile phase composition, or gradient profile.[18]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect.[20] By calculating the ratio of the analyte response to the IS response, the variability caused by matrix effects can be compensated for.

Frequently Asked Questions (FAQs)

Q1: What is the difference between baseline noise and baseline drift? A1: Baseline noise refers to rapid, short-term, and random fluctuations in the baseline.[1] Baseline drift is a gradual, long-term, and directional shift of the baseline, often caused by changes in temperature or mobile phase composition over the course of a run.[1][5]

Q2: What is an acceptable signal-to-noise ratio (S/N) for quantification? A2: The limit of detection (LOD) is often defined as the concentration that produces a signal-to-noise ratio of 3:1.[13][23] For the limit of quantification (LOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy, a signal-to-noise ratio of 10:1 is generally required.[13]

Q3: How often should I replace my HPLC solvents? A3: It is good practice to use freshly prepared mobile phases.[4] For buffered aqueous solutions, which can support microbial growth, it is recommended to replace them daily.[6] Organic solvents can typically be used for longer but should be kept covered to prevent evaporation and contamination.[6]

Q4: Can the sample injection volume affect my signal-to-noise ratio? A4: Yes. Injecting a larger volume can increase the analyte signal, but it can also lead to broader peaks if the injection volume is too large or if the sample solvent is stronger than the mobile phase.[6][7] Conversely, reducing the injection volume can sometimes improve peak shape.[7] It is a parameter that should be optimized for your specific assay.

Quantitative Data Summary

The following table summarizes quantitative performance data from various validated RP-HPLC methods for this compound detection.

Analyte(s)MatrixColumnDetection Wavelength (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Retention Time (min)Reference
This compoundBulk Drug & Dosage FormPhenomenex Luna C18 (250x4.6mm, 5µ)2495 - 35--3.84[15]
This compound & MetforminBulk Drug & Dosage FormPhenomenex Gemini C18 (250x4.6mm, 5µ)23010 - 50--2.12 - 2.14[13]
This compound & MetforminPharmaceutical FormulationC18 (250x4.6mm, 5µ)254-0.651.6-[12]
This compoundBulk Drug & Dosage FormGrace Smart RP 18 (250x4.6mm, 5µ)2452 - 64--2.74
Thiamine (this compound is a derivative)Pharmaceutical Formulation-434 (Spectrophotometric)5 - 350.672.02N/A[24]

Detailed Experimental Protocols

This section provides a representative protocol for the analysis of this compound in a pharmaceutical formulation using RP-HPLC with UV detection, synthesized from published methods.[15]

Objective: To quantify this compound in a tablet dosage form.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Ortho-phosphoric acid (OPA) or Ammonium acetate

  • HPLC-grade water

  • This compound tablets

2. Chromatographic Conditions (Example)

  • Instrument: HPLC system with UV-Vis Detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[15]

  • Mobile Phase: Acetonitrile:Methanol:Water (e.g., 40:20:40 v/v/v), with pH adjusted using an acid like OPA.[15] Note: The exact ratio should be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min[15]

  • Detection Wavelength: 249 nm[15]

  • Injection Volume: 20 µL[15]

  • Column Temperature: Ambient

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the mixture of solvents in the desired ratio. Filter through a 0.45 µm membrane filter and degas for at least 15 minutes in a sonicator before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the mobile phase.[15]

  • Working Standard Solutions (5-35 µg/mL): Prepare a series of dilutions from the stock solution into 10 mL volumetric flasks, using the mobile phase as the diluent, to construct a calibration curve.[15]

4. Sample Preparation

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 15 mg of this compound and transfer it to a 100 mL volumetric flask.[15]

  • Add approximately 70 mL of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration curve range (e.g., 15 µg/mL).[15]

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution in triplicate to establish the calibration curve (Peak Area vs. Concentration).

  • Inject 20 µL of the prepared sample solution in triplicate.

  • Record the peak areas from the chromatograms.

  • Calculate the concentration of this compound in the sample by interpolating its average peak area from the linear regression equation of the calibration curve.

Visualizations

The following diagrams illustrate key workflows and concepts for troubleshooting and performing this compound analysis.

Troubleshooting_High_Baseline_Noise cluster_source Identify Potential Source cluster_solutions Apply Solutions start High Baseline Noise Observed source_check Systematic Check start->source_check cat_mobile_phase Mobile Phase source_check->cat_mobile_phase Start Here cat_pump Pump / System source_check->cat_pump cat_column Column source_check->cat_column cat_detector Detector source_check->cat_detector sol_mp • Use HPLC Grade Solvents • Degas Thoroughly • Prepare Fresh Daily cat_mobile_phase->sol_mp sol_pump • Check for Leaks • Purge Pump Heads • Check/Replace Seals cat_pump->sol_pump sol_column • Flush with Strong Solvent • Use Guard Column • Replace if Old/Degraded cat_column->sol_column sol_detector • Check Lamp Intensity • Clean Flow Cell • Ensure Temp. Stability cat_detector->sol_detector end Stable Baseline Achieved sol_mp->end sol_pump->end sol_column->end sol_detector->end

Caption: Troubleshooting workflow for high baseline noise in HPLC.

HPLC_Workflow_this compound cluster_prep cluster_system cluster_analysis cluster_data prep 1. Preparation mobile_phase Prepare & Degas Mobile Phase standards Prepare Standard Stock & Dilutions sample Weigh, Dissolve, Filter Tablet Sample system 2. System Setup & Equilibration mobile_phase->system standards->system sample->system equilibrate Equilibrate Column (Stable Baseline) analysis 3. Analysis equilibrate->analysis cal_curve Inject Standards (Build Calibration Curve) inject_sample Inject Sample (Acquire Data) cal_curve->inject_sample data 4. Data Processing inject_sample->data integrate Integrate Peaks (Get Peak Area) calculate Calculate Concentration using Calibration Curve integrate->calculate result Final Result: This compound Quantity calculate->result

Caption: Experimental workflow for HPLC analysis of this compound.

Matrix_Effects_Concept cluster_ideal Ideal Condition (Neat Solution) cluster_matrix Real Condition (Biological Matrix) ideal_source Ion Source ideal_ions Analyte Ions ideal_source->ideal_ions Analyte Enters ideal_signal Expected Signal ideal_ions->ideal_signal Generates matrix_source Ion Source matrix_ions Analyte Ions + Matrix Components matrix_source->matrix_ions Analyte + Matrix Enter Together matrix_suppression Signal Suppression matrix_ions->matrix_suppression Interference in Ionization Process explanation Co-eluting matrix components interfere with the analyte's ability to form ions, reducing the measured signal. matrix_suppression->explanation

Caption: Conceptual diagram of matrix effects (ion suppression).

References

Navigating the Maze: A Technical Support Center for Conflicting Benfotiamine and Diabetic Nephropathy Clinical Study Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a centralized resource to address the conflicting findings in clinical studies investigating the efficacy of benfotiamine for diabetic nephropathy. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental data, we aim to empower researchers to critically evaluate the existing literature, design more robust future studies, and ultimately clarify the therapeutic potential of this compound.

Troubleshooting Guides: A-Q&A Approach

This section directly tackles common issues and questions that arise when interpreting the conflicting data from this compound studies.

Q1: We are unable to replicate the positive findings of the Babaei-Jadidi et al. (2003) animal study in our human clinical trial. What are the potential reasons for this discrepancy?

A1: The transition from promising preclinical animal data to successful human clinical trials is a well-documented challenge in drug development. In the case of this compound for diabetic nephropathy, several factors could contribute to the conflicting results between the positive findings in streptozotocin-induced diabetic rats and the neutral outcomes in human trials.

  • Species-Specific Differences: The pathophysiology of diabetic nephropathy can differ significantly between rodent models and humans. The streptozotocin (STZ)-induced diabetic rat model primarily reflects Type 1 diabetes, whereas the human clinical trials largely enrolled patients with Type 2 diabetes.[1][2] These two types of diabetes have distinct underlying mechanisms that may respond differently to this compound's mode of action.

  • Disease Stage and Duration: The animal study initiated this compound treatment early in the disease process, aiming to prevent the onset of nephropathy.[3] In contrast, the human clinical trials recruited patients with established, albeit early-stage, nephropathy (microalbuminuria).[4][5] It is plausible that this compound is more effective as a preventative agent rather than a treatment for existing kidney damage.

  • Dosage and Treatment Duration: While the animal study used doses of 7 and 70 mg/kg, the human trials used fixed doses (e.g., 900 mg/day).[3][4] Translating effective dosages from animal models to humans is complex and may not have been optimal in the clinical trials. Furthermore, the 24-week duration of the animal study might represent a more significant portion of the disease progression timeline in rats compared to the 12-week duration of the key human trial in the context of a chronic human disease.[3][5]

  • Concomitant Medications: Patients in the human clinical trials were often receiving standard of care for diabetic nephropathy, such as ACE inhibitors or ARBs.[4][5] These medications could have masked or interfered with the potential effects of this compound. The animal studies typically do not involve such complex polypharmacy.

Q2: Our measurements of Advanced Glycation End Products (AGEs) in human subjects treated with this compound do not show a significant reduction, contrary to the proposed mechanism of action. How can we interpret this?

A2: The lack of a significant reduction in systemic (plasma and urinary) AGEs in human trials is a key point of conflict.[6] Here are several factors to consider:

  • Compartmentalization of Action: this compound's primary effect might be intracellular, reducing the formation of AGEs within specific tissues like the renal glomeruli, as suggested by the animal studies.[3] Systemic measurements of AGEs in blood and urine may not accurately reflect these localized intracellular changes.

  • Biomarker Sensitivity: The specific AGEs measured (e.g., CML, CEL, MG-H1) may not be the most relevant ones to this compound's mechanism or the progression of diabetic nephropathy.[6] The AGE landscape is complex, and the key pathogenic AGEs in this context might not have been the primary focus of the assays used.

  • Timing of Measurement: The 12-week duration of the human study might have been insufficient to observe significant changes in the turnover and clearance of established AGEs, which can be long-lived.

Q3: We are designing a new clinical trial for this compound in diabetic nephropathy. How can we increase the likelihood of obtaining conclusive results?

A3: Based on the challenges identified in previous studies, consider the following recommendations for your trial design:

  • Patient Population: Carefully select your patient population. Consider focusing on patients in the very early stages of nephropathy (e.g., high-normal albuminuria) or even as a primary prevention strategy in high-risk diabetic patients. Stratifying patients by type 1 versus type 2 diabetes may also be beneficial.

  • Primary Endpoint: While urinary albumin excretion (UAE) is a standard endpoint, consider incorporating more sensitive and mechanism-related biomarkers. This could include markers of glomerular and tubular damage, oxidative stress, and inflammation.

  • Biomarker Strategy: Develop a comprehensive biomarker strategy that includes both systemic and potentially tissue-specific (if ethically and practically feasible) measurements of AGEs and transketolase activity.

  • Dosage and Duration: Conduct thorough dose-finding studies to determine the optimal dose of this compound in humans. A longer treatment duration may be necessary to observe significant clinical effects on a chronic disease like diabetic nephropathy.

  • Statistical Power: Ensure your study is adequately powered to detect clinically meaningful differences, considering the potential for smaller effect sizes in a heterogeneous human population.

Frequently Asked Questions (FAQs)

What is the proposed mechanism of action for this compound in diabetic nephropathy?

This compound is a lipid-soluble derivative of thiamine (vitamin B1) that is converted in the body to thiamine pyrophosphate (TPP), a cofactor for the enzyme transketolase.[7] In hyperglycemia, excess glucose leads to the overproduction of reactive glucose metabolites. By activating transketolase, this compound is thought to shunt these harmful metabolites into the pentose phosphate pathway, thereby reducing the formation of advanced glycation end products (AGEs) and the activation of protein kinase C (PKC), both of which are key drivers of diabetic complications, including nephropathy.[3][8][9][10][11][12]

What are the key conflicting clinical studies?

The primary conflict arises from:

  • Positive Animal Study: Babaei-Jadidi et al. (2003) demonstrated that this compound (7 and 70 mg/kg) significantly inhibited the development of microalbuminuria in streptozotocin-induced diabetic rats over 24 weeks.[3]

  • Negative Human Clinical Trial: Alkhalaf et al. (2010) conducted a randomized, double-blind, placebo-controlled trial in 82 patients with type 2 diabetes and microalbuminuria. They found that 900 mg/day of this compound for 12 weeks did not significantly reduce urinary albumin excretion or markers of tubular damage.[4][5] A subsequent analysis from the same study group also found no significant effect on plasma or urinary AGEs.[6]

Why is there a discrepancy between animal and human studies?

As detailed in the Troubleshooting Guide, potential reasons include fundamental differences in the disease models (Type 1 vs. Type 2 diabetes), the stage of disease at which treatment was initiated (prevention vs. treatment), differences in drug metabolism and dosimetry between species, and the influence of concomitant medications in the human subjects.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data from the key conflicting studies to facilitate a direct comparison.

Table 1: Effect of this compound on Urinary Albumin Excretion (UAE)

StudySpeciesDiabetes Model/Patient PopulationTreatment GroupNBaseline UAE (mean ± SD or median [IQR])Follow-up UAE (mean ± SD or median [IQR])Change in UAEp-value
Babaei-Jadidi et al. (2003)RatSTZ-induced DiabeticDiabetic Control9~2.2 mg/24h~33 mg/24h at 24 weeksIncrease< 0.01
Diabetic + this compound (7 mg/kg)9~2.2 mg/24h~7 mg/24h at 24 weeksInhibited Increase< 0.01 vs. Diabetic Control
Diabetic + this compound (70 mg/kg)9~2.2 mg/24h~6 mg/24h at 24 weeksInhibited Increase< 0.01 vs. Diabetic Control
Alkhalaf et al. (2010)HumanType 2 Diabetes with MicroalbuminuriaPlacebo4396 [54-170] mg/24h95 [39-172] mg/24h at 12 weeks-1 mg/24hNS
This compound (900 mg/day)3997 [48-185] mg/24h79 [45-151] mg/24h at 12 weeks-18 mg/24hNS

NS = Not Significant

Table 2: Effect of this compound on Advanced Glycation End Products (AGEs)

StudySpeciesPatient PopulationTreatment GroupNBiomarkerBaseline (mean ± SD or median [IQR])Follow-up (mean ± SD or median [IQR])p-value (vs. Placebo)
Alkhalaf et al. (2012)HumanType 2 Diabetes with MicroalbuminuriaPlacebo43Plasma CML (U/mL)1.01 ± 0.261.02 ± 0.27 at 12 weeksNS
This compound (900 mg/day)39Plasma CML (U/mL)1.03 ± 0.291.04 ± 0.30 at 12 weeksNS
Placebo43Urinary CML (U/g creatinine)11.8 [8.9-15.6]11.6 [8.8-15.3] at 12 weeksNS
This compound (900 mg/day)39Urinary CML (U/g creatinine)12.1 [9.2-15.9]11.9 [9.1-15.6] at 12 weeksNS

CML = Nε-(carboxymethyl)lysine; NS = Not Significant

Experimental Protocols

This section provides detailed methodologies for the key experiments cited, offering a resource for researchers looking to replicate or adapt these protocols.

1. Streptozotocin (STZ)-Induced Diabetic Rat Model for Nephropathy (Adapted from Babaei-Jadidi et al., 2003)

  • Animal Model: Male Sprague-Dawley rats (250 g body weight).

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5). The typical dose to induce diabetes is around 50-65 mg/kg body weight.[1][2]

  • Confirmation of Diabetes: Blood glucose levels are monitored. Rats with blood glucose levels consistently above a predetermined threshold (e.g., >15 mmol/L or 250 mg/dL) are considered diabetic.[2]

  • Treatment: this compound is administered orally, mixed with food or via gavage, at the desired doses (e.g., 7 and 70 mg/kg/day).

  • Monitoring:

    • Urinary Albumin Excretion (UAE): Rats are housed in metabolic cages for 24-hour urine collection at regular intervals. Urinary albumin concentration is determined using an ELISA kit specific for rat albumin.[13]

    • Glycemic Control: Blood glucose and HbA1c levels are monitored throughout the study.

    • Renal Function: Glomerular filtration rate (GFR) can be assessed by creatinine clearance.

  • Tissue Analysis: At the end of the study, kidneys are harvested for histological analysis (e.g., PAS staining for mesangial expansion) and biochemical assays (e.g., measurement of transketolase activity and AGEs in glomerular extracts).

2. Human Clinical Trial Protocol for this compound in Diabetic Nephropathy (Adapted from Alkhalaf et al., 2010)

  • Study Design: Randomized, double-blind, placebo-controlled clinical trial.

  • Patient Population: Patients with Type 2 diabetes and persistent microalbuminuria (e.g., UAE between 30-300 mg/24h) despite stable treatment with ACE inhibitors or ARBs.

  • Intervention: Oral administration of this compound (e.g., 300 mg three times daily for a total of 900 mg/day) or a matching placebo for a specified duration (e.g., 12 weeks).[4][5]

  • Assessments:

    • Primary Endpoint: Change in 24-hour urinary albumin excretion from baseline to the end of the treatment period.

    • Secondary Endpoints:

      • Markers of tubular damage (e.g., Kidney Injury Molecule-1 [KIM-1]).

      • Markers of endothelial dysfunction and inflammation (e.g., sVCAM-1, hs-CRP).

      • Plasma and urinary levels of specific AGEs (e.g., CML, CEL, MG-H1) measured by LC-MS/MS.[6]

    • Safety Assessments: Monitoring of adverse events, vital signs, and standard clinical laboratory tests.

  • Statistical Analysis: Appropriate statistical methods are used to compare the changes in the primary and secondary endpoints between the this compound and placebo groups.

Mandatory Visualizations

Signaling Pathway of this compound's Proposed Action

Benfotiamine_Pathway Hyperglycemia Hyperglycemia Glucose_Metabolites Excess Glycolytic Intermediates (Fructose-6-P, GAP) Hyperglycemia->Glucose_Metabolites Transketolase Transketolase Glucose_Metabolites->Transketolase AGEs Advanced Glycation End Products (AGEs) Glucose_Metabolites->AGEs PKC Protein Kinase C (PKC) Activation Glucose_Metabolites->PKC This compound This compound Thiamine_PP Thiamine Pyrophosphate (TPP) This compound->Thiamine_PP Thiamine_PP->Transketolase Activates PPP Pentose Phosphate Pathway Transketolase->PPP Shunts Intermediates Nephropathy Diabetic Nephropathy AGEs->Nephropathy PKC->Nephropathy

Caption: Proposed mechanism of this compound in mitigating hyperglycemic damage.

Experimental Workflow: Conflicting Study Designs

Study_Designs cluster_Animal Babaei-Jadidi et al. (2003) - Animal Study cluster_Human Alkhalaf et al. (2010) - Human Study STZ_Induction STZ-Induced Diabetes in Rats Animal_Treatment This compound Treatment (7 or 70 mg/kg/day for 24 weeks) STZ_Induction->Animal_Treatment Animal_Outcome Positive Outcome: Reduced Microalbuminuria Animal_Treatment->Animal_Outcome Patient_Recruitment Recruitment of Type 2 Diabetes Patients with Microalbuminuria Human_Treatment This compound Treatment (900 mg/day for 12 weeks) Patient_Recruitment->Human_Treatment Human_Outcome Neutral Outcome: No Significant Change in UAE Human_Treatment->Human_Outcome

Caption: Contrasting workflows of the key animal and human studies.

Logical Relationship: Factors Contributing to Discrepancies

Discrepancy_Factors Conflicting_Results Conflicting Results: Animal vs. Human Studies Species Species Differences (Rat vs. Human) Species->Conflicting_Results Disease_Model Disease Model (Type 1 vs. Type 2 Diabetes) Disease_Model->Conflicting_Results Disease_Stage Disease Stage (Prevention vs. Treatment) Disease_Stage->Conflicting_Results Dosage Dosage and Duration Dosage->Conflicting_Results Concomitant_Meds Concomitant Medications Concomitant_Meds->Conflicting_Results

Caption: Key factors contributing to the conflicting outcomes in this compound research.

References

Technical Support Center: Investigating Benfotiamine's Efficacy on Inflammatory Biomarkers in Type 1 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of benfotiamine on inflammatory biomarkers in type 1 diabetes.

I. Frequently Asked Questions (FAQs)

A1: A key 24-month, double-blind, randomized, placebo-controlled trial by Fraser et al. (2012) in patients with type 1 diabetes found that daily supplementation with 300 mg of this compound had no significant effects on soluble inflammatory markers.[1][2] This was despite a marked increase in whole-blood concentrations of thiamine and thiamine diphosphate in the this compound group.[1][2]

Q2: What was the dosage of this compound used in the Fraser et al. (2012) study?

A2: The study administered 300 mg of this compound per day.[1][2]

Q3: Which specific inflammatory biomarkers were assessed in the Fraser et al. (2012) study?

A3: The study assessed serum levels of high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), and vascular cell adhesion molecule-1 (VCAM-1).

Q4: What is the proposed mechanism by which this compound could potentially modulate inflammation?

A4: this compound, a lipid-soluble thiamine derivative, is proposed to exert anti-inflammatory effects primarily by activating the enzyme transketolase. This activation is thought to redirect excess glucose metabolites away from pathways that generate advanced glycation end products (AGEs) and activate the pro-inflammatory transcription factor NF-κB.[3][4]

Q5: Has a lack of efficacy on inflammatory markers been observed in other related studies?

A5: Yes, a study by Alkhalaf et al. (2012) in patients with diabetic nephropathy also found that this compound treatment for 12 weeks did not significantly reduce plasma markers of low-grade inflammation, including hs-CRP.[5]

II. Data Presentation

The following tables summarize the key quantitative data from the Fraser et al. (2012) study.

Table 1: Baseline Characteristics of Study Participants

CharacteristicThis compound Group (n=28)Placebo Group (n=31)
Age (years)42.5 ± 10.341.9 ± 11.2
Sex (Male/Female)15/1317/14
Diabetes Duration (years)30.8 ± 9.131.2 ± 8.5
HbA1c (%)8.3 ± 0.98.4 ± 1.0
BMI ( kg/m ²)25.1 ± 2.825.3 ± 3.1

Data are presented as mean ± SD.

Table 2: Changes in Inflammatory Biomarkers from Baseline to 24 Months

BiomarkerThis compound Group (Change from Baseline)Placebo Group (Change from Baseline)P-value (Between Groups)
hs-CRP (mg/L)+0.2 (-0.5 to 0.9)+0.1 (-0.4 to 0.6)0.78
IL-6 (pg/mL)+0.1 (-0.3 to 0.5)+0.2 (-0.2 to 0.6)0.83
VCAM-1 (ng/mL)+23 (-45 to 91)+35 (-28 to 98)0.71

Data are presented as median (interquartile range). P-values represent the significance of the difference in the change from baseline between the two groups.

III. Experimental Protocols

Detailed experimental protocols for the measurement of inflammatory biomarkers in the Fraser et al. (2012) study were not available in the primary publication or its supplementary materials. The following are representative, detailed methodologies for the key experiments based on standard commercially available ELISA kits.

1. High-Sensitivity C-Reactive Protein (hs-CRP) ELISA

  • Principle: A solid-phase direct sandwich enzyme-linked immunosorbent assay.

  • Methodology:

    • Sample Preparation: Collect whole blood and allow it to clot. Centrifuge to separate serum and store at -80°C until analysis. Before the assay, thaw samples and dilute them 1:100 with the provided sample diluent.

    • Assay Procedure:

      • Add 25 µL of standards, controls, and diluted samples to wells pre-coated with a monoclonal antibody to CRP.

      • Add 100 µL of anti-CRP-HRP conjugate to each well.

      • Incubate for 60 minutes at room temperature (18–26°C).

      • Wash the wells three times with 300 µL of 1x wash buffer.

      • Add 100 µL of TMB substrate to each well and incubate for 15 minutes at room temperature in the dark.

      • Add 50 µL of stop solution to each well.

      • Read the absorbance at 450 nm within 15 minutes.

    • Data Analysis: Construct a standard curve by plotting the absorbance of each standard against its known concentration. Determine the CRP concentration of the samples from the standard curve and multiply by the dilution factor.

2. Interleukin-6 (IL-6) ELISA

  • Principle: A quantitative sandwich enzyme immunoassay.

  • Methodology:

    • Sample Preparation: Collect serum as described for hs-CRP and store at -80°C.

    • Assay Procedure:

      • Add 100 µL of standards, controls, and samples to wells pre-coated with a monoclonal antibody specific for human IL-6.

      • Incubate for 1-2 hours at 37°C.

      • Aspirate and add 100 µL of biotin-conjugated anti-human IL-6 antibody. Incubate for 1 hour at 37°C.

      • Wash the wells three times.

      • Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.

      • Wash the wells five times.

      • Add 90 µL of TMB substrate and incubate for 10-20 minutes at 37°C in the dark.

      • Add 50 µL of stop solution.

      • Read the absorbance at 450 nm.

    • Data Analysis: Generate a standard curve and calculate the IL-6 concentrations in the samples.

3. Vascular Cell Adhesion Molecule-1 (VCAM-1) ELISA

  • Principle: A quantitative sandwich enzyme immunoassay.

  • Methodology:

    • Sample Preparation: Collect serum as previously described and store at -80°C. Dilute samples as required with the provided sample diluent.

    • Assay Procedure:

      • Add 100 µL of standards, controls, and diluted samples to wells pre-coated with an anti-human VCAM-1 antibody.

      • Incubate for 90 minutes at 37°C.

      • Wash the plate twice.

      • Add 100 µL of biotin-labeled anti-human VCAM-1 antibody and incubate for 60 minutes at 37°C.

      • Wash the plate three times.

      • Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.

      • Wash the plate five times.

      • Add 90 µL of TMB substrate and incubate for 10-20 minutes at 37°C in the dark.

      • Add 50 µL of stop solution.

      • Read the absorbance at 450 nm.

    • Data Analysis: Create a standard curve and determine the VCAM-1 concentrations in the samples, correcting for the dilution factor.

IV. Troubleshooting Guides

1. ELISA Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High Background - Insufficient washing- Cross-contamination- High concentration of detection antibody- Substrate solution contaminated or exposed to light- Increase the number of wash steps and ensure complete aspiration of wash buffer.- Use fresh pipette tips for each sample and reagent.- Optimize the concentration of the detection antibody.- Prepare fresh substrate solution and protect it from light.
Low or No Signal - Reagents not at room temperature- Incorrect reagent preparation or order of addition- Insufficient incubation times- Inactive enzyme or substrate- Allow all reagents to reach room temperature before use.- Carefully follow the protocol for reagent preparation and addition.- Ensure adherence to specified incubation times.- Use fresh, unexpired reagents.
Poor Precision (High CV%) - Pipetting errors- Inconsistent washing technique- Bubbles in wells- Temperature variations across the plate- Calibrate pipettes and use proper pipetting technique.- Ensure uniform washing of all wells.- Carefully inspect for and remove any bubbles before reading.- Incubate the plate in a stable temperature environment.
Matrix Effects (Specific to Diabetic Serum) - High glucose concentrations interfering with antibody binding- Presence of lipids or other interfering substances- Dilute samples further in the assay buffer to minimize interference.- Perform a spike and recovery experiment to assess the extent of the matrix effect.- Consider using a specialized sample diluent designed to reduce matrix interference.

2. NF-κB Activation Assay Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal in Stimulated Samples - Inefficient nuclear extraction- Insufficient stimulation of cells- Degraded transcription factor- Optimize the nuclear extraction protocol to ensure high yield and purity.- Titrate the stimulant (e.g., TNF-α, IL-1β) concentration and stimulation time.- Work quickly on ice and use protease inhibitors during extraction.
High Background in Unstimulated Controls - Cytoplasmic contamination of nuclear extracts- Constitutive NF-κB activation in the cell line- Verify the purity of nuclear extracts by Western blotting for cytoplasmic and nuclear markers.- Ensure cells are in a resting state before stimulation.
High Variability between Replicates - Inconsistent cell seeding density- Uneven stimulation or washing- Pipetting errors during extract preparation or assay- Ensure a uniform monolayer of cells before the experiment.- Treat all wells consistently throughout the protocol.- Use precise pipetting techniques.

V. Mandatory Visualizations

G cluster_pathway This compound's Proposed Anti-inflammatory Mechanism This compound This compound Transketolase Transketolase Activation This compound->Transketolase Activates Glycolytic_Intermediates Excess Glycolytic Intermediates Transketolase->Glycolytic_Intermediates Redirects AGEs Advanced Glycation End Products (AGEs) Glycolytic_Intermediates->AGEs Leads to NFkB_Activation NF-κB Activation Glycolytic_Intermediates->NFkB_Activation Leads to Inflammation Inflammation AGEs->Inflammation NFkB_Activation->Inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

G cluster_workflow ELISA Experimental Workflow start Start sample_prep Sample/Standard Preparation start->sample_prep add_sample Add to Coated Plate sample_prep->add_sample incubate1 Incubate add_sample->incubate1 wash1 Wash incubate1->wash1 add_detection_ab Add Detection Antibody wash1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash2 Wash incubate2->wash2 add_conjugate Add Enzyme Conjugate wash2->add_conjugate incubate3 Incubate add_conjugate->incubate3 wash3 Wash incubate3->wash3 add_substrate Add Substrate wash3->add_substrate incubate4 Incubate (Dark) add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Plate add_stop->read_plate

Caption: General experimental workflow for a sandwich ELISA.

G cluster_logical Logical Relationship: this compound and Inflammation in Type 1 Diabetes This compound This compound Supplementation Thiamine_Levels Increased Blood Thiamine Levels This compound->Thiamine_Levels Leads to Inflammatory_Markers Inflammatory Biomarkers (hs-CRP, IL-6, VCAM-1) This compound->Inflammatory_Markers Hypothesized to Decrease No_Effect No Significant Effect Observed Thiamine_Levels->No_Effect Inflammatory_Markers->No_Effect Clinical Trial Result

Caption: Logical flow of the clinical trial findings.

References

Technical Support Center: Understanding the Poor Blood-Brain Barrier Penetration of Benfotiamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of benfotiamine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often considered to have poor blood-brain barrier penetration despite being a lipid-soluble derivative of thiamine?

A1: The perception of this compound's poor BBB penetration is a subject of ongoing research with conflicting findings. Here's a breakdown of the key factors:

  • Prodrug Metabolism: this compound is a prodrug. After oral administration, it is dephosphorylated in the intestine to form S-benzoylthiamine.[1][2] This lipophilic metabolite is then absorbed into the bloodstream. The subsequent conversion to thiamine occurs primarily in erythrocytes and the liver.[1] Therefore, it is the transport of S-benzoylthiamine across the BBB and its conversion to active thiamine within the brain that are critical.

  • Carrier-Mediated Transport of Thiamine: Free thiamine, the active form of vitamin B1, is a water-soluble molecule and relies on carrier-mediated transport systems to cross the BBB, a process that can be saturated.[3][4]

  • Conflicting Preclinical Data: Studies in animal models have yielded mixed results. Some studies have shown no significant increase in brain thiamine levels after this compound administration, while others have reported increased concentrations, particularly in specific brain regions like the hippocampus and entorhinal cortex, often after prolonged treatment.[1][2][3][5][6][7]

Q2: What is the proposed mechanism of this compound's entry into the central nervous system?

A2: The proposed mechanism involves a multi-step process. First, orally administered this compound is dephosphorylated in the gut to S-benzoylthiamine. This more lipid-soluble compound is absorbed into the bloodstream. It is hypothesized that S-benzoylthiamine can then diffuse across the BBB due to its lipophilicity. Once inside the brain parenchyma, it is converted to thiamine, which is then phosphorylated to its active form, thiamine diphosphate (ThDP).

Q3: Could efflux transporters at the blood-brain barrier be limiting this compound's brain uptake?

A3: While direct evidence for this compound or S-benzoylthiamine being specific substrates for efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs) is not extensively documented in the provided search results, it remains a plausible hypothesis. These transporters are present at the BBB and actively pump a wide range of lipophilic molecules out of the brain, thereby limiting their accumulation.[8][9][10][11] Given the lipophilic nature of S-benzoylthiamine, investigating its potential interaction with these efflux pumps is a critical area for further research.

Troubleshooting Guides

Problem: Inconsistent or low brain concentrations of thiamine/thiamine diphosphate in my animal model after this compound administration.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inadequate Dosing or Treatment Duration Review the literature for effective dose ranges and treatment durations in your specific animal model. Some studies suggest that longer-term administration (e.g., 30 days) is required to see significant increases in brain ThDP levels.[5][6][7]
Metabolic Differences in Animal Strain Be aware that metabolic rates and enzyme kinetics can vary between different strains of mice or rats, potentially affecting the conversion of this compound to thiamine.
Analytical Method Sensitivity Ensure your analytical method (e.g., HPLC) is sensitive enough to detect subtle changes in brain thiamine and its phosphate esters.
Tissue Collection and Processing Minimize post-mortem degradation of thiamine phosphates by rapidly harvesting and processing brain tissue. Snap-freezing in liquid nitrogen is recommended.
Efflux Transporter Activity Consider co-administering a broad-spectrum P-gp/MRP inhibitor (e.g., verapamil, probenecid - use with caution and appropriate controls) to investigate if efflux is limiting brain uptake.

Quantitative Data Summary

The following tables summarize the findings from various studies on the effect of this compound on brain thiamine levels. It is important to note the variability in experimental models, dosages, and treatment durations.

Table 1: Effect of this compound on Brain Thiamine and its Derivatives in Rodent Models

Study Reference Animal Model This compound Dose & Duration Key Findings in the Brain
Unnamed Study[1]MiceNot specifiedNo significant effect on total thiamine content.
Moraes et al. (2020)[5][6]Rats (model of sporadic AD)150 mg/kg for 30 daysIncreased concentrations of thiamine diphosphate in the hippocampus and entorhinal cortex.
Unnamed Study[2]Alzheimer's miceNot specifiedSignificantly increased thiamine levels in the brain.
Unnamed Study[3]Mice100 mg/kg per day for 14 daysBrain content of thiamine derivatives remained unchanged.
Pan et al. (as cited in[7])MiceLonger treatment (10 days)Higher levels of thiamine in the brain, but no difference in ThMP or ThDP concentrations.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol provides a general framework for assessing the permeability of this compound and S-benzoylthiamine across an in vitro BBB model.

1. Cell Culture and BBB Model Assembly:

  • Culture brain microvascular endothelial cells (e.g., bEnd.3 or primary cells) on the apical side of a Transwell® insert.[12][13][14][15]
  • Co-culture with astrocytes and/or pericytes on the basolateral side to enhance barrier properties.
  • Monitor the integrity of the cell monolayer by measuring Trans-Endothelial Electrical Resistance (TEER).

2. Permeability Assay:

  • Add this compound or S-benzoylthiamine to the apical (luminal) chamber.
  • At various time points, collect samples from the basolateral (abluminal) chamber.
  • Analyze the concentration of the parent compound and its metabolites (thiamine, S-benzoylthiamine) in both chambers using a validated analytical method (e.g., LC-MS/MS).

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial cell monolayer.

Protocol 2: In Vivo Brain Microdialysis for Measuring Unbound Brain Concentrations

This protocol allows for the continuous sampling of the brain's extracellular fluid to measure unbound concentrations of this compound metabolites.

1. Animal Preparation:

  • Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, cortex) of an anesthetized animal.

2. Microdialysis Procedure:

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
  • Collect dialysate samples at regular intervals before and after systemic administration of this compound.

3. Sample Analysis:

  • Analyze the dialysate samples for concentrations of thiamine and S-benzoylthiamine using a highly sensitive analytical method (e.g., UPLC-MS/MS).

4. Data Analysis:

  • Calculate the unbound brain concentration and the brain-to-plasma concentration ratio.

Visualizations

Benfotiamine_Metabolism_and_BBB_Transport cluster_Intestine Intestinal Lumen & Enterocyte cluster_Blood Bloodstream cluster_Brain Brain Parenchyma This compound This compound SBT S-benzoylthiamine This compound->SBT Dephosphorylation SBT_blood S-benzoylthiamine SBT->SBT_blood Absorption Thiamine_blood Thiamine SBT_blood->Thiamine_blood Conversion (Erythrocytes, Liver) BBB Blood-Brain Barrier SBT_blood->BBB Transport to Brain Thiamine_blood->BBB Carrier-Mediated Transport SBT_brain S-benzoylthiamine Thiamine_brain Thiamine SBT_brain->Thiamine_brain Conversion ThDP Thiamine Diphosphate (Active) Thiamine_brain->ThDP Phosphorylation BBB->SBT_brain Potential Diffusion BBB->Thiamine_brain Transport

Caption: Metabolic pathway of this compound and its transport across the BBB.

InVitro_BBB_Permeability_Workflow cluster_Setup Model Setup cluster_Experiment Permeability Experiment cluster_Analysis Data Analysis Culture_Cells Culture Endothelial Cells (e.g., bEnd.3) Assemble_Transwell Assemble Transwell Model (with Astrocytes/Pericytes) Culture_Cells->Assemble_Transwell Monitor_TEER Monitor TEER for Barrier Integrity Assemble_Transwell->Monitor_TEER Add_Compound Add this compound/S-benzoylthiamine to Apical Chamber Monitor_TEER->Add_Compound Collect_Samples Collect Samples from Basolateral Chamber at Time Points Add_Compound->Collect_Samples Analyze_Samples Analyze Samples (LC-MS/MS) Collect_Samples->Analyze_Samples Calculate_Papp Calculate Apparent Permeability (Papp) Analyze_Samples->Calculate_Papp

Caption: Experimental workflow for in vitro BBB permeability assay.

Caption: Troubleshooting logic for low brain thiamine levels.

References

Mitigating gastrointestinal side effects associated with high-dose Benfotiamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating high-dose benfotiamine. The following information is intended to help mitigate and understand the gastrointestinal (GI) side effects that may be encountered during pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported gastrointestinal side effects of high-dose this compound?

A1: The most frequently reported GI side effects associated with high-dose this compound are generally mild and transient.[1] These include:

  • Nausea[1]

  • Bloating[1]

  • Stomach pain or discomfort[1]

  • Diarrhea[1]

  • Constipation[1]

Q2: At what dosages are these GI side effects typically observed?

A2: While this compound is generally well-tolerated, GI side effects can occur, particularly at higher doses.[1] Most human studies have shown this compound to be safe and well-tolerated, even at high concentrations.[2] Doses up to 600 mg daily for up to 24 weeks are considered likely safe, with rare reports of stomach problems.[3] A phase I trial reported similar incidence and severity of adverse events between this compound (at single doses of 150-1200 mg and multiple doses of 150, 300, or 600 mg) and placebo.[4]

Q3: What is the proposed mechanism behind this compound-induced GI side effects?

A3: The exact mechanisms are not fully elucidated, but potential contributing factors include:

  • Direct Irritation: Like many oral supplements, high concentrations of the active compound or its excipients could cause direct irritation to the gastric mucosa.

  • Effects on Gut Motility: Thiamine deficiency is known to impair gastric and intestinal motility.[5] While this compound is a thiamine prodrug, high local concentrations in the gut before absorption could potentially influence gut motor function.

  • Alterations in Gut Microbiota: Thiamine is essential for the growth of gut microorganisms.[6] High doses of this compound could potentially alter the composition and metabolic output of the gut microbiota, which may lead to GI symptoms. Dietary vitamin B1 intake has been shown to influence the gut microbial community and the production of short-chain fatty acids.[7]

  • Serotonin Signaling: Thiamine is involved in the uptake of serotonin, a key regulator of gut motility and sensation.[2][8] Dysregulation of serotonin signaling in the gut can lead to symptoms like nausea, bloating, and altered bowel habits.[8][9]

Q4: How does the formulation of this compound impact its gastrointestinal tolerability?

A4: The formulation can significantly impact GI tolerability. Excipients such as binders, fillers, and solvents are not always inert and can affect GI absorption, metabolic enzymes, and transporters.[10] The solubility of this compound is also a factor; enhancing its solubility through techniques like solid dispersion with hydrophilic polymers may improve its dissolution and potentially reduce localized irritation.[11]

Troubleshooting Guides

Issue 1: Subject in a clinical trial reports nausea and bloating after administration of high-dose this compound.

Possible Causes:

  • High localized concentration of this compound in the stomach.

  • Administration on an empty stomach.

  • Individual sensitivity.

Mitigation Strategies:

  • Administer with Food: Taking this compound with a light meal can help dilute the compound and reduce direct contact with the gastric mucosa.[1]

  • Dose Titration: If the experimental design allows, begin with a lower dose and gradually increase to the target dose over several days. This allows the GI tract to adapt.[1]

  • Hydration: Ensure adequate fluid intake throughout the day, which can aid in the dissolution and transit of the supplement.[1]

  • Formulation Review: If using a custom formulation, evaluate the excipients for any known GI-irritating properties. Consider reformulating to enhance solubility and dissolution.

Issue 2: Inconsistent or unexpected results in animal models related to GI function.

Possible Causes:

  • Variability in gastric emptying and intestinal transit times between animals.

  • Stress-induced alterations in GI motility.

  • Impact of anesthesia on GI function if used during measurements.

Troubleshooting Steps:

  • Standardize Experimental Conditions: Ensure consistent fasting periods, housing conditions, and handling procedures to minimize stress.

  • Acclimatize Animals: Allow for a sufficient acclimatization period to the experimental setup before initiating the study.

  • Non-invasive Monitoring: Whenever possible, use non-invasive methods for measuring GI transit to reduce the confounding effects of stress and anesthesia.[12][13]

  • Pilot Studies: Conduct pilot studies to establish baseline GI transit parameters in the specific animal model being used.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Metabolites After a Single Oral Dose

MetaboliteTmax (hours)
Thiamine (TM)1.0 - 2.0
Thiamine Monophosphate (TMP)3.5 - 8.0
Thiamine Diphosphate (TDP)8.0 - 24.0

Data from a Phase I study in healthy subjects.[4]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Intestinal Absorption and Cytotoxicity

Objective: To evaluate the intestinal permeability and potential toxicity of different this compound formulations using an in vitro Caco-2 cell model.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a differentiated monolayer with well-defined tight junctions.

  • Formulation Preparation: Prepare solutions of different this compound formulations (e.g., pure this compound, solid dispersion with PVP K-30) in a transport medium (e.g., Hanks' Balanced Salt Solution).

  • Permeability Assay:

    • Add the this compound formulations to the apical side of the Caco-2 monolayer.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side.

    • Analyze the concentration of this compound and its metabolites in the basolateral samples using a validated analytical method (e.g., HPLC).

  • Cytotoxicity Assay:

    • After the permeability assay, assess cell viability using a standard method such as the MTS assay.

    • Expose Caco-2 cells to a range of concentrations of the this compound formulations for a specified period (e.g., 24 hours).

    • Measure cell viability to determine the concentration at which 50% of cells are no longer viable (IC50).

Protocol 2: In Vivo Assessment of Gastric Emptying and Intestinal Transit in a Rat Model

Objective: To determine the effect of a high dose of this compound on gastric emptying and small intestinal transit in rats.

Methodology:

  • Animal Model: Use adult male Wistar rats, fasted overnight with free access to water.

  • Test Substance Administration:

    • Administer a high dose of this compound (e.g., 200 mg/kg) or vehicle control via oral gavage.

    • Immediately following, administer a non-absorbable marker (e.g., phenol red in a semi-solid methylcellulose meal or metallic beads).

  • Gastric Emptying Measurement:

    • At a specified time after administration (e.g., 20 minutes), euthanize the animals.

    • Ligate the pylorus and cardia, and remove the stomach.

    • Homogenize the stomach contents and measure the amount of phenol red spectrophotometrically.

    • Calculate the percentage of gastric emptying by comparing the amount of marker remaining in the stomach of treated animals to that of control animals sacrificed at time zero.

  • Intestinal Transit Measurement:

    • At a specified time after administration (e.g., 30 minutes), euthanize the animals.

    • Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.

    • Divide the intestine into equal segments.

    • Measure the distance traveled by the marker (e.g., the leading edge of the colored meal or the location of the beads).

    • Calculate the geometric center of the marker distribution as an index of intestinal transit.

Mandatory Visualizations

Benfotiamine_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound S_Benzoylthiamine S-Benzoylthiamine (Lipophilic) This compound->S_Benzoylthiamine Dephosphorylation (Alkaline Phosphatase) Thiamine Thiamine S_Benzoylthiamine->Thiamine Hydrolysis (Thioesterases) Thiamine_blood Thiamine Thiamine->Thiamine_blood Diffusion Erythrocyte Erythrocyte Thiamine_blood->Erythrocyte

Caption: Metabolic pathway of this compound absorption.

Troubleshooting_Workflow start GI Side Effect (Nausea, Bloating) admin_food Administer with Food? start->admin_food dose_titration Dose Titration Possible? admin_food->dose_titration No resolve Issue Resolved admin_food->resolve Yes hydration Ensure Adequate Hydration dose_titration->hydration No dose_titration->resolve Yes formulation Review Formulation hydration->formulation no_resolve Issue Persists formulation->no_resolve

Caption: Troubleshooting workflow for GI side effects.

NF_kB_Signaling This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits NF_kB_activation NF-κB Activation ROS->NF_kB_activation Promotes Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_activation->Pro_inflammatory Induces

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

References

Optimizing cell lysis protocols for accurate intracellular Benfotiamine measurement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure accurate and reproducible measurement of intracellular benfotiamine and its active metabolites.

Understanding this compound's Intracellular Journey

This compound is a synthetic, lipid-soluble precursor to vitamin B1 (thiamine).[1][2] Its enhanced bioavailability allows it to be more readily absorbed and transported across cell membranes compared to water-soluble thiamine.[3] Once inside the cell, this compound undergoes metabolic conversion to its active form, thiamine diphosphate (ThDP), which is a critical coenzyme in glucose metabolism.[1][4] Accurate measurement of intracellular this compound and its metabolites—S-benzoylthiamine (S-BT), thiamine monophosphate (ThMP), and particularly ThDP—is crucial for assessing its therapeutic efficacy.

The metabolic pathway of this compound involves several key steps. It is first dephosphorylated to S-benzoylthiamine (S-BT), which then enters the cell.[4][5] Intracellularly, S-BT is converted to thiamine, which is subsequently phosphorylated to ThDP.[4][5]

Benfotiamine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound S-BT S-Benzoylthiamine (S-BT) This compound->S-BT Dephosphorylation (at cell membrane) Thiamine Thiamine S-BT->Thiamine Thioesterases ThMP Thiamine Monophosphate (ThMP) Thiamine->ThMP TPK ThDP Thiamine Diphosphate (ThDP) (Active Coenzyme) ThMP->ThDP TPK

Frequently Asked Questions (FAQs)

Q1: Which cell lysis method is best for measuring intracellular this compound and its metabolites?

There is no single "best" method, as the optimal choice depends on your cell type, available equipment, and downstream analytical method (e.g., HPLC, LC-MS/MS). However, for small molecule analysis, methods that effectively disrupt cells while preserving the chemical integrity of the analytes are preferred.

  • Solvent-based lysis (e.g., Methanol, Acetonitrile): This is often the preferred method for metabolomics. Cold organic solvents simultaneously lyse cells, quench metabolic activity, and precipitate proteins, which can interfere with analysis. A common approach is an 80% methanol extraction.[6]

  • Mechanical Lysis (Sonication, Bead Beating): These methods use physical force to break open cells.[7][8][9] Sonication is effective but can generate heat, potentially degrading thermolabile metabolites.[9][10] It's crucial to perform sonication on ice and in short bursts. Bead beating is vigorous and effective for tougher cells like yeast but can be harsh.[7][11]

  • Freeze-Thaw Cycles: This is a gentler method that relies on ice crystal formation to disrupt cell membranes.[7][9] While it preserves analyte integrity, it may not be efficient for all cell types and often requires multiple cycles for complete lysis.[9][11]

Q2: My measured intracellular ThDP levels are low and inconsistent. What could be the cause?

Low and variable ThDP levels are a common issue. Consider the following potential causes:

  • Inefficient Lysis: The cell membrane may not be fully disrupted, leaving a significant portion of the intracellular content unextracted. Combining methods, such as a freeze-thaw cycle followed by sonication, can improve lysis efficiency.[10]

  • Metabolite Degradation: Thiamine and its phosphorylated forms can be sensitive to heat and pH changes. Ensure all lysis steps are performed at low temperatures (on ice or at 4°C). Avoid prolonged heating, which can occur during sonication.[9]

  • Enzymatic Activity: Endogenous phosphatases released during lysis can dephosphorylate ThDP. It is critical to quench metabolic activity rapidly, for instance, with ice-cold solvents, and to include phosphatase inhibitors in your lysis buffer if not using a solvent-precipitation method.

  • Suboptimal Quenching: If metabolic processes are not stopped instantly, the levels of metabolites can change during sample preparation. The most effective quenching involves rapidly washing cells with ice-cold PBS or saline before immediately adding a cold lysis solvent like methanol.

Q3: How do I choose the right lysis buffer?

For analysis via mass spectrometry, it is crucial to use a buffer that is compatible with the downstream method.

  • Volatile Buffers: If using LC-MS, avoid non-volatile salts (e.g., phosphates, potassium chloride) and strong detergents (e.g., SDS), as they can cause ion suppression and contaminate the instrument. Buffers made with ammonium bicarbonate or ammonium formate are more suitable.

  • Solvent-Based Systems: For broad metabolite profiling, a methanol/chloroform/water extraction is highly effective.[12] This method separates polar metabolites (like thiamine and its phosphates) into the aqueous phase and lipids into the organic phase, providing a cleaner sample for analysis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Incomplete Cell Lysis: Tough cell walls or membranes are not fully disrupted. 2. Analyte Degradation: Metabolites are degraded by heat, pH, or enzymatic activity. 3. Poor Extraction Efficiency: The chosen solvent is not optimal for the target analytes.1. Optimize Lysis: Increase sonication time/power (in pulses, on ice), use smaller beads for bead beating, or combine methods (e.g., freeze-thaw followed by sonication).[10] 2. Maintain Cold Chain: Keep samples on ice at all times. Use pre-chilled solvents and centrifuge at 4°C. Consider adding phosphatase inhibitors if not using a protein precipitation method. 3. Change Extraction Solvent: Test different solvent systems. For polar analytes like ThDP, an acidic aqueous or methanol-based solvent is often effective.
High Variability Between Replicates 1. Inconsistent Cell Numbers: Different numbers of cells are being lysed per sample. 2. Incomplete Quenching: Metabolic activity continues for varying amounts of time during sample prep. 3. Sample Evaporation: Solvent loss during processing concentrates some samples more than others.1. Normalize to Cell Number/Protein: Count cells before lysis or perform a protein assay (e.g., BCA) on the lysate to normalize analyte levels to total protein. 2. Standardize Quenching: Develop a rapid, consistent workflow for washing and quenching cells. Ensure the time from culture dish to cold solvent is minimized and identical for all samples. 3. Control Evaporation: Keep tubes capped whenever possible. If using a vacuum concentrator, ensure all samples are dried completely and to the same extent.
Interference Peaks in HPLC/LC-MS 1. Buffer Components: Non-volatile salts or detergents in the lysis buffer are interfering. 2. Cellular Debris: Proteins, lipids, and other macromolecules are co-eluting with the analyte. 3. Plasticizers/Contaminants: Contaminants from tubes, pipette tips, or solvents.1. Switch to MS-Compatible Buffers: Use volatile buffers like ammonium formate or acetate. Avoid detergents like SDS and Triton X-100. 2. Perform Protein/Lipid Removal: Ensure a protein precipitation step (e.g., with cold methanol or acetonitrile) is included.[6] For lipid removal, a liquid-liquid extraction (e.g., methanol/chloroform) is effective.[12] 3. Use High-Purity Reagents: Use HPLC or MS-grade solvents and high-quality, low-binding plasticware. Include a "blank" sample (lysis buffer with no cells) to identify background peaks.

Experimental Protocols & Workflow

Recommended Workflow for Sample Preparation

The following workflow provides a general framework for optimizing your cell lysis protocol. The key is to ensure rapid quenching of metabolism and efficient extraction of the target analytes.

Lysis_Workflow start Start: Adherent Cell Culture wash 1. Rapid Wash (Ice-cold PBS) start->wash quench 2. Quench Metabolism (Add liquid nitrogen or pre-chilled solvent) wash->quench harvest 3. Cell Harvesting (Scrape cells in solvent) quench->harvest lyse 4. Lysis & Extraction (e.g., Sonication on ice) harvest->lyse precipitate 5. Precipitate & Clarify (Centrifuge at 4°C) lyse->precipitate extract 6. Collect Supernatant (Contains metabolites) precipitate->extract analyze 7. Downstream Analysis (e.g., LC-MS/MS) extract->analyze end End analyze->end

Protocol 1: Cold Methanol Extraction (Recommended for LC-MS)

This method is ideal for quenching metabolism and extracting a broad range of polar metabolites, including this compound derivatives, while simultaneously precipitating proteins.

  • Preparation: Pre-chill 80% methanol (HPLC-grade) to -80°C. Prepare ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Washing: Aspirate the culture medium. Immediately wash the cells twice with ice-cold PBS, aspirating completely after each wash. Perform this step as quickly as possible to minimize metabolic changes.

  • Quenching and Harvesting: Add 1 mL of the -80°C 80% methanol to the culture dish (for a 10 cm dish; scale volume accordingly). Immediately place the dish on dry ice.

  • Cell Lysis: Using a pre-chilled cell scraper, scrape the frozen cells into the methanol. Transfer the cell slurry to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the tube vigorously for 1 minute. Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis. The pellet contains precipitated proteins and cell debris.

  • Analysis: The sample can be dried under a vacuum or nitrogen stream and reconstituted in a suitable solvent for HPLC or LC-MS/MS analysis.

Protocol 2: Mechanical Lysis using Sonication

This protocol is effective for cells that are resistant to solvent lysis but requires careful temperature control.

  • Preparation: Prepare an ice-cold lysis buffer (e.g., 50% methanol or an MS-compatible buffer like 50 mM ammonium bicarbonate).[10] Prepare ice-cold PBS.

  • Cell Washing and Harvesting: Wash cells as described in Protocol 1. After the final wash, add 1 mL of ice-cold PBS and scrape the cells into a microcentrifuge tube. Pellet the cells by centrifuging at 500 x g for 5 minutes at 4°C.

  • Lysis: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold lysis buffer.

  • Sonication: Place the tube in an ice-water bath. Sonicate using a probe sonicator with short pulses (e.g., 10 seconds ON, 30 seconds OFF) for a total of 2-3 minutes of ON time. This prevents overheating.[9] The lysate should become noticeably less viscous.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant to a new tube for analysis.

Data Presentation: Comparison of Lysis Methods

Method Principle Advantages Disadvantages Best For
Cold Solvent (Methanol/ACN) Solubilizes membrane, precipitates protein, quenches metabolismExcellent for quenching, simple, good for broad metabolite profiling, MS-compatibleMay not lyse all cell types efficientlyLC-MS based metabolomics, high-throughput screening
Sonication Mechanical disruption via high-frequency sound waves[7][9]Highly efficient, works for tough cells, good for large volumes[9]Generates heat (risk of degradation), can shear DNA, requires specific equipment[9]Resistant cells (bacteria, yeast), downstream assays requiring DNA shearing
Freeze-Thaw Cell rupture by ice crystal formation[7][9]Gentle, preserves protein activity, requires no special equipment[9]Less efficient, requires multiple cycles, may not be sufficient alone[9]Small sample volumes, cells sensitive to harsh methods
Detergent-Based Lysis Solubilizes cell membrane lipidsVery efficient for protein extractionDetergents often interfere with downstream MS analysis (ion suppression)Western blotting, protein assays (not recommended for metabolite analysis via MS)

References

Improving the long-term stability of Benfotiamine stock solutions for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of benfotiamine stock solutions for in vitro experiments to ensure long-term stability and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use is dimethyl sulfoxide (DMSO). This compound is sparingly soluble in water and most organic solvents but exhibits good solubility in DMSO.[1][2][3] For aqueous-based experiments, it is crucial to first dissolve this compound in 100% DMSO before further dilution into your aqueous experimental medium.[4]

Q2: What is the maximum soluble concentration of this compound in DMSO?

A2: this compound is soluble in DMSO at concentrations of 50 mg/mL (107.19 mM) or even higher.[5] To achieve complete dissolution at high concentrations, sonication is recommended.[5] It is advisable to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[6]

Q3: How should I prepare a this compound stock solution in DMSO?

A3: To prepare a this compound stock solution, accurately weigh the desired amount of this compound powder and add the appropriate volume of high-purity, anhydrous DMSO. Vortex the solution thoroughly. For higher concentrations, sonication in an ultrasonic bath may be necessary to ensure complete dissolution.[4][5] Always visually inspect the solution to ensure it is clear and free of any particulate matter before storage.

Q4: What are the optimal storage conditions for this compound stock solutions?

A4: For long-term stability, this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -20°C or -80°C. Under these conditions, the stock solution is expected to be stable for at least one to two years.[6]

Q5: What are the signs of degradation in a this compound stock solution?

A5: Visual signs of degradation can include a change in color, the appearance of cloudiness, or the formation of a precipitate.[7] However, degradation can also occur without any visible changes. For critical experiments, it is recommended to periodically assess the purity and concentration of your stock solution using analytical methods such as HPLC or UV spectrophotometry.[8][9][10]

Troubleshooting Guides

Issue 1: this compound powder is not dissolving completely in DMSO.

  • Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.

  • Solution:

    • Try sonicating the solution for 10-15 minutes.[5]

    • Gently warm the solution to 37°C and vortex again. Be cautious not to overheat, as this could degrade the compound.[11]

    • If the issue persists, use a fresh, unopened bottle of anhydrous DMSO.[6]

    • Consider preparing a slightly more dilute stock solution.

Issue 2: A precipitate forms when I dilute my DMSO stock solution into my aqueous cell culture medium.

  • Possible Cause: This is a common issue with hydrophobic compounds dissolved in an organic solvent when diluted into an aqueous solution, a phenomenon known as "crashing out."[4] The this compound is poorly soluble in the aqueous environment.

  • Solution:

    • Use Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps. For example, first, dilute your concentrated stock to a lower concentration in DMSO, and then add this intermediate stock to your media.[12]

    • Drop-wise Addition with Mixing: Add the DMSO stock solution drop-wise to the pre-warmed (37°C) media while gently vortexing or swirling the media. This rapid dispersion helps prevent localized high concentrations that can initiate precipitation.[4]

    • Lower Final Concentration: The final concentration of this compound in your experiment may exceed its aqueous solubility. Try reducing the final working concentration.

    • Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity and to improve the solubility of the compound.[4][12]

Issue 3: I observe a color change or precipitate in my stock solution after storage.

  • Possible Cause: The this compound may be degrading, or the solution may be unstable at the storage temperature.

  • Solution:

    • Discard the stock solution.

    • Prepare a fresh stock solution using the recommended procedures.

    • Ensure proper storage conditions, including the use of tightly sealed vials to prevent moisture absorption and aliquoting to avoid multiple freeze-thaw cycles.[6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO ≥ 50 mg/mL (107.19 mM)Sonication and use of anhydrous DMSO are recommended for high concentrations.[5][6]
Water 0.67 mg/mL (1.44 mM)Requires sonication for dissolution.[5]
Ethanol < 2.83 mg/mLLimited solubility.[2]
0.1 M Ammonium Hydroxide ~1 mg/mL

Table 2: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureDuration
DMSO -80°CUp to 2 years[6]
DMSO -20°CUp to 1 year[6]
Solid Powder -20°CUp to 3 years[5]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 466.45 g/mol )

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, conical tube (e.g., 15 mL)

    • Vortex mixer

    • Sonicator

    • Sterile, single-use cryovials

  • Procedure:

    • Weigh out 46.65 mg of this compound powder and transfer it to the 15 mL conical tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • If the solid has not completely dissolved, place the tube in a sonicator water bath for 15-30 minutes, or until the solution is clear.

    • Visually inspect the solution for any remaining particulate matter.

    • Aliquot the stock solution into sterile, single-use cryovials (e.g., 50 µL or 100 µL per vial).

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound Stock Solution by UV-Vis Spectrophotometry

  • Materials:

    • This compound stock solution in DMSO

    • DMSO (for blank and dilutions)

    • UV-transparent cuvettes

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a fresh dilution of the this compound stock solution in DMSO to a concentration within the linear range of the spectrophotometer (e.g., 10-50 µM).

    • Use DMSO as the blank.

    • Scan the sample from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax), which should be around 243-245 nm.[1][10]

    • Measure the absorbance of the solution at the determined λmax.

    • To assess stability over time, store an aliquot of the stock solution under the desired conditions (e.g., 4°C, room temperature, or -20°C).

    • At specified time points (e.g., 1, 7, 14, and 30 days), prepare a fresh dilution from the stored stock and measure its absorbance at λmax.

    • A significant decrease in absorbance over time indicates degradation of the compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Preparing and Using this compound Stock Solutions cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation cluster_exp In Vitro Experiment cluster_troubleshooting Troubleshooting weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve sonicate 3. Vortex & Sonicate (if necessary) dissolve->sonicate aliquot 4. Aliquot into Single-Use Vials sonicate->aliquot precipitation Precipitation Observed? sonicate->precipitation store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw a Single Aliquot store->thaw prewarm 7. Pre-warm Aqueous Medium (37°C) thaw->prewarm dilute 8. Perform Serial Dilution (Drop-wise with Vortexing) prewarm->dilute add_to_cells 9. Add Working Solution to Cells dilute->add_to_cells dilute->precipitation incubate 10. Incubate add_to_cells->incubate analyze 11. Analyze Results incubate->analyze check_stock Check Stock Solution: - Use fresh DMSO - Sonicate/Warm precipitation->check_stock In Stock check_dilution Check Dilution Method: - Serial dilution - Drop-wise addition - Pre-warmed media precipitation->check_dilution In Media

Caption: Workflow for preparing and troubleshooting this compound solutions.

benfotiamine_pathway This compound's Mechanism of Action in Mitigating Hyperglycemic Damage This compound This compound Thiamine_DP Increased Intracellular Thiamine Diphosphate (TDP) This compound->Thiamine_DP Transketolase Activation of Transketolase Thiamine_DP->Transketolase PPP Pentose Phosphate Pathway (PPP) Transketolase->PPP Redirects intermediates to Glycolytic_Intermediates Excess Glycolytic Intermediates (Fructose-6-P, Glyceraldehyde-3-P) Transketolase->Glycolytic_Intermediates Reduces AGE_Pathway Advanced Glycation End-product (AGE) Pathway Glycolytic_Intermediates->AGE_Pathway Hexosamine_Pathway Hexosamine Pathway Glycolytic_Intermediates->Hexosamine_Pathway PKC_Pathway Diacylglycerol (DAG) - Protein Kinase C (PKC) Pathway Glycolytic_Intermediates->PKC_Pathway Vascular_Damage Vascular Damage AGE_Pathway->Vascular_Damage Hexosamine_Pathway->Vascular_Damage PKC_Pathway->Vascular_Damage

Caption: this compound's signaling pathway in preventing hyperglycemic damage.

References

Validation & Comparative

A Comparative Guide to Benfotiamine and Thiamine in the Treatment of Alcoholic Polyneuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of benfotiamine and thiamine in treating alcoholic polyneuropathy, a common neurological complication of chronic alcohol abuse. The information presented is based on available clinical data and is intended to inform research and development in this therapeutic area.

Executive Summary

Alcoholic polyneuropathy is a debilitating condition characterized by nerve damage, leading to pain, sensory loss, and motor weakness. Thiamine (vitamin B1) deficiency is a well-established etiological factor, making thiamine supplementation a cornerstone of treatment. This compound, a synthetic, lipid-soluble derivative of thiamine, has emerged as a promising alternative due to its enhanced bioavailability. This guide synthesizes the current evidence on the comparative efficacy of these two compounds, presenting quantitative data from clinical studies, detailing experimental protocols, and illustrating relevant physiological pathways.

While direct head-to-head clinical trials comparing this compound and thiamine in alcoholic polyneuropathy are limited, existing evidence suggests that this compound's superior absorption profile may offer therapeutic advantages. The "this compound in Alcoholic Polyneuropathy" (BAP I) study provides significant evidence for the efficacy of this compound.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative outcomes from key clinical trials investigating this compound and studies on thiamine in the context of alcoholic polyneuropathy.

Table 1: Efficacy of this compound in Alcoholic Polyneuropathy (BAP I Study) [1][2][3][4][5][6]

Outcome MeasureThis compound Group (n=28)Placebo Group (n=28)p-value
Vibration Perception Threshold (Great Toe)
Baseline (arbitrary units)6.5 ± 1.56.2 ± 1.6NS
Change after 8 weeks+1.38-0.250.040
Motor Function (Lohmann's Scale)
% Patients with Improvement80%60.7%0.093 (tendency)
Overall Neuropathy Score
% Patients with a Score ≥ 10 (Improved)93.3%67.9%0.039

NS: Not Significant

Table 2: Thiamine Status and Nerve Conduction Velocity in Alcoholic Patients

Due to the lack of controlled trials with specific quantitative outcomes for thiamine monotherapy in alcoholic polyneuropathy, this table presents correlational data from an observational study.

ParameterPatient Group (n=20)Key Findings
Thiamine Deficiency 38% of patients showed significant thiamine deficiency.[7]
Nerve Conduction Velocity Significant reductions in motor and sensory conduction velocities compared to controls.[7]A negative correlation was observed between erythrocyte transketolase activation (an indicator of thiamine deficiency) and peroneal nerve conduction velocity.[7]

Experimental Protocols

This compound: The BAP I Study[1][2][3][4][5][6]
  • Study Design: A three-armed, randomized, multicentre, placebo-controlled, double-blind study.

  • Patient Population: 84 out-patients with severe symptoms of alcoholic polyneuropathy. Inclusion criteria included a history of chronic alcoholism and clinical signs of polyneuropathy.

  • Treatment Groups:

    • This compound: 320 mg daily for 4 weeks, followed by 120 mg daily for 4 weeks.

    • This compound combination (with vitamins B6 and B12).

    • Placebo.

  • Duration: 8 weeks.

  • Outcome Measures:

    • Primary: Vibration perception threshold measured at the great toe using a graduated tuning fork.

    • Secondary: Motor function (assessed using Lohmann's scale), sensory function, coordination, and an overall neuropathy symptom score.

Thiamine Studies in Alcoholic Neuropathy

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Thiamine_Deficiency_Pathway cluster_alcohol Chronic Alcohol Consumption cluster_gut Gastrointestinal Tract cluster_liver Liver cluster_systemic Systemic Circulation cluster_nerve Peripheral Nerve Alcohol Alcohol Thiamine_Absorption Impaired Thiamine Absorption Alcohol->Thiamine_Absorption Inhibits Thiamine Transporters Thiamine_Storage Decreased Thiamine Storage & Phosphorylation Alcohol->Thiamine_Storage Reduces Storage Capacity & Conversion to Active Form Thiamine_Deficiency Thiamine Deficiency (Low Blood Thiamine) Thiamine_Absorption->Thiamine_Deficiency Thiamine_Storage->Thiamine_Deficiency Energy_Metabolism Impaired Neuronal Energy Metabolism Thiamine_Deficiency->Energy_Metabolism Myelin_Maintenance Disrupted Myelin Sheath Maintenance Energy_Metabolism->Myelin_Maintenance Axonal_Transport Impaired Axonal Transport Energy_Metabolism->Axonal_Transport Polyneuropathy Alcoholic Polyneuropathy Myelin_Maintenance->Polyneuropathy Axonal_Transport->Polyneuropathy

Caption: Pathophysiology of Thiamine Deficiency in Alcoholic Polyneuropathy.

Benfotiamine_Workflow cluster_administration Oral Administration cluster_absorption Intestinal Absorption cluster_metabolism Metabolic Conversion cluster_action Mechanism of Action Benfotiamine_Oral This compound (Lipid-Soluble Prodrug) Passive_Diffusion Passive Diffusion (High Bioavailability) Benfotiamine_Oral->Passive_Diffusion SBT S-benzoylthiamine Passive_Diffusion->SBT Dephosphorylation Thiamine Thiamine SBT->Thiamine Hydrolysis in Liver TPP Thiamine Pyrophosphate (TPP) (Active Form) Thiamine->TPP Phosphorylation Enzyme_Activation Activates Transketolase TPP->Enzyme_Activation Metabolic_Benefit Restores Neuronal Energy Metabolism Enzyme_Activation->Metabolic_Benefit

Caption: Absorption and Mechanism of Action of this compound.

Conclusion

The available evidence strongly supports the efficacy of this compound in improving the symptoms of alcoholic polyneuropathy, as demonstrated by the BAP I study.[1][2][3][4][5][6] The superior bioavailability of this compound, a lipid-soluble thiamine derivative, allows for more effective circumvention of the impaired thiamine absorption seen in chronic alcoholics.[10]

While thiamine remains a standard of care, the lack of robust, direct comparative clinical trial data against this compound in alcoholic polyneuropathy makes a definitive statement on superior efficacy challenging. However, from a mechanistic and pharmacokinetic standpoint, this compound presents a compelling therapeutic option.

Future research should focus on direct, head-to-head randomized controlled trials comparing this compound and various formulations and dosages of thiamine in patients with alcoholic polyneuropathy. Such studies should include comprehensive outcome measures, including nerve conduction studies, quantitative sensory testing, and patient-reported outcome measures, to provide a clearer picture of their comparative efficacy.

References

Head-to-Head Clinical Trial of Benfotiamine Versus Alpha-Lipoic Acid for Diabetic Neuropathy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of benfotiamine and alpha-lipoic acid in the management of diabetic neuropathy. The information is compiled from peer-reviewed clinical trials to support research and development efforts in this therapeutic area.

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that leads to pain, numbness, and other sensory disturbances. Both this compound, a synthetic precursor of thiamine (vitamin B1), and alpha-lipoic acid (ALA), a potent antioxidant, have been investigated as potential therapeutic agents. This guide synthesizes the available clinical trial data to provide a head-to-head comparison of their efficacy and safety.

Mechanisms of Action

This compound

This compound is a lipid-soluble form of thiamine with high bioavailability.[1] Its primary mechanism of action involves the activation of the enzyme transketolase, a key component of the pentose phosphate pathway.[2] This activation helps to redirect excess glucose metabolites away from pathways that contribute to diabetic complications.[2][3] Specifically, this compound has been shown to inhibit the formation of advanced glycation end products (AGEs), the activation of protein kinase C (PKC), and the hexosamine pathway, all of which are implicated in the pathogenesis of diabetic neuropathy.[1][3][4]

cluster_hyperglycemia Hyperglycemia cluster_pathways Pathogenic Pathways Glucose Glucose Polyol_Pathway Polyol Pathway Glucose->Polyol_Pathway increased flux AGE_Formation AGE Formation Glucose->AGE_Formation increased flux PKC_Activation PKC Activation Glucose->PKC_Activation increased flux Hexosamine_Pathway Hexosamine Pathway Glucose->Hexosamine_Pathway increased flux Diabetic_Neuropathy Diabetic Neuropathy Polyol_Pathway->Diabetic_Neuropathy AGE_Formation->Diabetic_Neuropathy PKC_Activation->Diabetic_Neuropathy Hexosamine_Pathway->Diabetic_Neuropathy This compound This compound Transketolase Transketolase This compound->Transketolase activates Transketolase->Polyol_Pathway inhibits Transketolase->PKC_Activation inhibits Transketolase->Hexosamine_Pathway inhibits Transketolance Transketolance Transketolance->AGE_Formation inhibits

Diagram 1: this compound's Mechanism of Action.
Alpha-Lipoic Acid

Alpha-lipoic acid is a naturally occurring antioxidant that scavenges free radicals and reduces oxidative stress, a key contributor to nerve damage in diabetic neuropathy.[5][6] It also improves blood flow to the nerves by enhancing nitric oxide-mediated vasodilation.[7] Furthermore, ALA has been shown to improve nerve conduction velocity.[7] Its multifaceted mechanism of action targets several aspects of diabetic neuropathy pathogenesis.[8]

cluster_oxidative_stress Oxidative Stress cluster_vascular Vascular Dysfunction Free_Radicals Free Radicals Diabetic_Neuropathy Diabetic Neuropathy Free_Radicals->Diabetic_Neuropathy Reduced_Blood_Flow Reduced Nerve Blood Flow Reduced_Blood_Flow->Diabetic_Neuropathy Alpha_Lipoic_Acid Alpha-Lipoic Acid Antioxidant_Action Antioxidant Action Alpha_Lipoic_Acid->Antioxidant_Action Improved_Vasodilation Improved Vasodilation Alpha_Lipoic_Acid->Improved_Vasodilation Improved_Nerve_Conduction Improved Nerve Conduction Alpha_Lipoic_Acid->Improved_Nerve_Conduction Antioxidant_Action->Free_Radicals scavenges Improved_Vasodilation->Reduced_Blood_Flow improves Improved_Nerve_Conduction->Diabetic_Neuropathy ameliorates

Diagram 2: Alpha-Lipoic Acid's Mechanism of Action.

Head-to-Head Clinical Trial Data

A key study directly comparing this compound and alpha-lipoic acid provides valuable insights into their relative efficacy.

Bungau et al., 2019: A Randomized Controlled Trial

This study included 120 patients with distal symmetric painful diabetic neuropathy randomized into three treatment groups: this compound monotherapy, alpha-lipoic acid monotherapy, and a combination of both.[5][6]

Data Summary:

ParameterThis compound (300 mg/day)Alpha-Lipoic Acid (600 mg/day)Combination Therapy
Diabetic Neuropathy Symptoms (DNS) Score (Baseline) 2.502.502.50
DNS Score (After 8 weeks) 1.851.301.02
Neuropathy Disability Score (NDS) (Baseline) 6.806.806.80
NDS (After 8 weeks) 5.204.503.80
Pain Intensity (Visual Analogue Scale - VAS) (Baseline) 7.57.57.5
Pain Intensity (VAS) (After 8 weeks) 5.04.03.0
Adverse Effects None reportedNausea (5.56%), Dizziness (2.78%)Nausea (7.50%), Dizziness (2.50%)

Key Findings:

  • All three treatment regimens resulted in statistically significant improvements in DNS score, NDS, and pain intensity.[5][6]

  • The combination therapy of alpha-lipoic acid and this compound was superior to monotherapy with either agent.[5][6]

  • This compound was associated with a better safety profile, with no adverse effects reported in the monotherapy group.[5]

Supporting Clinical Trial Data

This compound Clinical Trials
StudyNDosageDurationKey Efficacy Outcomes
BENDIP Study 165300 mg/day or 600 mg/day6 weeksSignificant improvement in Neuropathy Symptom Score (NSS) with 600 mg/day (p=0.033).[9][10]
BEDIP Study 40400 mg/day3 weeksStatistically significant improvement in neuropathy score (p=0.0287) and pain reduction (p=0.0414).[11]
Winkler et al., 1999 36150 mg/day or 320 mg/day6 weeksSignificant improvement in pain and vibration sensation, with the higher dose showing greater effect.[6]
Alpha-Lipoic Acid Clinical Trials
StudyNDosageDurationKey Efficacy Outcomes
ALADIN Study 328100, 600, or 1200 mg/day (IV)3 weeksSignificant reduction in Total Symptom Score (TSS) with 600 mg/day and 1200 mg/day.[12]
NATHAN 1 Trial 460600 mg/day (oral)4 yearsClinically meaningful improvement and prevention of progression of neuropathic impairments.[8]
Meta-analysis (Han et al.) 10 RCTs (1242 patients)600, 1200, 1800 mg/day (oral)N/AFavorable results for TSS and Neurological Disability Score (NDS).[5]

Experimental Protocols

Bungau et al., 2019 Study Protocol

cluster_recruitment Patient Recruitment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Inclusion_Criteria 120 patients with distal symmetric painful diabetic neuropathy Group_A This compound (300 mg/day) Inclusion_Criteria->Group_A Group_B Alpha-Lipoic Acid (600 mg/day) Inclusion_Criteria->Group_B Group_C Combination Therapy Inclusion_Criteria->Group_C Duration 8 weeks of oral administration Group_A->Duration Group_B->Duration Group_C->Duration DNS_Score Diabetic Neuropathy Symptoms (DNS) Score Duration->DNS_Score NDS Neuropathy Disability Score (NDS) Duration->NDS VAS Pain Intensity (VAS) Duration->VAS

Diagram 3: Bungau et al., 2019 Study Workflow.
  • Study Design: A randomized, parallel-group clinical trial.[5][6]

  • Participants: 120 patients diagnosed with distal symmetric painful diabetic neuropathy.[5][6]

  • Interventions:

    • Group 1: Oral this compound 300 mg/day.[5][6]

    • Group 2: Oral alpha-lipoic acid 600 mg/day.[5][6]

    • Group 3: Combination of oral this compound 300 mg/day and alpha-lipoic acid 600 mg/day.[5][6]

  • Duration: 8 weeks.[5][6]

  • Primary Outcome Measures:

    • Diabetic Neuropathy Symptoms (DNS) score.[5]

    • Neuropathy Disability Score (NDS).[5]

    • Pain intensity assessed using a Visual Analogue Scale (VAS).[5]

  • Safety Assessment: Monitoring and recording of adverse effects.[5]

BENDIP Study Protocol
  • Study Design: A randomized, double-blind, placebo-controlled, phase-III clinical study.[9][10]

  • Participants: 165 patients with symmetrical, distal diabetic polyneuropathy.[9][10]

  • Interventions:

    • Group A: this compound 600 mg/day.[9][10]

    • Group B: this compound 300 mg/day.[9][10]

    • Group C: Placebo.[9][10]

  • Duration: 6 weeks.[9][10]

  • Primary Outcome Measure: Neuropathy Symptom Score (NSS).[9][10]

  • Secondary Outcome Measure: Total Symptom Score (TSS).[9][10]

ALADIN Study Protocol
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[12]

  • Participants: 328 patients with non-insulin-dependent diabetes and symptomatic peripheral neuropathy.[12]

  • Interventions:

    • Group 1: Intravenous (IV) alpha-lipoic acid 1200 mg/day.[12]

    • Group 2: IV alpha-lipoic acid 600 mg/day.[12]

    • Group 3: IV alpha-lipoic acid 100 mg/day.[12]

    • Group 4: Placebo.[12]

  • Duration: 3 weeks.[12]

  • Primary Outcome Measure: Total Symptom Score (TSS) for neuropathic symptoms (pain, burning, paresthesias, and numbness).[12]

Conclusion

Both this compound and alpha-lipoic acid have demonstrated efficacy in improving the symptoms of diabetic neuropathy in multiple clinical trials. The direct head-to-head comparison by Bungau et al. suggests that while both are effective, a combination therapy may provide superior outcomes.[5][6] Alpha-lipoic acid monotherapy appeared to show a greater effect than this compound monotherapy in this particular study.[5] However, this compound exhibited a more favorable safety profile with no reported adverse effects in the monotherapy arm.[5]

For drug development professionals, these findings suggest that combination therapies targeting multiple pathogenic pathways in diabetic neuropathy could be a promising strategy. Further long-term studies are warranted to confirm these findings and to fully elucidate the comparative long-term benefits and risks of these two agents.

References

Validating the neuroprotective effects of Benfotiamine in a transgenic mouse model of tauopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Benfotiamine's neuroprotective effects in a transgenic mouse model of tauopathy, supported by experimental data. We delve into its performance against alternatives, detail the experimental protocols used in key studies, and visualize the underlying biological pathways and experimental workflows.

I. Performance Comparison: this compound vs. Alternatives

This compound, a synthetic derivative of thiamine (Vitamin B1) with enhanced bioavailability, has shown significant promise in preclinical models of tauopathy.[1][2][3] Its neuroprotective effects are primarily attributed to its ability to activate the Nrf2/ARE antioxidant pathway and inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme in tau hyperphosphorylation.[1][2][4]

Comparison with Fursultiamine

In a head-to-head comparison in the APP/PS1 mouse model, another lipophilic thiamine derivative, fursultiamine, did not replicate the beneficial effects of this compound on reducing phosphorylated tau levels, despite both effectively increasing brain thiamine levels.[5] This suggests that this compound's neuroprotective mechanism may extend beyond simple thiamine replenishment and involve thiamine-independent pathways, likely related to the suppression of GSK-3 activities.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies evaluating this compound in the P301S transgenic mouse model of tauopathy.

Table 1: Effects of this compound on Lifespan and Behavior in P301S Mice

ParameterControl Group (P301S)This compound-Treated Group (P301S)Percentage ChangeStatistical SignificanceSource
Median Lifespan ~322 days~390 days+21%p < 0.01[7]
Elevated Plus Maze (Time in Open Arms) Decreased compared to Wild TypeIncreased compared to Control P301S-p < 0.05[2]
Contextual Fear Conditioning (% Freezing) Decreased compared to Wild TypeIncreased compared to Control P301S-p < 0.05[2]

Table 2: Effects of this compound on Tau Pathology in P301S Mice

ParameterControl Group (P301S)This compound-Treated Group (P301S)Percentage ReductionStatistical SignificanceSource
Phosphorylated Tau (AT8+) Area (Cerebral Cortex) 1.26 ± 0.44%0.46 ± 0.07%~63.5%p < 0.05[2]
Phosphorylated Tau (AT8+) Area (Hippocampus) 5.53 ± 1.44%2.17 ± 0.76%~60.7%p < 0.05[2]
Neurofibrillary Tangles (NFTs) PresentDecreasedNot Quantified-[1][8]
Glycated Tau PresentReducedNot Quantified-[1][8]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.

Animal Model and Treatment
  • Mouse Strain: P301S transgenic mice, which express the human P301S mutation in the tau gene, leading to the development of age-dependent tau pathology, neurodegeneration, and motor deficits.[1][9]

  • Treatment: this compound was administered chronically through the diet.[1][2] The dosage used in several studies was 200 mg/kg/day.[7] Control groups received a standard diet.

Behavioral Testing

The EPM is used to assess anxiety-like behavior in rodents.[10][11][12][13]

  • The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[11]

  • Mice are placed at the center of the maze and allowed to explore freely for a 5-minute session.[10]

  • The time spent in the open arms and the number of entries into the open and closed arms are recorded.

  • An increase in the time spent in the open arms is indicative of reduced anxiety.

This test evaluates fear-associated learning and memory.

  • Training Phase: Mice are placed in a conditioning chamber and receive a series of foot shocks paired with an auditory cue.

  • Testing Phase (Contextual): 24 hours later, mice are returned to the same chamber (context) without the auditory cue or foot shocks.

  • Data Analysis: The percentage of time the mice spend "freezing" (a fear response) is measured. Increased freezing time indicates better fear memory.

Immunohistochemistry for Phosphorylated Tau

This technique is used to visualize and quantify the accumulation of hyperphosphorylated tau in brain tissue.[14][15][16]

  • Tissue Preparation: Mice are euthanized, and their brains are collected, fixed in paraformaldehyde, and sectioned.

  • Immunostaining: Brain sections are incubated with a primary antibody specific for phosphorylated tau, such as AT8, which recognizes tau phosphorylated at Ser202/Thr205.[2][14][15]

  • Visualization: A secondary antibody conjugated to an enzyme or fluorophore is used to detect the primary antibody.

  • Quantification: The stained sections are imaged using a microscope, and the area occupied by phosphorylated tau is quantified using image analysis software.[2]

Western Blotting for Signaling Proteins

Western blotting is employed to measure the levels of specific proteins, such as those involved in the Nrf2 and GSK-3β pathways.[2][4]

  • Protein Extraction: Brain tissue is homogenized in a lysis buffer to extract proteins.

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane.

  • Immunodetection: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Nrf2, Keap1, phospho-GSK-3β, total GSK-3β).

  • Detection: A secondary antibody linked to a detection system is used to visualize the protein bands.

  • Densitometry: The intensity of the protein bands is quantified to determine the relative protein levels.

III. Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the experimental workflow for its validation.

Benfotiamine_Signaling_Pathway cluster_this compound This compound cluster_Nrf2_Pathway Nrf2/ARE Pathway cluster_GSK3b_Pathway GSK-3β Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inhibits pGSK3b_inactive p-GSK-3β (inactive) This compound->pGSK3b_inactive promotes inactivation Nrf2 Nrf2 Keap1->Nrf2 degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes promotes GSK3b_active GSK-3β (active) Tau Tau GSK3b_active->Tau phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs aggregates to form

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_Model Animal Model cluster_Treatment Treatment Groups cluster_Analysis Analysis cluster_Outcome Outcome Measures P301S_mice P301S Transgenic Mice Control Control Diet P301S_mice->Control Benfotiamine_Diet This compound Diet P301S_mice->Benfotiamine_Diet Behavior Behavioral Testing (EPM, Fear Conditioning) Control->Behavior Pathology Tau Pathology Analysis (Immunohistochemistry) Control->Pathology Biochemistry Biochemical Analysis (Western Blotting) Control->Biochemistry Benfotiamine_Diet->Behavior Benfotiamine_Diet->Pathology Benfotiamine_Diet->Biochemistry Lifespan Lifespan Behavior->Lifespan Anxiety Anxiety Levels Behavior->Anxiety Memory Learning & Memory Behavior->Memory pTau_levels Phosphorylated Tau Levels Pathology->pTau_levels NFT_burden NFT Burden Pathology->NFT_burden Nrf2_activation Nrf2 Pathway Activation Biochemistry->Nrf2_activation GSK3b_inhibition GSK-3β Inhibition Biochemistry->GSK3b_inhibition

Caption: Experimental workflow for validating this compound.

References

A comparative study of the antioxidant capacity of Benfotiamine and other thiamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antioxidant Capacity of Benfotiamine and Other Thiamine Derivatives

For researchers and professionals in drug development, understanding the nuanced differences in the antioxidant capabilities of various thiamine (Vitamin B1) derivatives is crucial for targeted therapeutic applications. This guide provides a comparative analysis of this compound and other key thiamine derivatives, supported by available experimental data, detailed methodologies, and pathway visualizations to elucidate their mechanisms of action.

The lipophilic nature of thiamine derivatives like this compound, sulbutiamine, and fursultiamine allows for enhanced bioavailability compared to the water-soluble thiamine hydrochloride, which is a key factor in their therapeutic potential.[1][2] Their antioxidant effects are multifaceted, ranging from direct scavenging of reactive oxygen species (ROS) to the modulation of endogenous antioxidant pathways.

Mechanisms of Antioxidant Action

Thiamine and its derivatives combat oxidative stress through two primary mechanisms:

  • Direct Antioxidant Activity: This involves the direct neutralization of free radicals. Thiamine itself has been shown to possess radical-scavenging properties.[3] this compound also exhibits direct antioxidant effects, contributing to its protective capacity against oxidative DNA damage.[4][5]

  • Indirect Antioxidant Activity: This mechanism involves the upregulation of the body's own antioxidant defense systems.

    • Pentose Phosphate Pathway (PPP) Activation: this compound and fursultiamine are known to enhance the activity of transketolase, a key enzyme in the PPP.[6][7] This boosts the production of NADPH, which is essential for regenerating the primary endogenous antioxidant, glutathione (GSH), from its oxidized state (GSSG).[8][9][10]

    • Nrf2/ARE Pathway Activation: this compound and its metabolites can activate the Nrf2/ARE signaling pathway.[11][12] Nrf2 is a transcription factor that, when activated, moves into the nucleus and binds to the Antioxidant Response Element (ARE), leading to the increased expression of numerous antioxidant and detoxification enzymes.[13][14]

    • Glutathione (GSH) Upregulation: Sulbutiamine, with its thiol-containing structure, is thought to exert neuroprotective effects by increasing the levels of GSH, a critical component of the cellular antioxidant pool.[15]

Comparative Summary of Antioxidant Capacity

Thiamine Derivative Antioxidant Assay Result (IC50 Value) Primary Mechanism Reference(s)
This compound FRAP AssayDirect antioxidant effect observedIndirect (Nrf2, PPP activation), Direct scavenging[5]
Lipid PeroxidationReduced MDA levelsIndirect (Nrf2, PPP activation)[1]
Thiamine ABTS Assay76.4 ± 3.7 µMDirect scavenging[16]
Superoxide Scavenging~158 µMDirect scavenging[17]
Thiamine Diphosphate (TDP) Superoxide Scavenging~56 µMDirect scavenging[17]
Sulbutiamine N/A (Quantitative)Data not availableIndirect (Upregulates Glutathione)[15]
Fursultiamine N/A (Quantitative)Data not availableIndirect (Presumed PPP activation)[18]
Allithiamine N/A (Quantitative)Data not availableData not available

IC50: The concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates higher antioxidant activity.[19]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

PPP_Antioxidant_Defense Pentose Phosphate Pathway in Antioxidant Defense cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Thiamine Thiamine Derivatives Action cluster_Redox Redox Cycling G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P G6PD NADPH NADPH G6P->NADPH produces Benfo This compound Fursultiamine TKT Transketolase Benfo->TKT activates NADP NADP+ NADPH->NADP GR NADP->G6P stimulates GSSG GSSG (Oxidized Glutathione) GSH GSH (Reduced Glutathione) GSSG->GSH GR ROS Reactive Oxygen Species (ROS) GSH->ROS GPx H2O H2O ROS->H2O

Caption: Role of this compound in the Pentose Phosphate Pathway (PPP) for antioxidant defense.

Nrf2_ARE_Pathway This compound Activation of the Nrf2/ARE Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benfo This compound Metabolites Keap1_Nrf2 Keap1-Nrf2 Complex Benfo->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, GCLM) ARE->Genes activates transcription

Caption: Activation of the Nrf2/ARE antioxidant pathway by this compound.

Experimental Workflow

Antioxidant_Assay_Workflow General Workflow for Antioxidant Capacity Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample Prepare Thiamine Derivative Solutions (Varying Concentrations) mix Mix Sample and Reagent in Microplate Wells prep_sample->mix prep_reagent Prepare Assay Reagent (e.g., DPPH, ABTS) prep_reagent->mix incubate Incubate in Dark at Room Temperature mix->incubate measure Measure Absorbance (e.g., at 517 nm for DPPH) incubate->measure calculate Calculate % Inhibition and Determine IC50 Value measure->calculate compare Compare IC50 Values of Derivatives calculate->compare

Caption: A typical experimental workflow for assessing and comparing antioxidant capacity.

Experimental Protocols

Below are detailed methodologies for key assays used to determine antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[20]

  • Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[14][21] The percentage of scavenging activity is then calculated.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Thiamine derivatives (test samples)

    • Positive control (e.g., Ascorbic Acid, Trolox)

    • 96-well microplate

    • Microplate reader or spectrophotometer

  • Protocol:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.[22]

    • Preparation of Sample Solutions: Prepare stock solutions of each thiamine derivative and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[22]

    • Assay Procedure: a. To a 96-well microplate, add 100 µL of each sample dilution to separate wells.[22] b. Add 100 µL of the 0.1 mM DPPH solution to each well.[22] c. For the control well, mix 100 µL of methanol with 100 µL of the DPPH solution. d. For the blank well, add 200 µL of methanol.

    • Incubation: Mix the contents thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[22]

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[21]

    • Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

    • IC50 Determination: Plot the scavenging activity percentage against the sample concentrations to determine the IC50 value.[19]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Principle: The reduction of the ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at 734 nm.[23]

  • Reagents and Equipment:

    • ABTS diammonium salt

    • Potassium persulfate

    • Methanol or Ethanol

    • Thiamine derivatives (test samples)

    • Positive control (e.g., Trolox)

    • Spectrophotometer or microplate reader

  • Protocol:

    • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[23][24]

    • Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[24]

    • Preparation of Sample Solutions: Prepare various concentrations of the thiamine derivatives and a Trolox standard curve.

    • Assay Procedure: a. Add a small volume of the sample extract (e.g., 20 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 2 mL).[24]

    • Incubation: Mix and allow the reaction to proceed for a set time (e.g., 6-30 minutes) at room temperature.[23][24]

    • Measurement: Measure the absorbance at 734 nm.[23]

    • Calculation: Calculate the percentage of inhibition similar to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[23]

Lipid Peroxidation (TBARS) Assay

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary breakdown product.

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct (MDA-TBA), which can be measured colorimetrically at ~532 nm.[25][26]

  • Reagents and Equipment:

    • Thiobarbituric acid (TBA)

    • Trichloroacetic acid (TCA) or similar acid reagent

    • MDA standard (e.g., from MDA bis(dimethyl acetal))

    • Biological sample (e.g., cell lysate, tissue homogenate)

    • Water bath (95°C)

    • Centrifuge

    • Spectrophotometer or microplate reader

  • Protocol:

    • Sample Preparation: Homogenize the biological sample and treat with an acid reagent to precipitate protein and release MDA.[27]

    • Reaction: a. Add the TBA reagent to the supernatant of the prepared sample.[26] b. Prepare a standard curve using the MDA standard.

    • Incubation: Incubate all tubes in a water bath at 95°C for 60 minutes.[26]

    • Cooling and Centrifugation: Cool the tubes on ice to stop the reaction, then centrifuge to pellet any precipitate.[26]

    • Measurement: Transfer the supernatant to a new tube or microplate well and measure the absorbance at 532 nm.[28]

    • Calculation: Determine the concentration of MDA in the samples by comparing their absorbance to the standard curve. The results are typically expressed as nmol of MDA per mg of protein.

Conclusion

This compound stands out among thiamine derivatives due to the extensive research supporting its potent indirect antioxidant mechanisms, particularly the activation of the Nrf2 and PPP pathways.[6][11] This dual-action capability—combining direct scavenging with the enhancement of endogenous defenses—makes it a compelling candidate for mitigating conditions associated with high oxidative stress, such as diabetic complications.[1] While other lipophilic derivatives like sulbutiamine and fursultiamine also show promise, there is a clear need for more direct, quantitative comparative studies to fully elucidate their relative antioxidant potencies. For researchers, the choice of derivative should be guided by the specific pathological context, considering both bioavailability and the desired mechanism of antioxidant action.

References

Cross-validation of different analytical methods for Benfotiamine quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of benfotiamine, a synthetic S-acyl derivative of thiamine (Vitamin B1). This compound's lipophilic nature enhances its bioavailability, making it a compound of interest in addressing diabetic complications and neuropathic pain. Accurate and precise quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices is therefore critical for quality control, pharmacokinetic studies, and clinical research.

This document outlines the experimental protocols and performance characteristics of three commonly employed analytical techniques: UV-Visible (UV-Vis) Spectrophotometry, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The comparative data presented herein is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of UV-Vis Spectrophotometry, RP-HPLC, and LC-MS/MS based on published validation data.

ParameterUV-Vis SpectrophotometryRP-HPLCLC-MS/MS
Principle Measurement of light absorbance by the analyte at a specific wavelength.Separation of the analyte based on its partitioning between a nonpolar stationary phase and a polar mobile phase, followed by UV detection.Separation by HPLC followed by ionization of the analyte and mass-to-charge ratio detection, offering high selectivity and sensitivity.
Linearity Range 4–24 µg/mL[1][2]2-64 µg/mL, 5-35 µg/mL[3]Not explicitly stated, but typically offers a wide dynamic range.
Accuracy (% Recovery) 98.71% to 100.93%[1]99.278% - 100.791%[3]Not explicitly stated, but generally high.
Precision (%RSD) < 2%[1]Intraday: 0.45-0.67, Interday: 0.58-0.79[3]Not explicitly stated, but typically very low.
Limit of Detection (LOD) Not consistently reported, can be higher than chromatographic methods.0.1727 µg/ml, 0.1448 µg/ml[3]Expected to be the lowest among the three methods.
Limit of Quantification (LOQ) Not consistently reported.0.5235 µg/ml, 0.4388 µg/ml[3]Expected to be the lowest among the three methods.
Specificity Prone to interference from other UV-absorbing compounds in the sample matrix.Good, separates this compound from excipients and impurities.Excellent, highly specific due to mass-based detection.
Instrumentation UV-Vis SpectrophotometerHPLC system with UV detectorLC system coupled with a tandem mass spectrometer
Cost & Complexity Low cost, simple operation.Moderate cost and complexity.High cost, complex operation and data analysis.
Typical Application Routine quality control of pure substance and simple formulations.Quality control of pharmaceutical dosage forms, stability studies.Bioanalysis (e.g., plasma samples), impurity profiling, and when high sensitivity is required.[4]

Experimental Protocols

UV-Visible Spectrophotometry

This method is based on the measurement of the absorption of ultraviolet radiation by this compound at its wavelength of maximum absorbance (λmax).

Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

Reagents and Solutions:

  • This compound reference standard

  • Hydrochloric acid (HCl), concentrated

  • Water, purified

Standard Solution Preparation:

  • Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Add a minimum quantity of water to dissolve the drug, followed by the addition of a small quantity of concentrated HCl to ensure complete dissolution.[1][2]

  • Make up the volume to 100 mL with water to obtain a stock solution of 1000 µg/mL.

  • From this stock solution, prepare a working standard solution of 100 µg/mL by diluting 10 mL to 100 mL with water.

  • Prepare a series of dilutions from the working standard solution to obtain concentrations in the linear range (e.g., 4, 8, 12, 16, 20, 24 µg/mL).

Sample Preparation (for Tablet Dosage Form):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add a minimum quantity of water and a small amount of concentrated HCl, then sonicate for 15 minutes to dissolve the this compound.

  • Make up the volume to 100 mL with water and filter the solution through a suitable filter paper.

  • Dilute the filtrate with water to obtain a final concentration within the calibration range.

Procedure:

  • Scan the standard solution of this compound from 200-400 nm to determine the λmax. The reported λmax for this compound is around 245 nm.[1][2]

  • Measure the absorbance of the standard and sample solutions at the determined λmax against a blank (water).

  • Calculate the concentration of this compound in the sample by comparing its absorbance with that of the standard solution.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method separates this compound from other components in a sample mixture, providing greater specificity than UV-Vis spectrophotometry.

Instrumentation: An HPLC system equipped with a pump, an autosampler, a UV-Vis detector, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Solutions:

  • This compound reference standard

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Ammonium acetate or Ortho-phosphoric acid for buffer preparation

  • Water, HPLC grade

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of Acetonitrile and 50mM Ammonium acetate buffer (pH 6.0, adjusted with O-Phosphoric acid) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 2, 4, 8, 16, 32, 64 µg/mL) by diluting with the mobile phase.

Sample Preparation (for Tablet Dosage Form):

  • Weigh and powder 10 tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

  • Add a suitable volume of diluent (mobile phase), sonicate to dissolve, and then make up to the mark.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the peak area for this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, particularly suitable for the analysis of this compound in complex matrices like human plasma.

Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Reagents and Solutions:

  • This compound reference standard

  • Internal Standard (IS), e.g., torsemide[4]

  • Methanol, LC-MS grade

  • Formic acid or ammonium formate for mobile phase preparation

  • Water, LC-MS grade

Chromatographic and Mass Spectrometric Conditions (Example):

  • Mobile Phase: A gradient elution using a mixture of methanol and water with a suitable modifier like formic acid.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • MS/MS Transition: Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a reported transition is m/z 467.18 → 122.10.[4]

Sample Preparation (for Human Plasma):

  • To a plasma sample, add the internal standard solution.

  • Perform protein precipitation by adding a solvent like methanol.[4]

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for injection.

Procedure:

  • Optimize the MS/MS parameters for this compound and the IS by direct infusion.

  • Develop an LC method to achieve good separation and peak shape.

  • Analyze the processed standards and samples by LC-MS/MS.

  • Quantify this compound by constructing a calibration curve of the peak area ratio (analyte/IS) versus concentration.

Method Cross-Validation Workflow

To ensure consistency and reliability of results across different analytical methods, a cross-validation study is essential. The following diagram illustrates a typical workflow for the cross-validation of the analytical methods described above.

CrossValidationWorkflow start Start: Prepare Homogeneous This compound Sample Batch uv_vis UV-Vis Spectrophotometry Analysis start->uv_vis hplc RP-HPLC Analysis start->hplc lcmsms LC-MS/MS Analysis start->lcmsms data_uv Quantitative Data (UV-Vis) uv_vis->data_uv data_hplc Quantitative Data (HPLC) hplc->data_hplc data_lcmsms Quantitative Data (LC-MS/MS) lcmsms->data_lcmsms comparison Statistical Comparison (e.g., t-test, ANOVA) data_uv->comparison data_hplc->comparison data_lcmsms->comparison conclusion Conclusion on Method Equivalence and Selection comparison->conclusion

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The choice of an analytical method for this compound quantification is a critical decision that impacts the reliability of research and quality control outcomes.

  • UV-Vis Spectrophotometry is a simple, cost-effective, and rapid method suitable for the routine analysis of this compound in bulk and simple pharmaceutical formulations where the interference from excipients is minimal.[1][5]

  • RP-HPLC offers a good balance of specificity, sensitivity, and cost, making it the method of choice for the quality control of various pharmaceutical dosage forms and for stability-indicating assays.[3][6]

  • LC-MS/MS provides the highest sensitivity and selectivity, which is indispensable for bioanalytical applications, such as determining this compound levels in plasma, and for the analysis of complex mixtures or trace-level impurities.[4]

Researchers and drug development professionals should carefully consider the specific requirements of their application to select the most appropriate and validated analytical method for this compound quantification. Cross-validation is recommended when switching between methods to ensure consistency of results.

References

Assessing the cost-effectiveness of Benfotiamine as an adjunct therapy in diabetes management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has garnered significant attention as a potential adjunct therapy in the management of diabetes mellitus, particularly in mitigating the progression of diabetic complications such as neuropathy, nephropathy, and retinopathy. This guide provides a comprehensive assessment of the available evidence on the cost-effectiveness of this compound, alongside a detailed comparison with other therapeutic alternatives, supported by experimental data and detailed protocols.

Executive Summary

While a definitive, published cost-effectiveness analysis of this compound in diabetes management is not yet available, clinical evidence suggests a potential for economic benefits through its efficacy in improving symptoms of diabetic polyneuropathy (DPN) and its favorable safety profile. The forthcoming results from the this compound on Morphometric, Neurophysiological and Clinical Measures in Patients with Type 2 Diabetes (BOND) study, which includes a cost-effectiveness analysis, are highly anticipated.[1][2] This guide synthesizes current clinical data to offer a comparative framework for evaluating this compound against other adjunct therapies, primarily alpha-lipoic acid (ALA).

Mechanism of Action

This compound's therapeutic effects are primarily attributed to its ability to increase the intracellular levels of thiamine diphosphate (TDP), the active form of thiamine.[3][4] This, in turn, enhances the activity of the enzyme transketolase, a key component of the pentose phosphate pathway.[3][4] By upregulating transketolase activity, this compound helps to redirect excess glucose metabolites away from pathways that lead to the formation of advanced glycation end products (AGEs), diacylglycerol (DAG), and the activation of protein kinase C (PKC) – all of which are implicated in the pathogenesis of diabetic complications.[2][3][5][6]

This compound Signaling Pathway cluster_hyperglycemia Hyperglycemia cluster_damaging_pathways Pathways of Hyperglycemic Damage cluster_benfotiamine_action This compound Intervention Glucose Glucose Glycolytic Intermediates Glycolytic Intermediates Glucose->Glycolytic Intermediates AGEs AGEs Glycolytic Intermediates->AGEs PKC Activation PKC Activation Glycolytic Intermediates->PKC Activation Hexosamine Pathway Hexosamine Pathway Glycolytic Intermediates->Hexosamine Pathway Polyol Pathway Polyol Pathway Glycolytic Intermediates->Polyol Pathway Diabetic Complications Diabetic Complications AGEs->Diabetic Complications PKC Activation->Diabetic Complications Hexosamine Pathway->Diabetic Complications Polyol Pathway->Diabetic Complications This compound This compound Thiamine Diphosphate (TDP) Thiamine Diphosphate (TDP) This compound->Thiamine Diphosphate (TDP) Increases Transketolase Transketolase Thiamine Diphosphate (TDP)->Transketolase Activates Transketolase->Glycolytic Intermediates Redirects

Figure 1: this compound's mechanism of action in mitigating hyperglycemic damage.

Clinical Efficacy in Diabetic Polyneuropathy

Several randomized controlled trials have investigated the efficacy of this compound in treating DPN, with varying results.

Study (Acronym)DosageDurationKey Findings
BENDIP 300 mg/day & 600 mg/day6 weeksSignificant improvement in Neuropathy Symptom Score (NSS) with both doses compared to placebo. The higher dose showed a more pronounced effect. No significant change in Total Symptom Score (TSS).[7]
BEDIP 400 mg/day3 weeksStatistically significant improvement in neuropathy scores compared to placebo.
Fraser et al. (2012) 300 mg/day24 monthsNo significant improvement in nerve conduction velocity or inflammatory markers in patients with type 1 diabetes.[8]
Bungau et al. (2019) 300 mg/day8 weeksStatistically significant improvement in Diabetic Neuropathy Symptoms (DNS) score, Neuropathy Disability Score (NDS), and pain intensity.[9]

Comparative Analysis: this compound vs. Alpha-Lipoic Acid

Alpha-lipoic acid (ALA) is another well-studied adjunct therapy for DPN. The following table compares key aspects of this compound and ALA.

FeatureThis compoundAlpha-Lipoic Acid (ALA)
Mechanism of Action Increases transketolase activity, reducing AGEs, PKC activation, and hexosamine pathway flux.[2][3][5][6]Potent antioxidant, improves endoneurial blood flow, and enhances insulin sensitivity.[10]
Efficacy in DPN Evidence for symptomatic improvement in some studies.[7]Strong evidence for symptomatic relief, particularly with intravenous administration.
Safety and Tolerability Generally well-tolerated with a favorable safety profile.[2][6]Can cause gastrointestinal side effects and may interact with certain medications.[6]
Cost Generally considered a lower-cost supplement.Cost can be higher, especially for intravenous formulations.

A study by Bungau et al. (2019) directly compared this compound, ALA, and a combination of both. The study found that while both monotherapies were effective, the combination therapy was superior in improving DNS score, NDS, and pain intensity.[9]

Experimental Protocols

BENDIP Study: A Randomized, Double-Blind, Placebo-Controlled Trial
  • Objective: To evaluate the efficacy and safety of two doses of this compound in patients with symptomatic diabetic polyneuropathy.

  • Study Design: 165 patients were randomized to receive either 300 mg/day this compound, 600 mg/day this compound, or placebo for 6 weeks.

  • Inclusion Criteria: Patients with type 1 or 2 diabetes, aged 18-75 years, with a diagnosis of symptomatic distal symmetric polyneuropathy.

  • Primary Endpoint: Change in the Neuropathy Symptom Score (NSS).

  • Secondary Endpoints: Changes in the Total Symptom Score (TSS), individual symptom scores (pain, burning, numbness, paresthesia), and safety parameters.

  • Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the changes in scores between the treatment groups and placebo.

BENDIP_Study_Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization This compound 300mg/day This compound 300mg/day Randomization->this compound 300mg/day This compound 600mg/day This compound 600mg/day Randomization->this compound 600mg/day Placebo Placebo Randomization->Placebo 6-Week Treatment 6-Week Treatment This compound 300mg/day->6-Week Treatment This compound 600mg/day->6-Week Treatment Placebo->6-Week Treatment Endpoint Analysis Endpoint Analysis 6-Week Treatment->Endpoint Analysis

Figure 2: Simplified workflow of the BENDIP clinical trial.

Cost-Effectiveness Considerations

While direct economic evaluations are pending, a qualitative assessment of this compound's cost-effectiveness can be made. The economic burden of diabetic neuropathy is substantial, encompassing direct costs of medication for pain management and treatment of complications like foot ulcers, as well as indirect costs related to reduced quality of life and loss of productivity.[8]

Given its generally lower cost compared to some prescription medications for neuropathic pain and its potential to improve symptoms, this compound could be a cost-effective adjunct therapy. If its efficacy in reducing the progression of neuropathy is confirmed in long-term studies, the potential for cost savings by preventing costly complications would be significant. The planned cost-effectiveness analysis within the BOND study will be crucial in providing quantitative evidence to support this hypothesis.[1][2]

Conclusion and Future Directions

This compound presents a promising, well-tolerated adjunct therapeutic option for the management of diabetic polyneuropathy, with a clear mechanism of action targeting key pathways of hyperglycemic damage.[3][4] While clinical trial results on its efficacy have been somewhat mixed, several studies have demonstrated significant symptomatic improvement.[7][11]

For drug development professionals, the favorable safety profile and oral bioavailability of this compound make it an attractive candidate for further investigation, potentially in combination with other agents like alpha-lipoic acid.[9] Future research should focus on larger, long-term clinical trials with robust endpoints to definitively establish its disease-modifying effects. The forthcoming economic analysis from the BOND study will be instrumental in positioning this compound within the therapeutic landscape from a cost-effectiveness perspective.[1][2]

References

Transketolase Activation: A Predictive Biomarker for Benfotiamine Response Under Scrutiny

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying predictive biomarkers is paramount for optimizing therapeutic strategies. Benfotiamine, a synthetic precursor of thiamine (Vitamin B1), has shown promise in conditions associated with thiamine deficiency and metabolic dysregulation, such as diabetic polyneuropathy and Alzheimer's disease.[1][2][3] Central to its mechanism is the activation of the enzyme transketolase. This guide provides a comprehensive comparison of transketolase activation as a predictive biomarker for this compound response against other potential markers, supported by experimental data and detailed protocols.

The Central Role of Transketolase in this compound's Mechanism of Action

This compound's therapeutic effects are largely attributed to its ability to enhance the activity of transketolase, a key enzyme in the pentose phosphate pathway (PPP).[4][5] By activating transketolase, this compound helps to redirect excess glucose metabolites away from harmful pathways that lead to the formation of advanced glycation end products (AGEs), diacylglycerol (DAG), and the hexosamine pathway, all of which are implicated in hyperglycemic damage.[4] This mechanism is believed to underpin its protective effects against diabetic complications.[6] In neurodegenerative conditions like Alzheimer's disease, impaired glucose metabolism and reduced activity of thiamine-dependent enzymes are observed, suggesting a rationale for this compound's use.[1][7]

dot

References

Benfotiamine's Impact on Advanced Glycation End-products (AGEs): A Comparative Analysis in Type 1 and Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of benfotiamine's effectiveness in reducing Advanced Glycation End-products (AGEs) in individuals with type 1 versus type 2 diabetes. The information is curated for researchers, scientists, and professionals in drug development, providing a synthesis of current experimental data, detailed methodologies, and visual representations of key biological pathways.

Executive Summary

This compound, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has demonstrated potential in mitigating the formation of harmful AGEs, which are implicated in the long-term complications of both type 1 and type 2 diabetes.[1][2] Its mechanism of action primarily involves the activation of the enzyme transketolase, which diverts precursors of AGEs away from pathological pathways.[3][4] While research has been conducted in both diabetic populations, direct comparative studies are scarce. This guide synthesizes findings from separate studies to offer a comparative perspective on this compound's efficacy.

Data Summary: this compound and AGEs in Type 1 vs. Type 2 Diabetes

The following table summarizes quantitative data from key studies on the effect of this compound on AGEs in both type 1 and type 2 diabetes. It is important to note that variations in study design, duration, dosage, and patient characteristics may influence the outcomes.

Study Population Dosage Duration AGEs Measured Key Findings Reference
Type 1 Diabetes 600 mg/day28 daysIntracellular N-epsilon-(carboxymethyl)lysine (CML) and methylglyoxal-derived AGEs in red blood cells.Significant reduction in intracellular CML by 40% and methylglyoxal-derived AGEs by almost 70%. No significant change in HbA1c.[5]
Type 1 Diabetes 300 mg/day24 monthsSerum AGEsNo significant effects on serum AGEs or inflammatory markers.[6][7]
Type 2 Diabetes 1050 mg/day3 daysSerum AGEsPrevented the postprandial increase in serum AGEs after a high-AGE meal.[8][9]
Type 2 Diabetes with Nephropathy 900 mg/day12 weeksPlasma and urinary AGEsNo significant reduction in plasma or urinary AGEs.[10][11][12][13]

Experimental Protocols

Measurement of Intracellular AGEs in Type 1 Diabetes

A study involving six patients with type 1 diabetes investigated the effect of this compound on intracellular AGEs.[5]

  • Study Design: Pre-post treatment study.

  • Intervention: 600 mg/day of this compound for 28 days.

  • Sample Collection: Blood samples were collected before and after the treatment period.

  • AGEs Measurement: Intracellular N-epsilon-(carboxymethyl)lysine (CML) and methylglyoxal-derived AGEs were measured in red blood cells using specific antibodies and a quantitative dot blot technique.[5]

Measurement of Serum and Urinary AGEs in Type 2 Diabetes with Nephropathy

In a randomized, double-blind, placebo-controlled trial, 82 patients with type 2 diabetes and nephropathy were studied.

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Intervention: 900 mg/day of this compound or placebo for 12 weeks.

  • Sample Collection: Plasma and urine samples were collected at baseline and after the treatment period.

  • AGEs Measurement: Plasma and urinary AGEs were measured. While the specific AGEs and methods are not detailed in the abstract, such studies often use techniques like ELISA or spectrofluorimetry.[10][11][12][13]

General Methods for AGEs Quantification

The quantification of AGEs is crucial for assessing the efficacy of interventions like this compound. Common methods include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This method uses specific antibodies to detect and quantify particular AGEs, such as CML.[14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify different AGEs based on their physicochemical properties.[14][15]

  • Spectrofluorimetry: This technique measures the characteristic fluorescence of certain AGEs.[14][15]

  • Skin Autofluorescence: A non-invasive method that measures the accumulation of fluorescent AGEs in the skin, providing an indication of long-term AGE burden.[16][17]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on AGE Formation

This compound's primary mechanism for reducing AGEs involves the activation of the enzyme transketolase. This enzyme plays a crucial role in the pentose phosphate pathway, diverting the glycolytic intermediates glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (F6P) away from pathways that lead to the formation of AGE precursors like methylglyoxal.[3][4]

Benfotiamine_Mechanism cluster_hyperglycemia Hyperglycemia cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_age_formation AGE Formation Pathways High Glucose High Glucose G3P Glyceraldehyde-3-P High Glucose->G3P F6P Fructose-6-P High Glucose->F6P Transketolase Transketolase G3P->Transketolase AGE_Precursors AGE Precursors (e.g., Methylglyoxal) G3P->AGE_Precursors F6P->Transketolase F6P->AGE_Precursors Pentose-5-P Pentose-5-P Transketolase->Pentose-5-P Converts G3P & F6P to AGEs Advanced Glycation End-products (AGEs) AGE_Precursors->AGEs This compound This compound This compound->Transketolase Activates

Caption: this compound activates transketolase, diverting precursors from AGE formation.

Experimental Workflow for a Clinical Trial on this compound and AGEs

The following diagram illustrates a typical workflow for a clinical trial investigating the effects of this compound on AGEs in a diabetic population.

Clinical_Trial_Workflow Screening Patient Screening (Type 1 or Type 2 Diabetes) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Blood/Urine Collection for AGEs) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Benfotiamine_Group This compound Treatment Randomization->Benfotiamine_Group Placebo_Group Placebo Randomization->Placebo_Group Follow_Up Follow-up Visits Benfotiamine_Group->Follow_Up Placebo_Group->Follow_Up Final_Assessment Final Assessment (Blood/Urine Collection for AGEs) Follow_Up->Final_Assessment Data_Analysis Data Analysis Final_Assessment->Data_Analysis Results Results Reporting Data_Analysis->Results

Caption: A typical workflow for a randomized controlled trial of this compound.

Discussion and Future Directions

The available evidence suggests that this compound may have a more pronounced effect on intracellular AGEs, as demonstrated in a short-term study on type 1 diabetes.[5] In contrast, its impact on circulating (plasma and urinary) AGEs appears less consistent, particularly in longer-term studies and in patients with established diabetic complications like nephropathy.[6][7][10][11][12][13] The protective effect of this compound against a sudden increase in AGEs after a meal has been noted in type 2 diabetes.[8][9]

The discrepancies in findings across studies could be attributed to several factors, including:

  • Patient Population: The stage and severity of diabetes, as well as the presence of complications, may influence the response to this compound.

  • Dosage and Duration: The optimal dose and duration of this compound treatment for reducing AGEs have not been definitively established.

  • AGE Measurement: Different studies have measured different types of AGEs in various biological samples (intracellular vs. extracellular), making direct comparisons difficult.

Future research should focus on well-designed, long-term, randomized controlled trials directly comparing the effects of this compound on a comprehensive panel of AGEs in both type 1 and type 2 diabetes. Such studies would help to elucidate the differential effects of this compound in these two distinct patient populations and guide its potential clinical application in the management of diabetic complications.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。